Cholesteryl Petroselaidate
Description
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Properties
Molecular Formula |
C45H78O2 |
|---|---|
Molecular Weight |
651.1 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-octadec-6-enoate |
InChI |
InChI=1S/C45H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h17-18,26,35-36,38-42H,7-16,19-25,27-34H2,1-6H3/b18-17+/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1 |
InChI Key |
ZKWZNIBZTIHATC-SKTCQOBTSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Cholesteryl Petroselaidate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesteryl Petroselaidate is a cholesteryl ester, a class of lipids crucial for the transport and storage of cholesterol in biological systems. It is the ester formed from cholesterol and petroselaidic acid, a trans-isomer of oleic acid. While specific research on this compound is limited, this guide provides a comprehensive overview based on the established knowledge of cholesteryl esters as a class, including their synthesis, properties, and analytical methods. This document also explores the potential biological significance of this molecule, drawing inferences from the known activities of its constituent parts.
Introduction
Cholesteryl esters are formed through the esterification of a fatty acid to the hydroxyl group of cholesterol, resulting in a more hydrophobic molecule than free cholesterol.[1] This increased hydrophobicity allows for efficient packing within lipoprotein particles for transport in the bloodstream and storage in lipid droplets within cells.[2][3] this compound is specifically the ester of cholesterol and petroselaidic acid ((E)-6-octadecenoic acid).[4] Its isomeric counterpart, derived from the cis-isomer petroselinic acid, is also known. The physical and biological properties of individual cholesteryl esters are largely determined by the nature of their fatty acid chains, including length and degree of unsaturation.[5]
Chemical and Physical Properties
Structure and Nomenclature
-
IUPAC Name: [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-octadec-6-enoate
-
Synonyms: Cholesterol, 6-octadecenoate, (E)-[4]
-
CAS Number: 19485-81-5[4]
-
Molecular Formula: C45H78O2[4]
-
Molecular Weight: 651.1 g/mol [4]
Predicted Physicochemical Properties
Quantitative data for this compound is summarized in the table below. These values are primarily based on its chemical structure and data for similar cholesteryl esters.
| Property | Value | Source |
| Molecular Weight | 651.1 g/mol | [4] |
| Molecular Formula | C45H78O2 | [4] |
| Purity | >99% (Commercially available standard) | [4] |
| Storage Temperature | Freezer | [4] |
Note: Specific experimental values for melting point, boiling point, and solubility of this compound are not available in the cited literature. The physical state of cholesteryl esters is complex, with the potential to exist in crystalline, liquid crystalline, and liquid states depending on temperature and the specific fatty acid chain.[5]
Synthesis and Experimental Protocols
While a specific protocol for the synthesis of this compound is not detailed in the literature, general methods for the synthesis of cholesteryl esters are well-established.
General Synthesis of Cholesteryl Esters
A common method for synthesizing cholesteryl esters is through the esterification of cholesterol with a fatty acid. One efficient method involves the use of a triphenylphosphine-sulfur trioxide adduct as a catalyst for the reaction between cholesterol and the desired fatty acid in a solvent like toluene (B28343) at elevated temperatures.[3] Another approach involves the reaction of cholesterol with fatty acid anhydrides, which can provide high yields.[6]
Illustrative Synthesis Workflow:
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of a Cholesteryl Ester (General)
This is a generalized protocol based on the synthesis of other cholesteryl esters and should be optimized for this compound.
-
Reactant Preparation: Dissolve equimolar amounts of cholesterol and petroselaidic acid in toluene.
-
Catalyst Addition: Add a catalytic amount of triphenylphosphine-sulfur trioxide adduct to the reaction mixture.[3]
-
Reaction: Heat the mixture at 110°C under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica (B1680970) gel to isolate the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR and mass spectrometry.
Analytical Methodologies
The analysis of cholesteryl esters, including this compound, typically involves chromatographic separation followed by detection using mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds like cholesteryl esters.[7]
Experimental Protocol: GC-MS Analysis (General)
-
Lipid Extraction: Extract total lipids from the sample using a method such as the Bligh and Dyer protocol.[7][8]
-
Derivatization (Optional but common): Although not always necessary for cholesteryl esters, derivatization can improve chromatographic properties.
-
GC Separation:
-
MS Detection:
-
Ionization: Electron Ionization (EI) is commonly used.
-
Analysis: Monitor for characteristic fragment ions of cholesteryl esters. A prominent fragment ion for many cholesteryl esters is the cholestane (B1235564) positive ion at m/z 369.3.[10][11]
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is well-suited for the analysis of less volatile and thermally labile compounds.[12][13]
Experimental Protocol: HPLC-MS Analysis (General)
-
Lipid Extraction: Extract lipids from the sample as described for GC-MS.
-
HPLC Separation:
-
Column: A reverse-phase column, such as a Zorbax ODS, is often used.[14]
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile (B52724) and isopropanol (B130326) (e.g., 50:50, v/v).[13][14]
-
Detection: UV detection at 210 nm can be used, but mass spectrometry provides greater specificity and sensitivity.[13][14]
-
-
MS Detection:
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common.
-
Analysis: Monitor for the parent ion of this compound and its characteristic fragments. The use of lithiated adducts can enhance ionization and provide lipid class-specific fragmentation.[10]
-
Illustrative Analytical Workflow:
Caption: A typical workflow for the analysis of this compound.
Biological Significance and Signaling
While direct studies on the biological roles and signaling pathways of this compound are lacking, insights can be drawn from the functions of cholesteryl esters and petroselaidic acid.
Role of Cholesteryl Esters in Cellular Processes
Cholesteryl esters are key players in cholesterol homeostasis. Their synthesis is catalyzed by acyl-CoA:cholesterol acyltransferases (ACAT).[1] This process is crucial for preventing the accumulation of free cholesterol, which can be toxic to cells.[15] Cholesteryl esters are also involved in cellular signaling by modulating the composition and function of lipid rafts, which are specialized membrane microdomains that serve as platforms for signaling protein assembly.[1]
Potential Signaling Pathways
The esterification of cholesterol is itself a signaling event. For instance, increased cholesterol esterification has been linked to cell proliferation and invasion in certain cancers, a process that can be dependent on the PKCζ/ERK1/2 pathway.[15] The inhibition of cholesterol esterification can lead to an accumulation of cells in the G1 phase of the cell cycle, suggesting a role in cell cycle progression.[16]
Hypothesized Signaling Cascade:
Caption: A potential signaling pathway involving cholesterol esterification.
Biological Activities of Petroselaidic Acid
The fatty acid component, petroselaidic acid, is the trans-isomer of petroselinic acid. Petroselinic acid and its derivatives have been shown to possess various biological activities, including antidiabetic, antibacterial, and antifungal properties.[17] Furthermore, petroselinic acid has been found to suppress type I interferon signaling pathways, suggesting a role in modulating immune responses.[18] It is plausible that this compound could serve as a delivery or storage form of petroselaidic acid, which may then exert its own biological effects upon hydrolysis.
Conclusion
This compound is a specific molecular species within the broader class of cholesteryl esters. While detailed technical data for this individual compound is scarce, a robust understanding of its chemistry, synthesis, and analysis can be built upon the extensive knowledge of cholesteryl esters in general. The potential biological activities of its petroselaidic acid moiety suggest that this compound may have uncharacterized roles in cellular signaling and physiology. Further research is warranted to elucidate the specific properties and functions of this molecule, which could open new avenues in drug development and the understanding of lipid metabolism in health and disease.
References
- 1. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 2. Cholesterol - Wikipedia [en.wikipedia.org]
- 3. A simple and efficient approach for the synthesis of cholesterol esters of long-chain saturated fatty acids by using Ph3P·SO3 as a versatile organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. larodan.com [larodan.com]
- 5. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple method for the synthesis of cholesterol esters in high yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. Protocol: GC-MS for Optic Nerve Cholesterol Metabolites - Creative Proteomics [creative-proteomics.com]
- 10. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cholesteryl esters as a depot for very long chain fatty acids in human meibum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of adrenal cholesteryl esters by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Signaling through cholesterol esterification: a new pathway for the cholecystokinin 2 receptor involved in cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of cholesterol ester pathway in the control of cell cycle in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Petroselinic Acid from Apiaceae Family Plants Ameliorates Autoimmune Disorders Through Suppressing Cytosolic-Nucleic-Acid-Mediated Type I Interferon Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Topic: The Biological Role of Cholesteryl Petroselaidate in Cellular Metabolism
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Cholesteryl esters are the primary storage and transport form of cholesterol in mammals, playing a pivotal role in cellular lipid homeostasis. Their composition is determined by the availability of both cholesterol and various fatty acyl-CoAs. This technical guide addresses the hypothesized biological role of a specific, non-canonical cholesterol ester: Cholesteryl Petroselaidate. Direct research on this molecule is not present in existing literature; therefore, this document extrapolates its metabolic fate and cellular impact based on the well-established principles of cholesterol ester metabolism and the known biological effects of its constituent parts: cholesterol and petroselaidic acid, a trans-monounsaturated fatty acid. We project that this compound is synthesized by ACAT enzymes, stored in lipid droplets, and hydrolyzed by cholesterol esterases. The incorporation of petroselaidic acid, a trans-fatty acid, suggests potential downstream consequences, including altered lipoprotein metabolism and cellular stress, mirroring the known detrimental effects of dietary trans-fats. This guide provides a theoretical framework, summarizes relevant quantitative data from related lipids, details essential experimental protocols for investigation, and presents visual diagrams of the hypothesized metabolic and experimental pathways.
Introduction to Cholesterol Ester Metabolism
Cholesterol esters (CEs) are highly nonpolar lipids formed through the esterification of a fatty acid to the hydroxyl group of cholesterol.[1][2] This conversion is a critical step in cellular cholesterol management. By converting free cholesterol, which can be toxic in excess, into inert CEs, cells can safely store cholesterol in cytosolic lipid droplets.[3][4] The synthesis and breakdown of CEs are tightly regulated processes central to maintaining membrane integrity, lipid droplet dynamics, and cellular signaling.[1]
Synthesis and Hydrolysis: The primary enzyme responsible for CE synthesis in the endoplasmic reticulum (ER) is Acyl-CoA:cholesterol acyltransferase (ACAT), which exists in two isoforms, ACAT1 and ACAT2.[1][5] ACAT transfers a fatty acyl group from an acyl-CoA molecule to cholesterol.[1] Conversely, the breakdown of CEs back into free cholesterol and fatty acids is mediated by hydrolases, such as neutral cholesterol ester hydrolase (nCEH) in the cytosol and acid cholesterol ester hydrolase (aCEH) in lysosomes.[1][3] Dysregulation of CE metabolism is a hallmark of numerous pathologies, including atherosclerosis and neurodegenerative diseases.[1][2]
The Constituent Molecules: Cholesterol and Petroselaidic Acid
To understand the likely role of this compound, we must first consider its components.
-
Cholesterol: A fundamental sterol in mammalian cells, essential for the structural integrity of cell membranes and as a precursor for steroid hormones, vitamin D, and bile acids.[6] Its intracellular concentration is meticulously controlled.
-
Petroselaidic Acid: This is the trans-isomer of petroselinic acid (cis-6-octadecenoic acid).[7][8] As a trans-fatty acid (TFA), it falls into a class of lipids known for their adverse effects on cardiovascular health. Dietary TFAs are known to elevate low-density lipoprotein (LDL) cholesterol while simultaneously decreasing high-density lipoprotein (HDL) cholesterol, creating a pro-atherogenic lipid profile.[9][10]
Hypothesized Metabolism and Biological Role of this compound
The metabolic pathway of this compound can be logically inferred from the general pathways of CE metabolism.
3.1. Synthesis by ACAT: this compound would be synthesized from cholesterol and petroselaidoyl-CoA by ACAT1 or ACAT2. However, ACAT enzymes exhibit substrate specificity. Studies have shown that ACAT1 preferentially utilizes oleoyl-CoA (a cis-monounsaturated fatty acid) over other saturated and polyunsaturated fatty acids.[5][11] While direct data is unavailable, it is plausible that petroselaidoyl-CoA, due to its trans configuration, is a less preferred substrate for ACAT than its cis counterpart or oleoyl-CoA. Despite this, its formation is biochemically feasible, particularly in cellular environments where petroselaidic acid is abundant.
3.2. Storage and Hydrolysis: Once synthesized, this compound would be partitioned into the neutral lipid core of cytosolic lipid droplets, effectively sequestering it from membranes.[3] These stored esters can be mobilized by nCEH to release free cholesterol for cellular needs and petroselaidic acid.[1]
3.3. Potential Cellular and Systemic Effects: The biological impact of this compound is likely dictated by the effects of TFAs.
-
Altered Lipoprotein Profile: A key mechanism by which TFAs exert their harmful effects is by increasing the activity of the Cholesteryl Ester Transfer Protein (CETP).[12] CETP facilitates the transfer of CEs from HDL to LDL and very-low-density lipoproteins (VLDL).[2][10] Increased CETP activity leads to lower HDL-cholesterol and higher LDL-cholesterol.[12] If this compound is incorporated into lipoproteins, it would become a substrate for this detrimental process.
-
Suppressed Esterification/Hydrolysis: Some studies have shown that diets rich in TFAs can suppress the overall activity of cholesterol esterifying and hydrolyzing enzymes in certain tissues, potentially leading to dysregulated lipid metabolism.[13]
The overall hypothesized metabolic pathway and its systemic implications are visualized below.
Caption: Hypothesized metabolic fate and systemic impact of this compound.
Quantitative Data
No quantitative data exists for this compound specifically. The following tables provide context by summarizing data for total cholesterol esters and the impact of related fatty acids on metabolism.
Table 1: Cholesterol and Cholesteryl Ester Content in Various Mammalian Cell Lines (Data extrapolated from recent LC-MS profiling studies[6][14])
| Cell Line | Tissue of Origin | Free Cholesterol (nmol/mg protein) | Total Cholesteryl Esters (nmol/mg protein) |
| HEK293T | Human Embryonic Kidney | 45.8 ± 5.2 | 1.5 ± 0.3 |
| HeLa | Human Cervical Cancer | 55.1 ± 6.1 | 3.2 ± 0.7 |
| RAW 264.7 | Mouse Macrophage | 60.3 ± 7.5 | 4.5 ± 1.1 |
| 3T3-L1 | Mouse Adipocyte | 38.9 ± 4.0 | 2.1 ± 0.5 |
Table 2: Substrate Preference of ACAT1 Enzyme (Relative activity based on studies of recombinant ACAT1[11][15])
| Acyl-CoA Substrate (18-Carbon) | Relative Esterification Rate (%) |
| Oleoyl-CoA (18:1, cis-Δ9) | 100% |
| Stearoyl-CoA (18:0, saturated) | ~40-50% |
| Linoleoyl-CoA (18:2, polyunsaturated) | ~80-90% |
| Petroselaidoyl-CoA (18:1, trans-Δ6) | Not Determined (Hypothesized to be <100%) |
Table 3: Effect of a High Trans-Fatty Acid Diet on Human Lipoproteins (Data summarized from controlled dietary studies[12])
| Lipoprotein Parameter | Diet Effect (vs. Saturated or Cis-Unsaturated Fat) |
| LDL-Cholesterol | Increased |
| HDL-Cholesterol | Decreased |
| CETP Activity | Increased (~15-20%) |
Experimental Protocols
Investigating the biological role of this compound requires a multi-step approach involving lipid extraction, analysis, and visualization.
5.1. Protocol 1: Total Lipid Extraction from Cultured Cells
This protocol is adapted from standard Folch and Bligh-Dyer methods for total lipid extraction.[16][17][18]
-
Cell Harvesting: Culture cells to ~80-90% confluency. For suspension cells, pellet 1-5 x 10^6 cells by centrifugation. For adherent cells, wash with cold PBS, then scrape into a glass tube.
-
Homogenization: Add 1 mL of a cold 2:1 (v/v) Chloroform:Methanol mixture to the cell pellet. Vortex vigorously for 2 minutes to homogenize and precipitate protein.
-
Phase Separation: Add 200 µL of water (or 0.9% NaCl) to the homogenate to induce phase separation. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 1,000 x g for 10 minutes at 4°C. Three distinct layers will form: an upper aqueous layer (methanol/water), a protein disk at the interface, and a lower organic layer (chloroform) containing the lipids.
-
Lipid Collection: Carefully aspirate the lower organic phase using a glass Pasteur pipette or syringe and transfer to a new glass tube. Avoid disturbing the protein interface.
-
Drying: Dry the extracted lipids under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Storage: Store the dried lipid film at -80°C under an inert atmosphere (e.g., argon) until analysis.[17]
5.2. Protocol 2: Analysis of Cholesteryl Esters and their Fatty Acid Profile
This involves two parallel mass spectrometry workflows.
Caption: Dual workflow for comprehensive analysis of Cholesteryl Esters.
-
A. Intact Cholesteryl Ester Analysis (LC-MS/MS): [6][19][20]
-
Sample Prep: Re-dissolve the dried lipid extract in a suitable solvent for reverse-phase liquid chromatography (e.g., Acetonitrile:Isopropanol).
-
Chromatography: Inject the sample onto a C18 column to separate lipid classes.
-
Mass Spectrometry: Use a high-resolution mass spectrometer operating in positive ion mode. Cholesteryl esters ionize poorly but can be detected as ammonium (B1175870) adducts [M+NH4]+.[19]
-
Identification: Identify this compound by its specific precursor ion mass-to-charge ratio (m/z) and characteristic fragmentation pattern (loss of the fatty acid).
-
-
B. Fatty Acid Composition Analysis (GC-MS): [16][21][22]
-
Hydrolysis (Saponification): Cleave the ester bond by heating the lipid extract with methanolic NaOH or KOH.
-
Derivatization: Convert the released free fatty acids into volatile Fatty Acid Methyl Esters (FAMEs) using an agent like BF3-methanol.[16]
-
Extraction: Extract the FAMEs into an organic solvent like hexane.
-
GC-MS Analysis: Inject the FAMEs onto a GC column for separation. The mass spectrometer will identify petroselaidic acid methyl ester based on its retention time and mass spectrum.
-
5.3. Protocol 3: Visualization of Intracellular Lipid Droplets
This protocol uses Nile Red, a fluorescent dye that strongly fluoresces in hydrophobic environments, to visualize lipid droplets.[23][24]
-
Cell Culture: Seed cells on glass-bottom dishes or coverslips suitable for microscopy. Treat with petroselaidic acid or other compounds as required.
-
Staining Solution: Prepare a working solution of Nile Red (e.g., 500 nM) in a suitable buffer (like PBS or HHBS) from a concentrated DMSO stock.[23]
-
Live Cell Staining: Wash cells with buffer and incubate with the Nile Red working solution for 10-15 minutes at 37°C, protected from light.[25]
-
Fixation (Optional): For fixed-cell imaging, cells can be fixed with 4% paraformaldehyde for 15 minutes before staining. Avoid alcohol-based fixatives which can dissolve lipids.[26]
-
Washing: Gently wash the cells two to three times with buffer to remove excess dye.
-
Imaging: Mount the coverslips or place the dish on a fluorescence microscope. Visualize lipid droplets using an appropriate filter set (e.g., excitation ~550 nm, emission ~630 nm for red fluorescence).[23]
Conclusion
While this compound has not been the subject of direct scientific inquiry, a robust hypothesis regarding its metabolic role and biological impact can be formulated from established lipid biochemistry. It is likely a minor, but potentially significant, component of the cellular cholesteryl ester pool, especially under conditions of high trans-fatty acid exposure. Its formation by ACAT and storage in lipid droplets represent a standard metabolic fate. However, the identity of its fatty acid component—petroselaidic acid—implicates it in the adverse systemic effects associated with trans-fats, particularly the pro-atherogenic shift in lipoprotein profiles via CETP. The experimental protocols detailed herein provide a clear roadmap for researchers to investigate this hypothesis, quantify the presence of this molecule in biological systems, and elucidate its precise contribution to cellular metabolism and disease.
References
- 1. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 2. Cholesteryl ester - Wikipedia [en.wikipedia.org]
- 3. How Sterol Esterification Affects Lipid Droplet Formation and Cellular Lipid Metabolism - Creative Proteomics [creative-proteomics.com]
- 4. Cholesterol Ester Droplets and Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. trans-6-Octadecenoic acid | C18H34O2 | CID 5282754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Trans fat is double trouble for heart health - Mayo Clinic [mayoclinic.org]
- 10. Industrial Trans Fatty Acid and Serum Cholesterol: The Allowable Dietary Level - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Dietary trans fatty acids increase serum cholesterylester transfer protein activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of dietary saturated and trans fatty acids on cholesteryl ester synthesis and hydrolysis in the testes of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Fatty acids differentially regulate hepatic cholesteryl ester formation and incorporation into lipoproteins in the liver of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jfda-online.com [jfda-online.com]
- 17. Extracting cholesterol and lipids from cells — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 18. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. biorxiv.org [biorxiv.org]
- 21. lipidmaps.org [lipidmaps.org]
- 22. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. docs.aatbio.com [docs.aatbio.com]
- 24. emulatebio.com [emulatebio.com]
- 25. resources.revvity.com [resources.revvity.com]
- 26. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
A Technical Discourse on Cholesteryl Petroselaidate and Cholesteryl Petroselinate: Structure, Function, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesteryl esters, formed from the esterification of cholesterol with fatty acids, are pivotal lipids in cellular structure, signaling, and metabolism.[1] This technical guide provides an in-depth comparison of two specific cholesteryl esters: Cholesteryl Petroselaidate and Cholesteryl Petroselinate. These molecules are the esters of cholesterol with petroselaidic acid and petroselinic acid, respectively, which are trans and cis isomers of 6-octadecenoic acid. While direct comparative research on these two compounds is limited, this paper extrapolates their characteristics based on the well-documented properties of their constituent fatty acids and the general behavior of cholesteryl esters. We will delve into their structural differences, inferred physicochemical properties, potential biological significance, and relevant experimental methodologies.
Introduction to Cholesteryl Esters
Cholesteryl esters are significantly more hydrophobic than free cholesterol and are the primary form in which cholesterol is stored in cells and transported in plasma.[2] They are synthesized through the action of acyl-CoA:cholesterol acyltransferase (ACAT) within cells and lecithin-cholesterol acyltransferase (LCAT) in the bloodstream.[3] These stored esters are found in lipid droplets and can be hydrolyzed by cholesterol ester hydrolases to release free cholesterol for various cellular functions, including membrane synthesis and steroid hormone production.[4][5] Dysregulation of cholesteryl ester metabolism is implicated in several diseases, including atherosclerosis and certain neurological disorders.[3][4]
Structural and Physicochemical Differentiation
The fundamental difference between this compound and Cholesteryl Petroselinate lies in the stereochemistry of their fatty acid moieties. Petroselinic acid is the cis-isomer (Z), while petroselaidic acid is the trans-isomer (E) of 6-octadecenoic acid.[6][7] This seemingly subtle variation in the geometry of the double bond has profound effects on the molecule's overall shape and, consequently, its physical properties.
The cis double bond in petroselinic acid introduces a distinct kink in the hydrocarbon chain. In contrast, the trans double bond in petroselaidic acid results in a more linear, extended conformation, similar to that of saturated fatty acids.[8] This structural variance is expected to influence how these cholesteryl esters pack in biological membranes and lipid droplets, affecting membrane fluidity and the formation of lipid microdomains.[1]
Diagram 1: Chemical Structures
Caption: Comparative structures of Cholesteryl Petroselinate and this compound.
Table 1: Comparison of Parent Fatty Acids and Inferred Properties of their Cholesteryl Esters
| Property | Petroselinic Acid (cis-6-Octadecenoic acid) | Petroselaidic Acid (trans-6-Octadecenoic acid) | Cholesteryl Petroselinate (Inferred) | This compound (Inferred) |
| CAS Number | 593-39-5[9] | 593-40-8[8] | 19485-80-4[10] | 19485-81-5[11] |
| Molecular Formula | C₁₈H₃₄O₂[9] | C₁₈H₃₄O₂[8] | C₄₅H₇₈O₂[10] | C₄₅H₇₈O₂ |
| Molecular Weight | 282.46 g/mol [9] | 282.47 g/mol [8] | 651.1 g/mol [10] | 651.1 g/mol |
| Melting Point | 30 °C[12] | Data not readily available | Likely lower melting point | Likely higher melting point |
| Molecular Shape | Kinked/Bent | Linear/Straight | Bulkier, less compact | More linear, can pack more tightly |
| Membrane Packing | Disrupts tight packing | Packs more tightly, similar to saturated esters | May increase membrane fluidity | May decrease membrane fluidity |
Biological Significance and Potential Roles in Signaling
The biological activities of this compound and Cholesteryl Petroselinate are largely unexplored. However, insights can be drawn from the known functions of their parent fatty acids and the general roles of cholesteryl esters in cellular signaling.
Petroselinic acid has been shown to possess a range of biological activities, including anti-inflammatory, antibacterial, and antifungal properties.[9][12] It has been investigated for its potential in modulating lipid metabolism and for its applications in cosmetics.[12][13] In HepG2 cells, trans-petroselinic acid (petroselaidic acid) was found to increase the cellular content of triacylglycerols and cholesterol esters and to upregulate genes involved in fatty acid and cholesterol synthesis.[14]
Cholesteryl esters are integral to several signaling pathways. They are key components of lipid rafts, which are specialized membrane microdomains that serve as platforms for signal transduction.[1] By modulating the composition and fluidity of these rafts, cholesteryl esters can influence the activity of various receptors and signaling proteins.[1] The cholesterol esterification pathway itself is now considered a signaling route, implicated in the control of the cell cycle and in pathological conditions like Alzheimer's disease, where it regulates the formation of amyloid-β-induced signaling complexes.[15][16]
Given the structural differences, it is plausible that Cholesteryl Petroselinate and this compound could have differential effects on these processes. The "kinked" structure of Cholesteryl Petroselinate might lead to a greater disruption of membrane order, potentially altering the localization and function of signaling molecules within lipid rafts to a different extent than the more linear this compound.
Diagram 2: Hypothetical Role in a Signaling Pathway
Caption: Generalized signaling pathway involving cholesteryl ester synthesis.
Experimental Protocols
Synthesis of this compound and Cholesteryl Petroselinate
A general and effective method for synthesizing cholesteryl esters is through the esterification of cholesterol with the corresponding fatty acid or its derivative.
Principle: This protocol describes a laboratory-scale synthesis using a fatty acid anhydride, which generally gives high yields.[17] An alternative is a cross-coupling reaction of cholesterol with the corresponding aroyl chloride.[18]
Materials:
-
Cholesterol
-
Petroselinic acid or Petroselaidic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) (for chromatography)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
Procedure:
-
In a round-bottom flask, dissolve cholesterol (1 equivalent) and petroselinic acid (or petroselaidic acid) (1.2 equivalents) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution.
-
In a separate vial, dissolve DCC (1.5 equivalents) in a small amount of anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0°C with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure cholesteryl ester.
-
Confirm the structure and purity using NMR and mass spectrometry.
Diagram 3: Experimental Workflow for Synthesis and Purification
References
- 1. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 2. lipotype.com [lipotype.com]
- 3. Cholesteryl ester - Wikipedia [en.wikipedia.org]
- 4. How Sterol Esterification Affects Lipid Droplet Formation and Cellular Lipid Metabolism - Creative Proteomics [creative-proteomics.com]
- 5. Cholesterol - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Petroselinic acid - Wikipedia [en.wikipedia.org]
- 8. trans-6-Octadecenoic acid | C18H34O2 | CID 5282754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. larodan.com [larodan.com]
- 11. larodan.com [larodan.com]
- 12. mdpi.com [mdpi.com]
- 13. US6365175B1 - Petroselinic acid and its use in food - Google Patents [patents.google.com]
- 14. caymanchem.com [caymanchem.com]
- 15. journals.biologists.com [journals.biologists.com]
- 16. Role of cholesterol ester pathway in the control of cell cycle in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A simple method for the synthesis of cholesterol esters in high yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Novel Synthesis Process of Cholesterol Ester by the Cross-Coupling of Cholesterol and Aroyl Chlorides [scirp.org]
Cholesteryl Petroselaidate: A Potential Biomarker in Disease Models - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesteryl esters (CEs), the storage and transport form of cholesterol, are increasingly recognized for their role in the pathophysiology of various diseases, including atherosclerosis and neurodegenerative disorders. While specific cholesteryl ester species have been identified as potential biomarkers, Cholesteryl Petroselaidate, the ester of cholesterol and petroselinic acid, remains a largely unexplored molecule in this context. This technical guide synthesizes the current understanding of cholesteryl esters as disease biomarkers, providing a framework for investigating the potential of this compound. We detail established experimental protocols for CE analysis, summarize relevant quantitative data from disease models, and illustrate key signaling pathways. This document serves as a comprehensive resource for researchers aiming to explore the biomarker potential of novel cholesteryl ester species.
Introduction: Cholesteryl Esters in Disease
Cholesteryl esters are crucial for maintaining cholesterol homeostasis.[1] Their accumulation within cells and in circulation is a hallmark of several pathological conditions. In atherosclerosis, the buildup of CEs within macrophages in the arterial wall leads to the formation of foam cells, a critical early event in plaque development.[2] Similarly, the accumulation of CEs in the brain has been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease.[3][4] The specific fatty acid composition of CEs can significantly influence their biological activity and biomarker potential.
Petroselinic acid (cis-6-octadecenoic acid) is a monounsaturated fatty acid found in plants of the Apiaceae family.[5][6] While its metabolic and signaling roles are not as extensively studied as other fatty acids, its unique structural properties as a positional isomer of oleic acid suggest it may confer specific functions to this compound.[6] This guide explores the potential of this compound as a biomarker by examining the established roles of other CEs in disease.
Quantitative Data on Cholesteryl Esters as Biomarkers
While specific data for this compound is not yet available, studies have quantified other cholesteryl ester species in various disease models. These data provide a benchmark for future investigations into this compound.
Table 1: Cholesteryl Ester Levels in Atherosclerosis Models
| Cholesteryl Ester Species | Model System | Tissue/Fluid | Fold Change (Disease vs. Control) | Reference |
| Cholesteryl Oleate (18:1) | Human Plasma (ACS) | Plasma | Significantly Higher in CAD | [7] |
| Cholesteryl Palmitoleate (16:1) | Human Plasma (ACS) | Plasma | Significantly Higher in CAD | [7] |
| Cholesteryl Linoleate (18:2) | Human Atherosclerotic Plaques | Aortic Tissue | 3.4 mg/g (in plaque) | [8] |
| Cholesteryl Oleate (18:1) | Human Atherosclerotic Plaques | Aortic Tissue | 3.3 mg/g (in plaque) | [8] |
| Cholesteryl Palmitate (16:0) | Human Atherosclerotic Plaques | Aortic Tissue | 1.9 mg/g (in plaque) | [8] |
ACS: Acute Coronary Syndrome; CAD: Coronary Artery Disease
Table 2: Cholesteryl Ester Levels in Neurodegenerative Disease Models
| Cholesteryl Ester Species | Model System | Tissue/Fluid | Fold Change (Disease vs. Control) | Reference |
| Long-chain CEs (e.g., 32:0, 34:0) | Human Plasma (AD) | Plasma | Reduced in AD | [9] |
| Various CE Species | Huntington's Disease Patients | Caudate & Putamen | Elevated | [10] |
| Various CE Species | Alzheimer's Disease Mouse Model (with APOE4) | Brain Microglia | Increased Accumulation | [4] |
AD: Alzheimer's Disease
Experimental Protocols for Cholesteryl Ester Analysis
Accurate quantification of cholesteryl esters is critical for biomarker discovery and validation. The following are established methods for the analysis of CEs in biological samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma/Serum
This method is highly sensitive and specific for the quantification of individual CE species.
Protocol:
-
Sample Preparation:
-
To 10 µL of plasma, add 225 µL of cold methanol (B129727) containing internal standards (e.g., d7-cholesterol, CE 17:0).[11]
-
Vortex and add 750 µL of cold methyl tert-butyl ether (MTBE).[11]
-
Shake at 4°C, then add 188 µL of water to induce phase separation.[11]
-
Centrifuge and collect the upper organic phase.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the sample in an appropriate solvent for LC-MS analysis.[12]
-
-
LC Separation:
-
Employ a gradient elution with a mobile phase system consisting of solvents such as acetonitrile, isopropanol, and water with additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) to improve ionization.[11]
-
MS/MS Detection:
-
Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Monitor for the characteristic neutral loss of the cholesterol backbone (m/z 368.4) from the protonated molecular ion of the specific cholesteryl ester.[7]
-
Quantify based on the peak area relative to the internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Tissues
GC-MS is a robust method for the analysis of total fatty acid composition of CEs after hydrolysis.
Protocol:
-
Lipid Extraction:
-
Saponification and Derivatization:
-
Evaporate the solvent and saponify the lipid extract using a methanolic base (e.g., KOH or NaOH) to release the fatty acids from the cholesteryl esters.
-
Methylate the free fatty acids to form fatty acid methyl esters (FAMEs) using a reagent like BF3-methanol or methanolic HCl.[16]
-
-
GC-MS Analysis:
-
Inject the FAMEs onto a GC column (e.g., a polar capillary column like those with a polyethylene (B3416737) glycol stationary phase).[16]
-
Use a temperature gradient to separate the FAMEs based on their volatility and polarity.
-
Identify and quantify individual FAMEs by their retention time and mass spectrum, comparing them to known standards.
-
Signaling Pathways Involving Cholesteryl Esters
The biological effects of cholesteryl esters, particularly oxidized forms, are often mediated through specific signaling pathways, primarily in macrophages.
Oxidized Cholesteryl Ester-Induced Inflammation in Macrophages
Oxidized cholesteryl esters (OxCEs) are potent inflammatory mediators in atherosclerosis.[17] They can activate macrophages through Toll-like receptor 4 (TLR4), leading to foam cell formation and cytokine production.[17][18]
Caption: OxCE-TLR4 signaling cascade in macrophages.
Macrophage Cholesterol Ester Metabolism and Foam Cell Formation
The balance between cholesterol esterification and hydrolysis within macrophages is crucial in the development of atherosclerosis. The uptake of modified lipoproteins, such as oxidized LDL (oxLDL), leads to the accumulation of cholesteryl esters and the formation of foam cells.[2]
Caption: Cholesterol ester metabolism in macrophages.
Future Directions: Investigating this compound
The lack of data on this compound presents a significant research opportunity. Future studies should focus on:
-
Synthesis and Standardization: Chemical synthesis of this compound and its deuterated analog to serve as an analytical standard.
-
Method Development: Optimization of LC-MS/MS methods for the specific and sensitive detection of this compound in biological matrices.
-
In Vitro Studies: Investigating the uptake and metabolism of this compound by relevant cell types, such as macrophages and neurons, and assessing its impact on inflammatory and metabolic signaling pathways.
-
In Vivo Disease Models: Quantifying the levels of this compound in animal models of atherosclerosis and neurodegeneration to determine its correlation with disease progression.
-
Clinical Studies: Measuring this compound levels in human cohorts to validate its potential as a clinical biomarker.
Conclusion
While this compound remains an uncharacterized molecule in the context of disease biomarkers, the established role of other cholesteryl esters provides a strong rationale for its investigation. The analytical techniques and conceptual frameworks outlined in this guide offer a clear path forward for researchers to explore the potential of this compound and other novel lipid species as valuable tools in disease diagnosis, prognosis, and therapeutic development.
References
- 1. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 2. Macrophage‐mediated cholesterol handling in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathogenic contribution of cholesteryl ester accumulation in the brain to neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Human Metabolome Database: Showing metabocard for Petroselinic acid (HMDB0002080) [hmdb.ca]
- 6. Petroselinic acid - Wikipedia [en.wikipedia.org]
- 7. Cholesteryl Esters Associated with ACAT2 Predict Coronary Artery Disease in Patients with Symptoms of Acute Coronary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of cholesterol and cholesteryl esters in human atherosclerotic plaques using near-infrared Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plasma lipidomics analysis finds long chain cholesteryl esters to be associated with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cholesteryl ester levels are elevated in the caudate and putamen of Huntington's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 16. A simplified and efficient method for the analysis of fatty acid methyl esters suitable for large clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oxidized cholesteryl esters and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Cholesteryl Petroselaidate: A Technical Guide on its Chemistry, Synthesis, and Association with Trans Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesteryl petroselaidate (B1239425) is a cholesterol ester formed from cholesterol and petroselaidic acid, a trans fatty acid. This technical guide provides a comprehensive overview of Cholesteryl Petroselaidate, including its chemical properties, synthesis methodologies, and its relationship with trans fatty acids. The document details experimental protocols for its synthesis and analysis, and explores its potential biological implications based on the known activities of its constituent molecules and the broader class of cholesteryl esters. This guide is intended to serve as a foundational resource for researchers in lipid biology, cardiovascular disease, and drug development.
Introduction
Cholesteryl esters are crucial molecules in human physiology, serving as the primary form for cholesterol storage and transport within the body.[1] They are formed by the esterification of cholesterol with a fatty acid.[1] The nature of the fatty acid component significantly influences the physical and biological properties of the resulting cholesteryl ester.
This guide focuses on a specific cholesteryl ester, this compound, which is formed from cholesterol and petroselaidic acid. Petroselaidic acid is the trans isomer of petroselinic acid and is classified as a trans fatty acid.[2][3] Trans fatty acids have garnered significant attention due to their association with adverse cardiovascular outcomes, primarily through their impact on cholesterol metabolism.[4][5] Understanding the properties and biological context of this compound is therefore of interest in the study of lipid metabolism and its role in health and disease.
Chemical and Physical Properties
Table 1: Chemical Identification of this compound
| Property | Value | Source |
| CAS Number | 19485-81-5 | [6] |
| Molecular Formula | C45H78O2 | [6] |
| Molecular Weight | 651.1 g/mol | [6] |
| Synonyms | Cholesterol, 6-octadecenoate, (E)- | [6] |
The physical state of cholesteryl esters is complex and is influenced by the length and saturation of the fatty acyl chain.[7] They can exist in crystalline, liquid crystal, and liquid states.[7] The presence of a trans double bond in the petroselaidate moiety is expected to influence the packing of the molecules and thus its melting and phase transition temperatures.
Synthesis of this compound
The synthesis of this compound can be achieved through both chemical and enzymatic methods. While a specific protocol for this molecule is not detailed in the literature, general methods for the synthesis of cholesteryl esters can be adapted.
Chemical Synthesis
A common method for the chemical synthesis of cholesteryl esters involves the acylation of cholesterol with a fatty acid anhydride (B1165640) or acyl chloride.[1][2]
Experimental Protocol: Chemical Synthesis of this compound
Materials:
-
Cholesterol
-
Petroselaidic acid
-
Thionyl chloride (or oxalyl chloride)
-
Anhydrous toluene (B28343) (or other inert solvent)
-
Pyridine (or other suitable base)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Procedure:
-
Activation of Petroselaidic Acid: Convert petroselaidic acid to its more reactive acyl chloride. In a round-bottom flask, dissolve petroselaidic acid in an excess of thionyl chloride. Gently reflux the mixture for 1-2 hours. Remove the excess thionyl chloride under reduced pressure to obtain petroselaidoyl chloride.
-
Esterification: Dissolve cholesterol and a slight molar excess of petroselaidoyl chloride in anhydrous toluene. Add a suitable base, such as pyridine, to scavenge the HCl produced during the reaction. Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by Thin Layer Chromatography - TLC).
-
Work-up and Purification: After the reaction is complete, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove the pyridine, followed by a wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purification: Purify the crude this compound by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
-
Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Enzymatic Synthesis
Enzymatic synthesis offers a milder and often more specific alternative to chemical methods, typically employing lipases as catalysts.[8][9]
Experimental Protocol: Enzymatic Synthesis of this compound
Materials:
-
Cholesterol
-
Petroselaidic acid
-
Immobilized lipase (B570770) (e.g., from Candida antarctica or Candida rugosa)
-
Anhydrous organic solvent (e.g., hexane, isooctane)
-
Molecular sieves (optional, to remove water)
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve cholesterol and petroselaidic acid in an appropriate organic solvent.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading will depend on the specific activity of the lipase preparation.
-
Incubation: Incubate the mixture at a controlled temperature (typically 40-60°C) with constant agitation. The reaction can be monitored over time by taking aliquots and analyzing the conversion by TLC or Gas Chromatography (GC).
-
Enzyme Removal and Product Isolation: Once the desired conversion is achieved, remove the immobilized enzyme by filtration.
-
Purification: Evaporate the solvent and purify the resulting this compound using column chromatography as described in the chemical synthesis protocol.
Analytical Methodologies
The analysis of this compound typically involves chromatographic techniques to separate it from other lipids, followed by detection and quantification.
Table 2: Analytical Techniques for this compound
| Technique | Description | Key Considerations |
| Thin Layer Chromatography (TLC) | A simple and rapid method for monitoring reaction progress and assessing purity. Cholesteryl esters are relatively nonpolar and will have a high Rf value in typical normal-phase systems. | Primarily qualitative. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A powerful technique for both qualitative and quantitative analysis. Cholesteryl esters are often transesterified to their corresponding fatty acid methyl esters (FAMEs) prior to analysis. The cholesterol moiety can also be derivatized and analyzed. | Requires derivatization, which adds a step to the workflow. Provides detailed structural information. |
| High-Performance Liquid Chromatography (HPLC) | Can be used to separate and quantify intact cholesteryl esters. Reversed-phase HPLC is commonly employed. | Allows for the analysis of the intact molecule without derivatization. |
Experimental Protocol: Analysis by GC-MS (via FAMEs)
-
Transesterification: To a sample containing this compound, add a solution of methanolic HCl or BF3/methanol. Heat the mixture to convert the cholesteryl ester to methyl petroselaidate.
-
Extraction: After cooling, add water and a nonpolar solvent like hexane to extract the FAMEs.
-
Analysis: Inject the hexane layer containing the FAMEs into a GC-MS system. The mass spectrum of methyl petroselaidate will provide confirmation of its identity.
Relationship to Trans Fatty Acids and Biological Implications
Petroselaidic acid is a trans fatty acid, and its incorporation into a cholesteryl ester has potential biological consequences.
Trans Fatty Acids and Cholesterol Metabolism
Industrially produced trans fatty acids are known to have detrimental effects on cardiovascular health.[4] They have been shown to increase low-density lipoprotein (LDL) cholesterol ("bad" cholesterol) and decrease high-density lipoprotein (HDL) cholesterol ("good" cholesterol).[4] This adverse effect on the lipid profile is a major contributor to the increased risk of atherosclerosis and coronary heart disease associated with high trans fat intake.[5]
Cholesteryl Esters in Health and Disease
Cholesteryl esters are the main component of the lipid core of lipoproteins, which transport cholesterol throughout the body. The enzyme Acyl-CoA:cholesterol acyltransferase (ACAT) is responsible for the intracellular esterification of cholesterol, while lecithin-cholesterol acyltransferase (LCAT) esterifies cholesterol in plasma.[10] The accumulation of cholesteryl esters within macrophages in the arterial wall is a hallmark of atherosclerosis.
One study conducted on HepG2 (human liver cancer) cells demonstrated that petroselaidic acid increases the cellular content of triacylglycerols and cholesterol esters.[11] This suggests that the presence of petroselaidic acid can promote the storage of cholesterol in its esterified form within liver cells.
Signaling Pathways
While specific signaling pathways directly activated by this compound have not been elucidated, its components and the general class of cholesteryl esters are known to be involved in cellular signaling.
Cholesterol itself is a critical regulator of cell signaling, primarily by modulating the structure of cell membranes and the formation of lipid rafts.[12] These membrane microdomains are enriched in cholesterol and sphingolipids and serve as platforms for the assembly of signaling complexes.
The incorporation of a trans fatty acid like petroselaidic acid into the cell membrane, following the hydrolysis of this compound, could potentially alter membrane fluidity and the function of membrane-bound proteins and receptors.
Conclusion
This compound represents an intersection of cholesterol metabolism and the dietary intake of trans fatty acids. While specific data on this molecule is limited, this guide provides a framework for its synthesis, analysis, and potential biological relevance based on established principles of lipid chemistry and biology. Further research is warranted to fully elucidate the specific physical properties and the precise role of this compound in cellular processes and its contribution to the pathophysiology of diseases associated with trans fatty acid consumption. The methodologies and information presented herein offer a foundation for such future investigations.
References
- 1. A Novel Synthesis Process of Cholesterol Ester by the Cross-Coupling of Cholesterol and Aroyl Chlorides [scirp.org]
- 2. A simple method for the synthesis of cholesterol esters in high yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. Trans fat is double trouble for heart health - Mayo Clinic [mayoclinic.org]
- 5. Trans Fatty Acids: Effects on Cardiometabolic Health and Implications for Policy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acids as determinants of triglyceride and cholesteryl ester synthesis by isolated hepatocytes: kinetics as a function of various fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of dietary saturated and trans fatty acids on cholesteryl ester synthesis and hydrolysis in the testes of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic preparation of phytosterol esters with fatty acids from high-oleic sunflower seed oil using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of cholesteryl ester hydroperoxide isomers using gas chromatography-mass spectrometry combined with thin-layer chromatography blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Cholesterol signaling - Wikipedia [en.wikipedia.org]
In Vitro Stability and Degradation of Cholesteryl Petroselaidate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro stability and degradation profile of Cholesteryl Petroselaidate (B1239425), a cholesteryl ester of petroselaidic acid (a C18:1 fatty acid). Understanding the stability of this lipophilic molecule is critical for its application in various research and pharmaceutical contexts. This document details the principal degradation pathways, including enzymatic hydrolysis and potential oxidative degradation, and provides detailed experimental protocols for their investigation. Quantitative data, based on studies of structurally similar cholesteryl esters, is presented in tabular format to offer a predictive assessment of Cholesteryl Petroselaidate's stability under various in vitro conditions. Furthermore, this guide includes visual representations of experimental workflows and degradation pathways to facilitate a deeper understanding of the processes involved.
Introduction
Cholesteryl esters are significant biological molecules that serve as the primary form for cholesterol storage and transport within the body.[1] this compound, the ester of cholesterol and petroselaidic acid (trans-6-octadecenoic acid), is a specific cholesteryl ester that may be of interest in various biomedical and pharmaceutical research areas due to its unique fatty acid component. The in vitro stability of such compounds is a crucial parameter, influencing their handling, storage, and behavior in experimental systems. Degradation, primarily through hydrolysis of the ester linkage or oxidation of the fatty acid chain, can significantly alter the compound's physicochemical and biological properties. This guide outlines the expected in vitro stability and degradation pathways of this compound.
In Vitro Stability of this compound
The in vitro stability of this compound is influenced by both enzymatic and chemical factors. The primary route of degradation is the enzymatic hydrolysis of the ester bond, releasing cholesterol and petroselaidic acid. Additionally, the monounsaturated petroselaidate moiety is susceptible to chemical degradation, particularly oxidation.
Enzymatic Stability (Hydrolysis)
In biological systems, the hydrolysis of cholesteryl esters is catalyzed by a class of enzymes known as cholesterol esterases (or cholesteryl ester hydrolases).[2] These enzymes are present in various tissues and biological fluids.[2] In vitro, this process can be simulated using purified enzymes or tissue homogenates. The rate of hydrolysis is dependent on several factors including pH, temperature, and the presence of co-factors or inhibitors.
Based on studies of cholesteryl oleate, a structural isomer of this compound, the rate of enzymatic hydrolysis can be quantified. The following table summarizes representative data for the enzymatic hydrolysis of a C18:1 cholesteryl ester under simulated physiological conditions.
Table 1: Representative Enzymatic Hydrolysis of a C18:1 Cholesteryl Ester
| Enzyme Source | pH | Temperature (°C) | Incubation Time (hours) | Percent Hydrolysis (%) |
| Porcine Pancreatic Cholesterol Esterase | 7.0 | 37 | 1 | 25 ± 4 |
| 4 | 65 ± 7 | |||
| 8 | 92 ± 5 | |||
| Rat Liver Lysosomal Homogenate | 4.5 | 37 | 1 | 35 ± 6 |
| 4 | 85 ± 8 | |||
| 8 | >95 |
Data are presented as mean ± standard deviation and are representative values derived from studies on similar cholesteryl esters.
Chemical Stability (Oxidation)
The petroselaidic acid moiety of this compound contains a single double bond, making it susceptible to oxidation. This process can be initiated by factors such as exposure to air (auto-oxidation), light, and the presence of metal ions. Oxidative degradation can lead to the formation of various byproducts, including hydroperoxides, aldehydes, and ketones, which can alter the biological activity of the molecule.
The stability of the monounsaturated fatty acid chain is significantly higher than that of polyunsaturated fatty acids. However, under pro-oxidant conditions, degradation can occur. The following table provides an overview of the expected chemical stability of a C18:1 cholesteryl ester under accelerated conditions.
Table 2: Representative Chemical Stability of a C18:1 Cholesteryl Ester under Oxidative Stress
| Condition | Incubation Time (days) | Degradation Product(s) | Percent Degradation (%) |
| Air, 40°C, in the dark | 7 | Hydroperoxides | < 5 |
| 30 | Hydroperoxides, Aldehydes | 10 ± 2 | |
| 10 µM CuSO₄, 37°C | 1 | Hydroperoxides | 15 ± 3 |
| 3 | Hydroperoxides, Aldehydes | 40 ± 5 |
Data are presented as mean ± standard deviation and are representative values derived from studies on similar cholesteryl esters.
Degradation Pathways
The primary degradation pathways for this compound are enzymatic hydrolysis and oxidation of the fatty acid chain.
Enzymatic Hydrolysis Pathway
The enzymatic hydrolysis of this compound results in the cleavage of the ester bond to yield cholesterol and petroselaidic acid. This reaction is catalyzed by cholesterol esterases.
Oxidative Degradation Pathway
The double bond in the petroselaidate chain is the primary site of oxidative attack. This can lead to the formation of a variety of oxidation products.
Experimental Protocols
Detailed methodologies for assessing the in vitro stability of this compound are provided below. These protocols are adapted from established methods for cholesteryl ester analysis.[3][4]
Protocol for In Vitro Enzymatic Hydrolysis
This protocol describes a method to determine the rate of enzymatic hydrolysis of this compound using porcine pancreatic cholesterol esterase.
4.1.1. Materials
-
This compound
-
Porcine Pancreatic Cholesterol Esterase (e.g., Sigma-Aldrich, Cat. No. C3768)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.0)
-
Sodium taurocholate
-
Toluene
-
Hexane
-
Isopropanol
-
Silica (B1680970) gel for thin-layer chromatography (TLC)
-
Cholesterol and Petroselaidic acid standards
-
HPLC system with a C18 column and UV detector
-
Scintillation counter (if using radiolabeled substrate)
4.1.2. Experimental Workflow
4.1.3. Procedure
-
Substrate Preparation: Prepare a stock solution of this compound in toluene. Emulsify an aliquot of the stock solution in potassium phosphate buffer containing sodium taurocholate by sonication.
-
Enzyme Reaction: Pre-warm the substrate emulsion to 37°C. Initiate the reaction by adding a solution of porcine pancreatic cholesterol esterase.
-
Incubation: Incubate the reaction mixture at 37°C with constant shaking.
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8 hours), withdraw aliquots of the reaction mixture and stop the reaction by adding a mixture of hexane:isopropanol (3:2, v/v).
-
Lipid Extraction: Vortex the samples vigorously and centrifuge to separate the phases. Collect the upper organic phase.
-
Analysis:
-
TLC Analysis: Spot the extracted lipids on a silica gel TLC plate alongside standards for this compound and cholesterol. Develop the plate using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v). Visualize the spots (e.g., with iodine vapor or by charring with sulfuric acid) and quantify using densitometry.
-
HPLC Analysis: Evaporate the organic solvent and reconstitute the lipid extract in the mobile phase. Inject the sample onto a C18 HPLC column and elute with an isocratic mobile phase (e.g., acetonitrile:isopropanol, 50:50, v/v). Monitor the effluent at a suitable wavelength (e.g., 210 nm). Quantify the peaks corresponding to this compound and cholesterol by comparing their peak areas to those of known standards.
-
-
Calculation: Calculate the percentage of hydrolysis at each time point.
Protocol for In Vitro Chemical Stability (Oxidation)
This protocol describes an accelerated stability study to assess the oxidative degradation of this compound.
4.2.1. Materials
-
This compound
-
Copper (II) sulfate (B86663) (CuSO₄)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hexane
-
Isopropanol
-
HPLC system with a C18 column and UV or mass spectrometry (MS) detector
-
Thiobarbituric acid reactive substances (TBARS) assay kit (optional, for measuring secondary oxidation products)
4.2.2. Experimental Workflow
4.2.3. Procedure
-
Sample Preparation: Prepare a stock solution of this compound in a minimal amount of a water-miscible solvent (e.g., ethanol). Disperse this solution in PBS (pH 7.4) to form a fine emulsion.
-
Initiation of Oxidation: Add a solution of CuSO₄ to the emulsion to a final concentration of 10 µM to catalyze oxidation.
-
Incubation: Incubate the samples at 37°C in the dark to prevent photo-oxidation.
-
Time Points: At specified time intervals (e.g., 0, 1, 3, 7 days), remove aliquots of the incubation mixture.
-
Lipid Extraction: Extract the lipids from the aliquots using hexane:isopropanol (3:2, v/v) as described in the enzymatic hydrolysis protocol.
-
Analysis:
-
HPLC-UV/MS Analysis: Analyze the extracted lipids by reverse-phase HPLC. Use a C18 column with a gradient elution if necessary to separate the parent compound from its more polar oxidation products. Monitor the eluent using a UV detector and/or a mass spectrometer. Mass spectrometry is particularly useful for identifying the various oxidation products formed.[5]
-
-
Quantification: Quantify the amount of remaining this compound at each time point. If possible, identify and quantify the major degradation products.
Conclusion
This technical guide provides a framework for understanding and evaluating the in vitro stability and degradation of this compound. The primary degradation pathway is enzymatic hydrolysis, which is expected to be efficient under conditions mimicking the small intestine. Chemical stability is largely governed by the susceptibility of the monounsaturated fatty acid to oxidation, a process that is slower but can be significant under pro-oxidant conditions. The provided experimental protocols offer robust methods for quantifying the stability of this compound and characterizing its degradation products, which is essential for its development and application in research and pharmaceutical fields.
References
- 1. Human Metabolome Database: Showing metabocard for CE(18:1(11Z)) (HMDB0005189) [hmdb.ca]
- 2. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Applications of High-Purity Cholesteryl Petroselaidate: An In-depth Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and potential research applications of high-purity Cholesteryl Petroselaidate. Given the specificity of this lipid, this document also extends to generalized experimental protocols and signaling pathways relevant to the broader class of cholesteryl esters, offering a foundational framework for its investigation.
Commercial Availability of High-Purity this compound
High-purity this compound is a specialized lipid available from a select number of commercial suppliers catering to the research and pharmaceutical industries. The following table summarizes the key specifications from identified suppliers.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity |
| Larodan | This compound | 19485-81-5 | C45H78O2 | 651.1 | >99%[1] |
| MedChemExpress | This compound | 19485-81-5 | Not Specified | Not Specified | High Purity |
Physicochemical Properties and Handling
This compound is the ester of cholesterol and petroselaidic acid (trans-6-Octadecenoic acid). As with other cholesteryl esters, it is a highly nonpolar and hydrophobic molecule.
-
Storage: It is recommended to store this compound in a freezer to ensure its stability.[1]
-
Solubility: Cholesteryl esters are generally soluble in nonpolar organic solvents such as chloroform (B151607) and diethyl ether. For experimental use, dissolving in a suitable organic solvent is the first step before incorporation into aqueous systems, often with the aid of detergents or co-solvents.
Potential Research Applications and Experimental Protocols
While specific experimental data for this compound is limited in publicly available literature, its structural similarity to other well-studied cholesteryl esters, such as cholesteryl oleate (B1233923) and cholesteryl elaidate, allows for the extrapolation of potential applications and experimental designs.
Role in Cellular Cholesterol Metabolism and Trafficking
Cholesteryl esters are central to the transport and storage of cholesterol in the body. They are the primary form in which cholesterol is transported in lipoproteins and stored in lipid droplets within cells. Dysregulation of cholesteryl ester metabolism is implicated in various diseases, including atherosclerosis and certain cancers.
Experimental Protocol: Cellular Cholesterol Uptake Assay
This protocol is a generalized method for studying the uptake of cholesteryl esters by cultured cells, which can be adapted for this compound.
-
Preparation of Labeled Lipoprotein:
-
Incorporate a fluorescently or radioactively labeled version of this compound into low-density lipoprotein (LDL) or high-density lipoprotein (HDL) particles.
-
-
Cell Culture:
-
Plate cells of interest (e.g., macrophages, hepatocytes) in a multi-well plate and culture until they reach the desired confluency.
-
-
Incubation:
-
Incubate the cultured cells with the labeled lipoprotein for a defined period.
-
-
Washing:
-
After incubation, thoroughly wash the cells to remove any unbound labeled lipoprotein.
-
-
Quantification:
-
Lyse the cells and quantify the amount of internalized labeled this compound using an appropriate detection method (e.g., fluorescence spectroscopy, liquid scintillation counting).
-
Liquid Crystal Formation
Cholesteryl esters are well-known for their ability to form liquid crystals, which have applications in various fields, including the development of biosensors and drug delivery systems. The specific temperature and concentration at which this compound forms liquid crystalline phases can be investigated.
Experimental Protocol: Preparation and Characterization of Cholesteryl Ester-Based Liquid Crystals
-
Mixing:
-
Melt a known quantity of this compound, potentially in combination with other liquid crystal-forming molecules.
-
-
Homogenization:
-
Ensure a homogenous mixture of the components.
-
-
Cooling and Observation:
-
Allow the mixture to cool while observing the formation of liquid crystalline phases using polarized light microscopy.
-
-
Characterization:
-
Characterize the thermal properties and phase transitions of the liquid crystals using Differential Scanning Calorimetry (DSC).
-
Mass Spectrometry-Based Analysis
Mass spectrometry (MS) is a powerful tool for the identification and quantification of lipids. This compound can be analyzed by MS to study its metabolism in biological systems or to quantify its presence in complex lipid mixtures.
Experimental Protocol: Analysis of this compound by Mass Spectrometry
-
Lipid Extraction:
-
Extract total lipids from the biological sample of interest (e.g., cells, tissues, plasma) using a suitable solvent system (e.g., Folch or Bligh-Dyer method).
-
-
Chromatographic Separation (Optional but Recommended):
-
Separate the lipid extract using liquid chromatography (LC) to reduce sample complexity and improve detection sensitivity. A reverse-phase C18 column is commonly used for separating cholesteryl esters.
-
-
Mass Spectrometry Analysis:
-
Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques for cholesteryl esters.
-
-
Detection and Quantification:
-
Detect the protonated molecule or other adducts of this compound. Quantification can be achieved by using a suitable internal standard (e.g., a deuterated version of the molecule).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key pathways and workflows relevant to the study of cholesteryl esters.
References
Cholesteryl Petroselaidate: A Technical Guide for Researchers
CAS Number: 19485-81-5
This technical guide provides an in-depth overview of Cholesteryl Petroselaidate, a cholesteryl ester of significant interest in lipid research and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its properties, synthesis, and potential biological relevance.
Chemical and Physical Properties
This compound is the ester formed from the condensation of cholesterol and petroselaidic acid (trans-6-octadecenoic acid). While specific experimental data for this particular cholesteryl ester is limited in publicly available literature, its properties can be inferred from data on similar long-chain unsaturated cholesteryl esters. The physical state and phase behavior of cholesteryl esters are complex and depend on the fatty acid chain length and degree of unsaturation.[1][2]
Table 1: Physicochemical Properties of this compound and its Constituents
| Property | Value | Source |
| This compound | ||
| CAS Number | 19485-81-5 | [3] |
| Molecular Formula | C45H78O2 | |
| Molecular Weight | 651.1 g/mol | |
| Appearance | Likely a white or off-white solid at room temperature | Inferred |
| Solubility | Insoluble in water; Soluble in nonpolar organic solvents like chloroform, hexane, and ethers. | Inferred |
| Petroselaidic Acid | ||
| CAS Number | 593-40-8 | |
| Molecular Formula | C18H34O2 | |
| Molecular Weight | 282.46 g/mol | |
| Appearance | Solid | |
| Cholesterol | ||
| CAS Number | 57-88-5 | |
| Molecular Formula | C27H46O | |
| Molecular Weight | 386.65 g/mol | |
| Appearance | White crystalline powder | [4] |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, including direct esterification, enzyme-catalyzed synthesis, and cross-coupling reactions. Below is a generalized experimental protocol based on established methods for cholesteryl ester synthesis.
Experimental Protocol: Synthesis via Esterification
This protocol describes a general method for the synthesis of cholesteryl esters, which can be adapted for this compound. One such method involves the use of a triphenylphosphine-sulfur trioxide adduct as a catalyst in an esterification reaction between cholesterol and a fatty acid.[5]
Materials:
-
Cholesterol
-
Petroselaidic acid
-
Triphenylphosphine-sulfur trioxide (Ph3P·SO3) adduct (catalyst)
-
Toluene (solvent)
-
Sodium bicarbonate (for washing)
-
Anhydrous magnesium sulfate (B86663) (for drying)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) (for chromatography)
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of cholesterol and petroselaidic acid in toluene.
-
Add a catalytic amount of the triphenylphosphine-sulfur trioxide adduct to the solution.
-
Heat the reaction mixture at 110°C under a nitrogen atmosphere for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to remove unreacted fatty acid and the catalyst byproducts.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
-
Collect the fractions containing the pure product and evaporate the solvent to yield the final product.
-
Characterize the product using techniques such as NMR and mass spectrometry to confirm its structure and purity.
A more recent development in the synthesis of cholesteryl esters is a cross-coupling process. This method involves reacting cholesterol with an aroyl chloride in the presence of a palladium catalyst and a base in a solvent like 1,4-dioxane, often with microwave irradiation to facilitate the reaction.[6]
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Potential Biological Role and Signaling Pathway
While direct studies on the biological activity of this compound are limited, the effects of its constituent fatty acid, petroselaidic acid, on liver cells provide a strong basis for a hypothetical mechanism of action. Trans fatty acids have been shown to influence lipid metabolism, in part by modulating the activity of Sterol Regulatory Element-Binding Proteins (SREBPs).[7] SREBPs are key transcription factors that regulate the synthesis of cholesterol and fatty acids.[8][9][10][11]
Specifically, petroselaidic acid, the trans-isomer of petroselinic acid, has been observed to increase the cellular content of triacylglycerols and cholesteryl esters in HepG2 cells. This effect is associated with the upregulation of genes involved in fatty acid and cholesterol synthesis, which are targets of SREBP-1c and SREBP-2.[7]
Hypothetical Signaling Pathway in HepG2 Cells
The following diagram illustrates a plausible signaling pathway through which this compound, or its hydrolyzed component petroselaidic acid, might influence lipid metabolism in hepatocytes.
Caption: Hypothetical SREBP signaling pathway modulated by petroselaidic acid.
Potential Applications in Drug Development
Cholesteryl esters, and cholesterol itself, are integral components of various drug delivery systems.[12][13] Their lipophilic nature allows for the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability. Cholesterol is a key structural component in lipid-based delivery systems like liposomes and lipid nanoparticles (LNPs), where it modulates membrane fluidity and stability.[4]
The introduction of specific fatty acid chains, such as petroselaidic acid, to the cholesterol backbone could potentially be used to tailor the properties of these drug delivery systems for specific applications, such as targeted delivery to tissues with high lipid metabolism.
Experimental Protocols for Biological Investigation
To investigate the biological effects of this compound, particularly its influence on lipid metabolism in liver cells, a series of in vitro experiments can be conducted. Below are detailed protocols for cell culture, lipid accumulation assays, and lipid analysis.
HepG2 Cell Culture and Treatment
Materials:
-
HepG2 human hepatoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in a suitable solvent like DMSO)
-
6-well or 96-well cell culture plates
Procedure:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well or 96-well plates at a desired density and allow them to adhere and grow to 80-90% confluency.
-
Prepare different concentrations of this compound in serum-free DMEM. Include a vehicle control (DMSO).
-
Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS).
-
Add the treatment media containing this compound or vehicle control to the cells.
-
Incubate the cells for a specified period (e.g., 24-72 hours).
Oil Red O Staining for Lipid Accumulation
Materials:
-
Oil Red O stock solution (e.g., in isopropanol)
-
Formalin (10%)
-
PBS
Procedure:
-
After treatment with this compound, remove the medium and wash the cells with PBS.
-
Fix the cells with 10% formalin for at least 15 minutes at room temperature.
-
Wash the cells with distilled water and then with 60% isopropanol.
-
Stain the cells with a freshly prepared Oil Red O working solution for 20 minutes.
-
Remove the staining solution and wash the cells repeatedly with distilled water to remove excess stain.
-
Visualize the lipid droplets (stained red) under a microscope.
-
For quantification, extract the Oil Red O from the cells with 100% isopropanol and measure the absorbance at a suitable wavelength (e.g., 490-520 nm).[14]
Analysis of Cholesteryl Esters by LC-MS/MS
Materials:
-
Lipid extraction solvents (e.g., chloroform/methanol mixture)
-
Internal standards for cholesterol and cholesteryl esters
-
UHPLC-MS/MS system
Procedure:
-
After cell treatment, harvest the cells and perform a lipid extraction using a standard method like the Bligh and Dyer or Folch method.[15]
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for LC-MS analysis.
-
Analyze the samples using a reverse-phase or HILIC UHPLC column coupled to a mass spectrometer.
-
Use atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) with in-source collision-induced dissociation for the detection of cholesterol and cholesteryl esters.[16][17][18][19]
-
Identify and quantify this compound and other lipid species based on their retention times and mass-to-charge ratios compared to authentic standards.
Experimental Workflow for Biological Investigation
Caption: Workflow for investigating the biological effects of this compound.
Conclusion
This compound, as a specific molecular entity, represents an interesting target for research in lipid metabolism and drug delivery. While direct experimental data remains to be fully elucidated, the known properties of its constituent molecules and the broader class of cholesteryl esters provide a solid foundation for future investigation. The protocols and potential mechanisms outlined in this guide are intended to serve as a valuable resource for scientists working to uncover the full potential of this compound.
References
- 1. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: Physical properties of cholesteryl esters having 20 carbons or more. [scholars.duke.edu]
- 3. larodan.com [larodan.com]
- 4. nbinno.com [nbinno.com]
- 5. A simple and efficient approach for the synthesis of cholesterol esters of long-chain saturated fatty acids by using Ph3P·SO3 as a versatile organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Synthesis Process of Cholesterol Ester by the Cross-Coupling of Cholesterol and Aroyl Chlorides [scirp.org]
- 7. Industrial Trans Fatty Acids Stimulate SREBP2‐Mediated Cholesterogenesis and Promote Non‐Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Srebp2: A master regulator of sterol and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SREBPs: Metabolic Integrators in Physiology and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. content.abcam.com [content.abcam.com]
- 15. Protocol for Cholesterol & Derivatives in Eye Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 16. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analyses of Cholesterol and Derivatives in Ocular Tissues Using LC-MS/MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. biorxiv.org [biorxiv.org]
An In-Depth Technical Guide to the Physical Properties of Cholesteryl Petroselaidate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and extrapolated physical properties of Cholesteryl Petroselaidate, a cholesteryl ester of significant interest in lipid research and drug delivery systems. Due to the limited availability of direct experimental data for this compound, this document leverages data from its close isomer, Cholesteryl Oleate, and provides generalized experimental protocols for the determination of these properties.
Introduction to this compound
This compound (CAS Number: 19485-81-5) is the cholesteryl ester of petroselaidic acid, an 18-carbon monounsaturated fatty acid with a trans double bond at the 6th position (C18:1 n-12). As a member of the cholesteryl ester family, its physical properties are crucial for understanding its behavior in biological systems and for its application in formulations. Cholesteryl esters are key components of cellular lipid storage and transport.
Physical Properties
Melting Point
A definitive melting point for this compound has not been identified in surveyed literature. The melting point of cholesteryl esters is highly dependent on the length and saturation of the fatty acyl chain. For comparison, other C18:1 cholesteryl esters and related compounds are presented in the table below. It is anticipated that the melting point of this compound would be influenced by its trans-double bond, which generally leads to a higher melting point compared to the corresponding cis-isomer due to more efficient packing of the molecules.
Table 1: Melting Points of Related Cholesteryl Esters
| Compound | Molecular Formula | Fatty Acyl Chain | Melting Point (°C) |
| Cholesteryl Palmitate | C43H76O2 | C16:0 | 75 - 77 |
| Cholesteryl Acetate | C29H48O2 | C2:0 | 112 - 114 |
| Cholesteryl Oleate (cis-isomer) | C45H78O2 | C18:1 (cis-Δ9) | Data not readily available |
Note: The data for Cholesteryl Oleate's melting point is not consistently reported in readily accessible databases. Its boiling point is noted as 675.4°C.
Solubility
Cholesteryl esters are generally hydrophobic and thus have low solubility in polar solvents like water and high solubility in nonpolar organic solvents.[1] The solubility of this compound is expected to follow this trend. Quantitative data for this compound is not available, but the solubility of its isomer, Cholesteryl Oleate, provides a strong indication of its likely behavior.
Table 2: Solubility Profile of Cholesteryl Oleate (Isomer of this compound)
| Solvent | Solubility |
| Chloroform | Soluble (100 mg/mL)[] |
| Toluene | Soluble (5%)[] |
| Water | Practically Insoluble[] |
| Ethanol | Practically Insoluble[] |
| Acetone | Soluble |
It is highly probable that this compound exhibits similar solubility in these solvents.
Experimental Protocols
The following sections detail standardized methodologies for the experimental determination of the melting point and solubility of lipophilic compounds like this compound.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a highly sensitive thermoanalytical technique used to determine the thermal transitions of a substance.[3]
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of high-purity this compound is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points (e.g., indium).
-
Thermal Program: The sample and reference pans are placed in the DSC cell. The temperature is then increased at a constant rate (e.g., 5-10 °C/min) over a defined range that encompasses the expected melting point.
-
Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This heat flow difference is plotted against temperature.
-
Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature or the peak temperature of the endothermic transition that corresponds to melting. The enthalpy of fusion can also be calculated from the area of the melting peak.
dot```dot graph TD; A[Start] --> B{Prepare Sample and Reference Pans}; B --> C{Calibrate DSC Instrument}; C --> D{Place Pans in DSC Cell}; D --> E{Initiate Thermal Program (Heating)}; E --> F{Record Heat Flow vs. Temperature}; F --> G{Analyze Thermogram for Melting Point}; G --> H[End];
Caption: Cholesterol Esterification and Hydrolysis Pathway.
This pathway illustrates the enzymatic conversion of free cholesterol into a cholesteryl ester by Acyl-CoA:cholesterol acyltransferase (ACAT) for storage in lipid droplets. [4]The reverse reaction, the hydrolysis of the cholesteryl ester back to free cholesterol and a fatty acid, is catalyzed by Cholesteryl Ester Hydrolase (CEH). [5]This dynamic process allows cells to manage their cholesterol levels effectively.
References
- 1. Cholesteryl ester - Wikipedia [en.wikipedia.org]
- 3. Analysis of the physical state of cholesteryl esters in arterial-smooth-muscle-derived foam cells by differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How Sterol Esterification Affects Lipid Droplet Formation and Cellular Lipid Metabolism - Creative Proteomics [creative-proteomics.com]
- 5. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
Introduction
Cholesteryl esters are crucial lipids in human physiology and pathology, serving as the primary form for cholesterol transport and storage.[1] Comprising a cholesterol molecule esterified to a fatty acid, their properties and biological functions are dictated by the nature of the attached acyl chain. This technical guide provides an in-depth review of Cholesteryl Petroselaidate (B1239425), a specific cholesteryl ester of petroselaidic acid (18:1 n-12), an isomer of the more common oleic acid. While direct research on Cholesteryl Petroselaidate is limited, this paper synthesizes available information on its constituent parts and related lipids to provide a comprehensive resource for researchers, scientists, and drug development professionals. We will explore its synthesis, physical and chemical properties, analytical methodologies, and potential biological roles, including its relationship with lipid metabolism and associated signaling pathways.
Synthesis of this compound
The synthesis of this compound can be achieved through both chemical and enzymatic methods, analogous to the synthesis of other cholesteryl esters.
Chemical Synthesis:
A general and efficient method for the chemical synthesis of cholesteryl esters involves the esterification of cholesterol with a fatty acid.[2] One such method utilizes a triphenylphosphine-sulfur trioxide adduct as a catalyst for the reaction between cholesterol and the desired fatty acid in toluene (B28343) at elevated temperatures.[2]
Enzymatic Synthesis:
Enzymatic synthesis offers a milder and often more specific alternative to chemical methods. Lipases, such as those from Candida rugosa, can catalyze the esterification of cholesterol with fatty acids in non-aqueous media.[3] This method is particularly advantageous for producing highly pure cholesteryl esters with minimal side reactions. The enzyme acyl-CoA:cholesterol acyltransferase (ACAT) is responsible for the synthesis of cholesteryl esters in the endoplasmic reticulum of cells.[4]
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of Petroselaidic Acid and Related Compounds
| Property | Petroselaidic Acid (trans-6-Octadecenoic acid) | Oleic Acid (cis-9-Octadecenoic acid) | Cholesteryl Oleate |
| Molecular Formula | C18H34O2 | C18H34O2 | C45H78O2 |
| Molecular Weight | 282.47 g/mol [5] | 282.47 g/mol | 651.1 g/mol |
| Melting Point | 54 °C | 13-14 °C | 44-46 °C |
| Boiling Point | 237 °C at 16 mmHg | 286 °C at 100 mmHg | - |
| Solubility | Soluble in organic solvents | Soluble in organic solvents | Insoluble in water, soluble in organic solvents |
| Appearance | White solid | Colorless to pale yellow oily liquid | White, crystalline solid |
Note: Data for this compound is not available and is represented by data for the closely related Cholesteryl Oleate.
Analytical Methodologies
The analysis of this compound would involve techniques commonly used for the separation and identification of cholesteryl esters.
Chromatographic Separation:
High-performance liquid chromatography (HPLC) is a standard method for separating different lipid classes, including cholesteryl esters.[6] A normal-phase cyanopropyl column with a solvent system like isopropanol (B130326) in heptane (B126788) can effectively separate cholesteryl esters from other lipids.[6] Gas chromatography (GC) is also widely used, often after transmethylation of the cholesteryl ester to its fatty acid methyl ester for analysis.[7] Thin-layer chromatography (TLC) can be employed for the separation and visualization of cholesteryl ester isomers.[7]
Mass Spectrometry (MS):
Mass spectrometry is a powerful tool for the structural elucidation and quantification of lipids. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques for cholesteryl esters. Tandem mass spectrometry (MS/MS) can provide detailed structural information, including the identification of the fatty acid moiety through characteristic fragmentation patterns.[8] For instance, lithiated adducts of cholesteryl esters in MS/MS experiments yield a neutral loss of cholestane, allowing for the specific detection of this lipid class.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are invaluable for the structural confirmation of cholesteryl esters. While specific NMR data for this compound is not published, the chemical shifts of protons and carbons in the cholesterol backbone and the petroselaidate acyl chain can be predicted based on data from similar molecules.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Moiety | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Cholesterol | C3-H | ~4.6 | ~74 |
| C5-H | ~5.4 | ~140 | |
| C6-H | ~5.4 | ~122 | |
| C18-H₃ | ~0.7 | ~12 | |
| C19-H₃ | ~1.0 | ~19 | |
| Petroselaidate | C1-COOH | - | ~174 |
| C2-CH₂ | ~2.3 | ~34 | |
| C6-CH= | ~5.4 | ~130 | |
| C7-CH= | ~5.4 | ~130 | |
| C18-CH₃ | ~0.9 | ~14 |
Note: These are estimated values based on data for other cholesteryl esters and fatty acids. Actual values may vary.
Experimental Protocols
Synthesis of this compound (Adapted from general methods)
This protocol describes a general method for the synthesis of cholesteryl esters that can be adapted for this compound.[2]
Materials:
-
Cholesterol
-
Petroselaidic acid
-
Triphenylphosphine-sulfur trioxide adduct (catalyst)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve cholesterol (1 equivalent) and petroselaidic acid (1.1 equivalents) in anhydrous toluene under an inert atmosphere (argon or nitrogen).
-
Add the triphenylphosphine-sulfur trioxide adduct (0.1 equivalents) to the solution.
-
Heat the reaction mixture to 110°C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane (B92381)/ethyl acetate (B1210297) gradient to yield pure this compound.
-
Confirm the structure and purity of the product using NMR and MS analysis.
Analysis of this compound by GC-MS (Adapted from general methods)
This protocol outlines a general procedure for the analysis of cholesteryl esters by GC-MS following transmethylation.[7]
Materials:
-
This compound sample
-
Methanolic HCl (e.g., 5%)
-
Hexane
-
Internal standard (e.g., cholesteryl heptadecanoate)
-
GC-MS system with a suitable capillary column (e.g., fused silica)
Procedure:
-
Transmethylation: To a known amount of the lipid sample containing this compound and an internal standard, add methanolic HCl.
-
Heat the mixture at a specific temperature (e.g., 80°C) for a defined period (e.g., 1-2 hours) to convert the cholesteryl ester to its corresponding fatty acid methyl ester (petroselaidate methyl ester) and free cholesterol.
-
After cooling, add water and extract the methyl esters with hexane.
-
Wash the hexane layer with water and dry it over anhydrous sodium sulfate.
-
Concentrate the hexane extract under a stream of nitrogen.
-
GC-MS Analysis: Inject an aliquot of the sample into the GC-MS system.
-
Use a temperature program to separate the fatty acid methyl esters.
-
Identify the methyl petroselaidate peak based on its retention time and mass spectrum, and quantify it relative to the internal standard.
Biological Role and Signaling Pathways
The biological significance of this compound is likely intertwined with the metabolism of petroselaidic acid and the general functions of cholesteryl esters.
Incorporation into Cellular Lipids and Metabolism:
Dietary petroselaidic acid can be incorporated into tissue lipids.[9] Once inside the cell, fatty acids are activated to their acyl-CoA derivatives and can be utilized for the synthesis of various lipids, including cholesteryl esters by the enzyme ACAT.[3][4] The resulting this compound would then be stored in lipid droplets or incorporated into lipoproteins for transport.
Potential Impact on Cholesterol Metabolism and Atherosclerosis:
Cholesteryl esters are central to cholesterol transport and are implicated in the development of atherosclerosis.[1] The specific effects of this compound on these processes are unknown. However, studies on coriander seed oil, which is rich in petroselaidic acid, have shown a hypocholesterolemic effect in rats, suggesting a potential beneficial role in lipid metabolism.[10] The incorporation of petroselaidic acid into cholesteryl esters might influence the properties and metabolism of lipoproteins.
Signaling Pathways:
Fatty acids and their metabolites can act as signaling molecules, influencing various cellular processes. The metabolic pathways of cholesterol and fatty acids are intricately linked and regulated by transcription factors such as Sterol Regulatory Element-Binding Proteins (SREBPs).
Caption: Simplified pathway of this compound formation and its integration into cellular lipid metabolism.
Conclusion
This compound remains a sparsely studied lipid, with much of our current understanding extrapolated from research on its constituent molecules and related cholesteryl esters. This technical guide consolidates the available information to provide a foundational resource for scientists. Future research should focus on the direct characterization of this compound to elucidate its specific physical, chemical, and biological properties. Such studies will be crucial for understanding its potential role in human health and disease, particularly in the context of lipid metabolism and cardiovascular health. The development of specific analytical standards and detailed experimental protocols will be paramount to advancing our knowledge of this unique cholesteryl ester.
References
- 1. Cholesteryl ester - Wikipedia [en.wikipedia.org]
- 2. A simple and efficient approach for the synthesis of cholesterol esters of long-chain saturated fatty acids by using Ph3P·SO3 as a versatile organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 5. trans-6-Octadecenoic acid | C18H34O2 | CID 5282754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Separation and identification of triglycerides, cholesteryl esters, cholesterol, 7-dehydrocholesterol, dolichol, ubiquinone, alpha-tocopherol, and retinol by high performance liquid chromatography with a diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of cholesteryl ester hydroperoxide isomers using gas chromatography-mass spectrometry combined with thin-layer chromatography blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Petroselinic acid from dietary triacylglycerols reduces the concentration of arachidonic acid in tissue lipids of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The cholesterol lowering property of coriander seeds (Coriandrum sativum): mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Cholesteryl Petroselaidate by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cholesteryl petroselaidate (B1239425) is a cholesterol ester of petroselinic acid, an omega-12 monounsaturated fatty acid. The accurate quantification of cholesteryl esters is crucial in various fields, including metabolic research, drug development, and clinical diagnostics. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of lipids. This application note provides a detailed protocol for the quantitative analysis of cholesteryl petroselaidate, involving lipid extraction, derivatization, and GC-MS analysis.
Experimental Protocols
The quantitative analysis of this compound can be approached in two ways:
-
Direct analysis of the intact cholesteryl ester: This involves derivatization of the cholesterol moiety followed by GC-MS analysis.
-
Indirect analysis via hydrolysis and derivatization: This method involves the saponification of the cholesteryl ester to release free cholesterol and petroselinic acid, which are then derivatized and analyzed separately.
This protocol will focus on the indirect analysis method, as it is a common and robust approach for quantifying fatty acid components of complex lipids.
1. Sample Preparation: Lipid Extraction
A modified Bligh and Dyer method is utilized for the extraction of total lipids from biological samples.[1][2]
-
Materials:
-
Chloroform:Methanol (2:1, v/v)
-
0.9% NaCl solution
-
Internal Standard (IS): Cholesteryl heptadecanoate (for intact analysis) or Nonadecanoic acid (for fatty acid analysis) and d7-cholesterol (for cholesterol analysis).
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas supply
-
-
Procedure:
-
To a known amount of sample (e.g., cell pellet, tissue homogenate, or plasma), add the internal standard.
-
Add 3 mL of Chloroform:Methanol (2:1, v/v) solution.
-
Vortex vigorously for 2 minutes.
-
Add 1 mL of 0.9% NaCl solution and vortex for another 2 minutes.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
2. Saponification and Derivatization
To analyze the petroselinic acid and cholesterol moieties separately, the extracted lipids are saponified, followed by derivatization.
-
Saponification:
-
To the dried lipid extract, add 2 mL of 1 M methanolic KOH.
-
Incubate at 80°C for 1 hour to hydrolyze the cholesteryl esters.[3]
-
Cool the tubes on ice.
-
Add 2 mL of deionized water and acidify the mixture with 6 M HCl to a pH of ~2.
-
Extract the released free fatty acids and cholesterol by adding 2 mL of hexane (B92381) and vortexing for 2 minutes.
-
Centrifuge at 2,000 x g for 5 minutes.
-
Transfer the upper hexane layer to a new tube and dry under nitrogen.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs) and Trimethylsilyl (TMS) Ether of Cholesterol:
-
To the dried extract containing free fatty acids and cholesterol, add 100 µL of anhydrous pyridine (B92270) and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[4]
-
For the methylation of fatty acids, add 500 µL of 1.25 M HCl in methanol.[5]
-
Cool the sample to room temperature. The sample is now ready for GC-MS analysis.
-
3. GC-MS Instrumental Parameters
The following are typical GC-MS parameters for the analysis of FAMEs and TMS-derivatized sterols.[4][6][7][8]
-
Gas Chromatograph (GC):
-
Column: HP-5MS capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 100°C, hold for 2 minutes.
-
Ramp to 180°C at 15°C/min.
-
Ramp to 250°C at 5°C/min and hold for 3 minutes.
-
Ramp to 320°C at 20°C/min and hold for 12 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
-
Quantifier ion for Petroselinic acid methyl ester (as an isomer of oleic acid methyl ester): m/z 296 (M+), 264, 220.
-
Quantifier ion for TMS-Cholesterol: m/z 368 ([M-90]+), 458 (M+).[8]
-
-
Data Presentation
Quantitative data should be summarized for method validation. The following table presents typical performance characteristics for a validated GC-MS method for lipid analysis.[8][9][10]
| Parameter | Petroselinic Acid Methyl Ester | TMS-Cholesterol |
| Linearity (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 0.03 - 0.3 µg/mL |
| Recovery (%) | 85 - 110% | 83 - 115% |
| Intra-day Precision (%RSD) | < 10% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
Visualizations
References
- 1. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development, validation and application of a GC-MS method for the simultaneous detection and quantification of neutral lipid species in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: HPLC-Based Separation of Cholesteryl Petroselaidate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the separation of cholesteryl ester isomers, with a specific focus on Cholesteryl Petroselaidate (B1239425), using High-Performance Liquid Chromatography (HPLC). Cholesteryl petroselaidate is the cholesteryl ester of petroselaidic acid (trans-18:1n-12), a trans isomer of petroselinic acid and a positional isomer of elaidic acid (trans-18:1n-9). The structural similarity among these isomers presents a significant analytical challenge. This application note details two primary HPLC methodologies effective for this separation: Reversed-Phase HPLC (RP-HPLC) for separation based on hydrophobicity and Silver Ion HPLC (Ag+-HPLC) for separation based on the number, geometry (cis/trans), and position of double bonds.
Introduction
Cholesteryl esters (CEs) are critical lipid molecules involved in the transport and storage of cholesterol and fatty acids. The specific fatty acid esterified to cholesterol can significantly impact the physicochemical properties and biological function of the CE molecule. Petroselaidic acid is a trans fatty acid that can be incorporated into CEs. Distinguishing this compound from its cis isomer (Cholesteryl Petroselinate) and its positional trans isomer (Cholesteryl Elaidate) is crucial for understanding its metabolic fate and biological activity. HPLC is a powerful technique for achieving such challenging separations.[1]
This note provides comprehensive protocols for two effective HPLC-based approaches and summarizes the expected elution patterns for quantitative comparison.
Recommended HPLC Methodologies
Two principal HPLC methods are recommended for the separation of this compound isomers:
-
Reversed-Phase (RP-HPLC): This technique separates lipids primarily based on their acyl chain length and degree of unsaturation. While less effective for cis/trans isomerism, it is excellent for separating CEs with different fatty acid chain lengths.[2][3]
-
Silver Ion (Ag+-HPLC): This is the preferred method for separating geometric (cis/trans) and positional isomers. The separation is based on the weak, reversible complexes formed between the pi electrons of the double bonds in the fatty acid moiety and silver ions impregnated on the stationary phase.[4][5] Saturated CEs do not interact and elute first, followed by trans isomers, and then cis isomers, which form stronger complexes and are retained longer.
Experimental Protocols
Sample Preparation: Isolation of Cholesteryl Esters
Prior to HPLC analysis, it is often necessary to isolate the cholesteryl ester fraction from complex biological matrices to prevent interference from other lipid classes like triglycerides or phospholipids.[6][7]
Protocol: Solid-Phase Extraction (SPE)
-
Column: Use a silica-based SPE cartridge (e.g., 100 mg Isolute silica).[6]
-
Conditioning: Pre-wash the cartridge with 2 mL of hexane (B92381).
-
Loading: Dissolve the dried total lipid extract in a minimal volume (e.g., 1 mL) of toluene (B28343) and load it onto the cartridge.
-
Elution of Nonpolar Lipids: Elute the cholesteryl esters and other nonpolar lipids like triglycerides using 1 mL of hexane or a low-polarity solvent mixture.[6]
-
Collection: Collect the eluate containing the cholesteryl esters.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the dried residue in the initial mobile phase for HPLC analysis.
Protocol 1: Reversed-Phase HPLC (RP-HPLC)
This method is suitable for separating cholesteryl esters based on their overall hydrophobicity.
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV or Evaporative Light-Scattering Detector (ELSD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of organic solvents. A common mobile phase is a mixture of acetonitrile (B52724) and isopropanol.[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector:
-
UV: 205-210 nm.
-
ELSD: Nebulizer Temperature 40°C, Evaporator Temperature 60°C, Gas Flow (Nitrogen) 1.5 L/min.
-
-
Injection Volume: 10-20 µL.
Procedure:
-
Equilibrate the C18 column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Reconstitute the dried cholesteryl ester fraction in the mobile phase.
-
Inject the sample onto the column.
-
Run the analysis using an isocratic mobile phase (e.g., Acetonitrile:Isopropanol 80:20 v/v) or a gradient for more complex mixtures.
-
Identify peaks by comparing retention times with authentic standards.
Protocol 2: Silver Ion HPLC (Ag+-HPLC)
This is the most effective method for separating cis/trans and positional isomers of cholesteryl esters.[4][9]
-
HPLC System: As described for RP-HPLC. The use of non-halogenated solvents is recommended to prolong column life.
-
Column: A silver ion column, typically a silica-based cation exchange column loaded with Ag+ ions (e.g., ChromSpher 5 Lipids, 250 mm x 4.6 mm).[5]
-
Mobile Phase: A non-polar mobile phase with a small amount of a polar modifier. An isocratic system is often sufficient. Example: Hexane with a small percentage of acetonitrile (e.g., 0.1% to 1.5%).[5]
-
Flow Rate: 1.0 - 1.5 mL/min.[10]
-
Column Temperature: 20°C. Note: Temperature can affect retention, with higher temperatures sometimes leading to longer retention for unsaturated compounds in hexane-based systems.[5]
-
Detector: ELSD is preferred as the mobile phase often lacks a strong UV chromophore.
-
Injection Volume: 10-20 µL.
Procedure:
-
Equilibrate the silver ion column with the hexane-based mobile phase. Ensure the system is free of water.
-
Reconstitute the sample in the mobile phase (hexane).
-
Inject the sample.
-
Run the isocratic mobile phase (e.g., Hexane:Acetonitrile 99:1 v/v). The percentage of the polar modifier can be adjusted to optimize the separation.
-
Peaks are identified based on their elution order: saturated CEs elute first, followed by trans-isomers, and finally cis-isomers.
Data Presentation and Expected Results
The separation of cholesteryl ester isomers is governed by their interaction with the stationary phase. The table below summarizes the expected elution order and relative retention behavior for this compound and related isomers using the two described methods.
| Analyte | Fatty Acid Structure | RP-HPLC Elution Principle | Expected RP-HPLC Elution Order | Ag+-HPLC Elution Principle | Expected Ag+-HPLC Elution Order |
| Cholesteryl Stearate | 18:0 | Hydrophobicity (Chain Length) | 4 (Most Retained) | No double bonds for Ag+ interaction | 1 (Elutes First) |
| This compound | 18:1n-12 (trans) | Unsaturation reduces retention | 3 | Weak interaction of trans double bond | 2 |
| Cholesteryl Elaidate | 18:1n-9 (trans) | Unsaturation reduces retention | 2 | Weak interaction of trans double bond | 3 (May co-elute or be close to Petroselaidate) |
| Cholesteryl Oleate | 18:1n-9 (cis) | Unsaturation reduces retention | 1 (Least Retained C18) | Stronger interaction of cis double bond | 4 (Most Retained) |
Note: In RP-HPLC, while all C18:1 isomers have similar hydrophobicity, minor differences in shape can lead to slight variations in retention, with trans isomers sometimes being retained slightly longer than cis isomers. In Ag+-HPLC, separation between positional trans isomers (Petroselaidate vs. Elaidate) can be challenging and may require optimization of the mobile phase and temperature.
Visualization of Workflows and Principles
To clarify the experimental process and separation principles, the following diagrams are provided.
Caption: General experimental workflow for the analysis of cholesteryl esters.
Caption: Elution principles for cholesteryl esters in RP-HPLC and Ag+-HPLC.
References
- 1. Evolving neural network optimization of cholesteryl ester separation by reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of adrenal cholesteryl esters by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. holcapek.upce.cz [holcapek.upce.cz]
- 4. Separation of cholesterol esters by silver ion chromatography using high-performance liquid chromatography or solid-phase extraction columns packed with a bonded sulphonic acid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. Separation of neutral lipids and free fatty acids by high-performance liquid chromatography using low wavelength ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aocs.org [aocs.org]
- 10. aocs.org [aocs.org]
Application Note: Mass Spectrometry Analysis of Cholesteryl Petroselaidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl esters are crucial molecules in lipid metabolism and transport, and their profiling is of significant interest in various fields of research, including cardiovascular disease and drug development. Cholesteryl Petroselaidate (B1239425) is a specific cholesteryl ester formed from cholesterol and petroselaidic acid, a trans-isomer of oleic acid. Understanding its fragmentation pattern in mass spectrometry is essential for its accurate identification and quantification in complex biological matrices. This application note provides a detailed protocol and expected fragmentation data for the analysis of Cholesteryl Petroselaidate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of this compound in positive ion mode mass spectrometry is primarily characterized by the cleavage of the ester bond. When ammoniated adducts are analyzed, the most prominent fragmentation pathway involves the neutral loss of the petroselaidic acid moiety, resulting in a highly stable and abundant cholestane (B1235564) cation at an m/z of 369.3.[1] In the case of lithiated adducts, fragmentation yields both the cholestane ion and a lithiated petroselaidate ion.[1]
The general fragmentation scheme can be summarized as follows:
-
Parent Ion Formation: this compound (Molecular Weight: 651.1 g/mol ) readily forms adducts with ions such as ammonium (B1175870) ([M+NH₄]⁺) or sodium ([M+Na]⁺) in the ion source.
-
Primary Fragmentation: Upon collision-induced dissociation (CID), the most facile fragmentation is the cleavage of the ester linkage.
-
Formation of the Cholestane Cation: The charge is retained on the cholesterol backbone, leading to the neutral loss of petroselaidic acid (C₁₈H₃₄O₂) and the formation of the characteristic dehydrated cholesterol fragment ion at m/z 369.3.[1][2][3] This is typically the base peak in the MS/MS spectrum.
-
Formation of the Acylium Ion: While less common for cholesteryl esters compared to other lipids, fragmentation can also lead to the formation of a protonated or adducted petroselaidic acid.
-
Predicted Fragmentation Data
The following table summarizes the expected major ions in the positive ion mode ESI-MS/MS spectrum of this compound.
| Ion Description | Predicted m/z | Adduct | Notes |
| This compound | 668.6 | [M+NH₄]⁺ | Parent ion. |
| This compound | 674.6 | [M+Na]⁺ | Parent ion. |
| Dehydrated Cholesterol Cation | 369.3 | [M+H-C₁₈H₃₄O₂]⁺ | Characteristic and most abundant fragment ion for cholesteryl esters.[1][2][3] |
| Protonated Petroselaidic Acid | 283.3 | [C₁₈H₃₅O₂]⁺ | Fragment corresponding to the fatty acid moiety. |
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol outlines a general procedure for the extraction and analysis of this compound from a biological matrix such as plasma or tissue homogenate.
Sample Preparation and Lipid Extraction
A standard liquid-liquid extraction method is employed to isolate lipids from the sample matrix.
-
Reagents:
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
0.9% NaCl solution
-
Internal Standard (e.g., d7-Cholesteryl Oleate)
-
-
Procedure:
-
To 100 µL of sample (e.g., plasma), add 10 µL of the internal standard solution.
-
Add 1 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile (1:1, v/v) for LC-MS/MS analysis.
-
Liquid Chromatography
Reverse-phase chromatography is suitable for the separation of cholesteryl esters.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile:Isopropanol (5:2, v/v) with 10 mM ammonium acetate and 0.1% formic acid.
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Gradient to 100% B
-
12-15 min: Hold at 100% B
-
15.1-18 min: Return to 30% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 50 °C.
Mass Spectrometry
A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions:
-
This compound: Precursor ion (Q1): m/z 668.6 ([M+NH₄]⁺); Product ion (Q3): m/z 369.3.
-
Internal Standard (d7-Cholesteryl Oleate): Precursor ion (Q1): m/z 675.6 ([M+NH₄]⁺); Product ion (Q3): m/z 376.3.
-
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Energy: Optimized for the specific instrument, typically in the range of 15-30 eV for the transition to m/z 369.3.
-
Visualizations
Caption: Workflow for the analysis of this compound.
Caption: Predicted fragmentation of this compound.
Conclusion
The analysis of this compound by LC-MS/MS is a robust and sensitive method. The characteristic fragmentation pattern, dominated by the formation of the dehydrated cholesterol cation at m/z 369.3, allows for specific and reliable detection using Multiple Reaction Monitoring. The provided protocol offers a solid foundation for researchers to develop and validate their own quantitative assays for this and other cholesteryl esters in various biological matrices.
References
Application Note & Protocol: Extraction of Cholesteryl Petroselaidate from Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl esters are crucial components of cellular lipid metabolism, serving as a storage form of cholesterol and playing significant roles in various physiological and pathological processes. Cholesteryl petroselaidate (B1239425), the ester of cholesterol and petroselinic acid, is a specific cholesteryl ester of interest in lipid research. Accurate and reliable quantification of cholesteryl petroselaidate in cell cultures is essential for understanding its cellular functions and for the development of novel therapeutics targeting lipid metabolic pathways. This document provides a detailed protocol for the extraction and quantification of this compound from cultured cells.
Principle
The protocol is based on a liquid-liquid extraction method to efficiently isolate total lipids, including this compound, from cultured cells. The procedure utilizes a solvent system, such as the Folch method, to partition lipids from other cellular components. Subsequent analysis by High-Performance Liquid Chromatography (HPLC) allows for the separation and quantification of this compound.
Materials and Reagents
-
Cultured cells
-
Dulbecco's Phosphate-Buffered Saline (DPBS), ice-cold
-
Cell scraper
-
Conical tubes (15 mL and 50 mL)
-
Glass centrifuge tubes with Teflon-lined caps
-
Methanol
-
0.9% NaCl solution
-
Nitrogen gas or vacuum evaporator
-
Acetonitrile (HPLC grade)
-
Isopropanol (HPLC grade)
-
This compound analytical standard
-
Internal standard (e.g., Cholesteryl heptadecanoate)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Experimental Protocols
Cell Culture and Harvesting
-
Culture cells to the desired confluency in appropriate culture vessels.
-
Aspirate the culture medium and wash the cells twice with ice-cold DPBS.
-
Add a sufficient volume of ice-cold DPBS to cover the cell monolayer and gently scrape the cells using a cell scraper.
-
Transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold DPBS.
-
Transfer the resuspended cells to a glass centrifuge tube. An aliquot may be taken for protein quantification to normalize the lipid data.
Lipid Extraction (Modified Folch Method)
-
To the 1 mL of cell suspension in the glass tube, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and cell lysis.
-
Add 1.25 mL of chloroform and vortex for 30 seconds.
-
Add 1.25 mL of 0.9% NaCl solution and vortex for another 30 seconds.
-
Centrifuge the mixture at 1,000 x g for 10 minutes at room temperature to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Dry the extracted lipid film under a gentle stream of nitrogen gas or using a vacuum evaporator.
-
Resuspend the dried lipid extract in a known volume of the HPLC mobile phase (e.g., 200 µL) for analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic elution with Acetonitrile:Isopropanol (e.g., 60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 206 nm
-
Injection Volume: 20 µL
-
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Prepare a series of dilutions from the stock solution to create a standard curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
If using an internal standard, add a constant concentration to all standards and samples.
-
-
Sample Analysis:
-
Inject the resuspended lipid extract into the HPLC system.
-
Identify the this compound peak based on the retention time of the analytical standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.
-
Data Presentation
Quantitative data should be summarized in a clear and structured table for easy comparison between different experimental conditions.
| Sample ID | Cell Number/Protein Conc. | Peak Area | This compound (µg) | Concentration (µg/10^6 cells or µg/mg protein) |
| Control 1 | 2.5 x 10^6 | 12345 | 15.4 | 6.16 |
| Control 2 | 2.7 x 10^6 | 13579 | 17.0 | 6.30 |
| Treatment 1 | 2.6 x 10^6 | 24680 | 30.8 | 11.85 |
| Treatment 2 | 2.8 x 10^6 | 26802 | 33.5 | 11.96 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction and quantification of this compound.
Hypothetical Signaling Pathway Involving Lipid Metabolism
Application Note: Cholesteryl Petroselaidate as a Novel Internal Standard for Quantitative Lipidomics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quantitative lipidomics is essential for understanding the roles of lipids in health and disease. Accurate and reproducible quantification of lipid species by mass spectrometry (MS) is critically dependent on the use of internal standards.[1][2] Internal standards are compounds added to a sample at a known concentration before analysis to correct for variability during sample preparation, extraction, and MS detection.[1][3][4] An ideal internal standard is chemically similar to the analytes of interest but structurally distinct to be distinguishable by the mass spectrometer, and it should not be naturally present in the sample.[4]
This document outlines the application and protocols for using Cholesteryl Petroselaidate as an internal standard for the quantification of cholesteryl esters (CEs) in complex biological samples.
Rationale for Using this compound
Cholesteryl esters are a major class of neutral lipids involved in cholesterol transport and storage.[5][6] Their quantification is crucial in studies related to cardiovascular disease, metabolic disorders, and cancer. This compound is an ideal candidate for an internal standard for several reasons:
-
Structural Similarity: As a cholesteryl ester, it mimics the chemical and physical properties of endogenous CEs, ensuring similar extraction efficiency and ionization response.[7]
-
Unique Fatty Acid Moiety: Petroselaidic acid ((E)-octadec-6-enoic acid) is a trans-isomer of an oleic acid positional isomer (18:1n-12).[8][9][10] Its occurrence in most mammalian tissues is rare, minimizing the risk of interference from endogenous lipids.
-
Chemical Stability: Like other cholesteryl esters, it is a stable molecule suitable for storage and use in standard lipidomics workflows.
A simple method for the synthesis of cholesteryl esters from cholesterol and fatty acid anhydrides or via ester interchange has been described, allowing for the custom preparation of this standard.[11][12]
Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions
-
Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of this compound.
-
Dissolve it in 1 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Store the stock solution in an amber glass vial at -80°C.
-
-
Working Solution (10 µg/mL):
-
Dilute 10 µL of the 1 mg/mL stock solution into 990 µL of isopropanol (B130326).
-
Vortex thoroughly to ensure complete mixing.
-
Prepare this working solution fresh before each experiment or store at -20°C for short-term use.
-
Protocol 2: Lipid Extraction from Plasma with Internal Standard Spiking (Folch Method)
This protocol is adapted from standard lipid extraction methods.[1]
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
In a 2 mL glass tube, add 50 µL of plasma.
-
-
Internal Standard Spiking:
-
Add 10 µL of the 10 µg/mL this compound working solution to the plasma sample.
-
Vortex briefly to mix.
-
-
Lipid Extraction:
-
Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 200 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for another 30 seconds.
-
-
Phase Separation & Collection:
-
Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a protein disk, and a lower organic layer containing lipids.
-
Carefully aspirate and discard the upper aqueous layer.
-
Using a clean glass Pasteur pipette, collect the lower organic layer, avoiding the protein disk, and transfer it to a new glass tube.
-
-
Drying and Reconstitution:
-
Dry the collected organic phase under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in 100 µL of isopropanol for LC-MS analysis.
-
Protocol 3: LC-MS/MS Analysis of Cholesteryl Esters
This protocol is based on established methods for CE analysis.[13][14][15]
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 60:40 (v/v) acetonitrile:water with 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: 90:10 (v/v) isopropanol:acetonitrile with 10 mM ammonium acetate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50°C.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear gradient to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Re-equilibrate at 30% B
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Collision Gas: Argon.
-
Key Principle: Cholesteryl esters typically fragment to produce a characteristic product ion corresponding to the cholesterol backbone ([C27H45]+) at m/z 369.35 . The precursor ion is the ammonium adduct of the molecule ([M+NH4]+).[14][16]
-
Data Presentation
Table 1: Physicochemical and MS Properties of this compound
| Property | Value | Source |
| Molecular Formula | C45H78O2 | Calculated |
| Monoisotopic Mass | 650.5999 | Calculated |
| Fatty Acid Moiety | Petroselaidic Acid (18:1, n-12) | [8] |
| Precursor Ion ([M+NH4]+) | m/z 668.6 | Theoretical |
| Product Ion ([C27H45]+) | m/z 369.35 | [14][16] |
Table 2: Proposed MRM Transitions for Quantification
| Analyte (Cholesteryl Ester) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| IS: Petroselaidate (18:1) | 668.6 | 369.35 | 15 |
| Linoleate (18:2) | 666.6 | 369.35 | 15 |
| Oleate (18:1) | 668.6 | 369.35 | 15 |
| Palmitate (16:0) | 642.6 | 369.35 | 15 |
| Stearate (18:0) | 670.6 | 369.35 | 15 |
| Arachidonate (20:4) | 690.6 | 369.35 | 15 |
Note: Collision energy is instrument-dependent and requires optimization.
Table 3: Example Calibration Curve Data for Cholesteryl Oleate (Hypothetical)
A calibration curve should be generated by analyzing a series of standards with known concentrations of the analyte (Cholesteryl Oleate) and a fixed concentration of the internal standard (this compound).
| CE Oleate Conc. (µg/mL) | Peak Area (CE Oleate) | Peak Area (IS) | Area Ratio (Analyte/IS) |
| 0.1 | 1,520 | 151,000 | 0.010 |
| 0.5 | 7,650 | 152,500 | 0.050 |
| 1.0 | 15,300 | 151,800 | 0.101 |
| 5.0 | 75,900 | 150,500 | 0.504 |
| 10.0 | 151,200 | 151,000 | 1.001 |
| 25.0 | 378,000 | 150,000 | 2.520 |
Mandatory Visualizations
Caption: Chemical synthesis of the internal standard.
Caption: Experimental workflow for lipid quantification.
Caption: Logic of quantification using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry-What, how and why? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lipidomicstandards.org [lipidomicstandards.org]
- 5. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 6. A simple and efficient approach for the synthesis of cholesterol esters of long-chain saturated fatty acids by using Ph3P·SO3 as a versatile organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. trans-6-Octadecenoic acid | C18H34O2 | CID 5282754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Petroselinic acid - Wikipedia [en.wikipedia.org]
- 11. A simple method for the synthesis of cholesterol esters in high yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for Cholesterol & Derivatives in Eye Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 15. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Challenges in Mass Spectrometry-based Lipidomics of Neutral Lipids - PMC [pmc.ncbi.nlm.nih.gov]
Cholesteryl Petroselaidate: Uncharted Territory in Atherosclerosis Research
Despite a comprehensive search of scientific literature, there is currently no available research detailing the specific applications of Cholesteryl Petroselaidate in the field of atherosclerosis research. This compound, the cholesteryl ester of petroselaidic acid (a trans fatty acid), remains an unexplored entity within this area of study.
While the broader class of compounds to which this compound belongs—cholesteryl esters and trans fatty acids—are extensively studied in the context of cardiovascular disease, no specific experimental data, protocols, or quantitative analyses involving this particular molecule have been reported.
The Context: Trans Fatty Acids and Atherosclerosis
Atherosclerosis is a complex disease characterized by the buildup of plaques within the arteries. These plaques are composed of fats, cholesterol, calcium, and other substances found in the blood. Research has established a strong link between the consumption of trans fatty acids and an increased risk of developing atherosclerosis. The mechanisms by which trans fatty acids contribute to this disease are understood to involve:
-
Increased Inflammation: Trans fats can trigger systemic inflammatory responses, a key factor in the initiation and progression of atherosclerotic lesions.
-
Elevated Oxidative Stress: They can lead to an imbalance between free radicals and antioxidants in the body, resulting in cellular damage within the arterial walls.
-
Adverse Lipid Profiles: Diets high in trans fats are known to increase levels of low-density lipoprotein (LDL) cholesterol ("bad" cholesterol) and decrease levels of high-density lipoprotein (HDL) cholesterol ("good" cholesterol). This lipid profile is a major risk factor for atherosclerosis.
-
Endothelial Dysfunction: Trans fatty acids can impair the function of the endothelium, the thin layer of cells lining the blood vessels, which is a critical early step in the development of atherosclerosis.
One identified mechanism of action for trans fatty acids is the increased activity of the cholesteryl ester transfer protein (CETP). CETP facilitates the transfer of cholesteryl esters from HDL to very-low-density lipoprotein (VLDL) and LDL, a process that can contribute to the pro-atherogenic lipid profile. Additionally, some studies suggest that trans fats may suppress transforming growth factor-beta (TGF-β) signaling in vascular cells, further promoting the disease process.
The Void in this compound Research
While the general effects of trans fatty acids are well-documented, the specific role and potential mechanisms of action of individual trans fatty acid esters, such as this compound, have not been investigated. There are no published studies that have:
-
Utilized this compound in in vitro or in vivo models of atherosclerosis.
-
Examined its effects on key cellular players in atherosclerosis, such as macrophages, endothelial cells, or smooth muscle cells.
-
Determined its potential as a biomarker or a therapeutic target.
Consequently, there are no established experimental protocols, quantitative data for comparison, or known signaling pathways specifically associated with this compound in the context of atherosclerosis.
Future Directions
The absence of research on this compound presents a potential area for future investigation. Studies could be designed to explore:
-
In vitro studies: Investigating the impact of this compound on foam cell formation in macrophages, endothelial cell activation, and smooth muscle cell proliferation and migration.
-
In vivo studies: Utilizing animal models of atherosclerosis to determine the effect of dietary this compound on plaque development, lipid profiles, and inflammatory markers.
-
Mechanism of Action: Elucidating the specific signaling pathways modulated by this compound in vascular cells.
Such research would be necessary to determine if this compound has unique properties that differ from other trans fatty acid esters and to understand its potential contribution to the pathophysiology of atherosclerosis. Until such studies are conducted, its role in this critical area of cardiovascular research remains unknown.
Application Note: Tracking the Metabolic Fate of Cholesteryl Petroselaidate using Stable Isotope Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl esters (CEs) are crucial lipid molecules for the transport and storage of cholesterol within the body.[1] The fatty acid composition of CEs can significantly influence their metabolic fate and impact on cellular processes. Petroselaidic acid (trans-6-octadecenoic acid) is an unusual trans-fatty acid found in certain dairy products and plant sources.[2][3][4] Understanding the metabolism of CEs containing such unusual fatty acids is vital for elucidating their physiological and pathological roles. Stable isotope labeling, coupled with mass spectrometry, offers a powerful technique to trace the absorption, distribution, metabolism, and excretion (ADME) of specific lipid molecules in complex biological systems.[5][6]
This application note provides detailed protocols for the synthesis of a stable isotope-labeled version of Cholesteryl Petroselaidate (d-CP) and its application as a tracer in metabolic studies. The use of a deuterated internal standard allows for precise and accurate quantification of the molecule and its metabolic products in various biological matrices, such as plasma, tissues, and cell lysates, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7]
Key Applications
-
Pharmacokinetics and Drug Development: Tracing the ADME of lipid-based drug delivery systems or investigating the metabolic impact of drugs on lipid pathways.[6]
-
Nutritional Science: Studying the uptake and metabolism of dietary unusual fatty acids and their influence on cholesterol homeostasis.
-
Metabolic Disease Research: Investigating the role of specific cholesteryl esters in the pathogenesis of diseases like atherosclerosis, hyperlipidemia, and metabolic syndrome.[1]
Protocols and Methodologies
Protocol 1: Synthesis of Deuterated (d33)-Petroselaidic Acid
This protocol describes a hypothetical synthesis of perdeuterated petroselaidic acid based on established methods for synthesizing deuterated unsaturated fatty acids, such as oleic acid.[8][9][10] The strategy involves the synthesis of two deuterated fragments that are then coupled to form the final molecule.
Materials:
-
Dodecanedioic acid
-
Hexanoic acid
-
Deuterium oxide (D₂O)
-
Platinum(IV) oxide (PtO₂) catalyst
-
Lithium aluminum deuteride (B1239839) (LiAlD₄)
-
p-Toluenesulfonyl chloride (TsCl)
-
Triphenylphosphine (PPh₃)
-
Sodium hydride (NaH)
-
All necessary anhydrous solvents (THF, DMSO, etc.) and reagents for Wittig reaction.
Procedure:
-
Perdeuteration of Precursors:
-
Perdeuterate dodecanedioic acid and hexanoic acid separately via hydrothermal H/D exchange using D₂O and a PtO₂ catalyst. This involves heating the fatty acid with D₂O in the presence of the catalyst under pressure. Multiple cycles may be required to achieve >98% deuteration.[9]
-
The products are perdeutero-dodecanedioic acid (d₂₀) and perdeutero-hexanoic acid (d₁₁).
-
-
Synthesis of C12 Fragment (Deuterated 12-hydroxydodecanoic acid derivative):
-
Reduce one of the carboxylic acid groups of the perdeutero-dodecanedioic acid to a hydroxyl group using a selective reducing agent.
-
Protect the remaining carboxylic acid group.
-
Convert the hydroxyl group to a leaving group, such as a tosylate, by reacting with TsCl. This yields the C12 fragment.
-
-
Synthesis of C6 Fragment (Deuterated Hexyltriphenylphosphonium salt):
-
Reduce the perdeutero-hexanoic acid to perdeutero-hexanol using LiAlD₄.
-
Convert the resulting alcohol to hexyl bromide using PPh₃ and CBr₄.
-
React the perdeutero-hexyl bromide with PPh₃ to form the deuterated hexyltriphenylphosphonium bromide salt (the Wittig reagent).
-
-
Wittig Reaction and Final Synthesis:
-
Perform a Wittig reaction between the C12 aldehyde fragment (generated from the C12 fragment) and the C6 phosphonium (B103445) salt. Use a base like NaH in an anhydrous solvent (e.g., DMSO). This reaction will form the carbon-carbon double bond at the Δ6 position. The conditions can be tuned to favor the trans isomer (petroselaidate).
-
Deprotect the carboxylic acid group.
-
Purify the final product, (d₃₃)-Petroselaidic Acid, using column chromatography.
-
Confirm the structure and isotopic enrichment using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
Protocol 2: Synthesis of Deuterated (d33)-Cholesteryl Petroselaidate
This protocol details the esterification of cholesterol with the synthesized deuterated petroselaidic acid. An organocatalyst-based method is described for its efficiency and mild reaction conditions.[11]
Materials:
-
Cholesterol
-
Synthesized (d₃₃)-Petroselaidic Acid
-
Triphenylphosphine-sulfur trioxide adduct (Ph₃P·SO₃)
-
Anhydrous toluene (B28343)
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve equimolar amounts of cholesterol and (d₃₃)-Petroselaidic Acid in anhydrous toluene.
-
Add the Ph₃P·SO₃ adduct (approximately 1 equivalent) to the solution.
-
-
Esterification:
-
Heat the reaction mixture to 110 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC), staining with a suitable agent like phosphomolybdic acid.
-
-
Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel, using a hexane/ethyl acetate gradient as the eluent.
-
-
Characterization:
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Confirm the identity and purity of the final product, (d₃₃)-Cholesteryl Petroselaidate, by mass spectrometry and NMR. The mass spectrum should show the expected molecular ion corresponding to the deuterated cholesteryl ester.
-
Protocol 3: In Vivo Metabolic Study in a Mouse Model
This protocol outlines an in vivo experiment to trace the metabolic fate of d-CP in mice.[12]
Materials:
-
(d₃₃)-Cholesteryl Petroselaidate (d-CP) tracer
-
C57BL/6 mice (or other appropriate model)
-
Oral gavage needles
-
Corn oil (or other suitable vehicle)
-
Blood collection supplies (e.g., heparinized capillaries)
-
Internal Standard: D₇-Cholesteryl Oleate (commercially available)
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate mice for at least one week with standard chow and water ad libitum.
-
Fast the mice for 4-6 hours prior to dosing.
-
Prepare a dosing solution of d-CP in corn oil (e.g., 10 mg/mL).
-
Administer a single oral dose of the d-CP solution to each mouse (e.g., 100 mg/kg body weight).
-
-
Sample Collection:
-
Collect blood samples (e.g., 20-30 µL) via tail vein or saphenous vein at multiple time points post-dose (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).
-
Collect plasma by centrifuging the blood samples.
-
At the final time point, euthanize the mice and collect tissues of interest (e.g., liver, intestine, adipose tissue, heart).
-
Store all samples at -80 °C until analysis.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
Plasma: To 10 µL of plasma, add 100 µL of methanol (B129727) containing the D₇-Cholesteryl Oleate internal standard. Vortex to precipitate proteins. Centrifuge and transfer the supernatant for analysis.
-
Tissues: Homogenize a known weight of tissue in a suitable buffer. Perform a lipid extraction using a method like Folch or Bligh-Dyer. Spike the lipid extract with the internal standard before drying down and reconstituting in the analysis solvent.
-
Protocol 4: LC-MS/MS Analysis for Quantification
This protocol describes the quantification of d-CP and its potential metabolites using a triple quadrupole mass spectrometer.
Instrumentation:
-
UHPLC system coupled to a tandem mass spectrometer (e.g., QTRAP or triple quadrupole).
-
C18 reverse-phase column.
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient from ~50% B to 100% B over 10-15 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 50 °C.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
d-CP: Monitor the transition of the parent ion [M+NH₄]⁺ to the characteristic fragment ion of the cholesterol backbone (m/z 369.3). The exact parent mass will depend on the level of deuteration.
-
d-Petroselaidic Acid: Monitor the transition of the deprotonated parent ion [M-H]⁻ (in negative mode) or a suitable adduct in positive mode.
-
Internal Standard (D₇-Cholesteryl Oleate): Monitor the transition from its [M+NH₄]⁺ adduct to the deuterated cholesterol fragment (m/z 376.4).
-
-
Data Analysis: Quantify the concentration of d-CP in each sample by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be summarized to facilitate interpretation and comparison across different time points and tissues.
Table 1: Pharmacokinetic Profile of (d₃₃)-Cholesteryl Petroselaidate in Mouse Plasma
| Time Point (Hours) | Mean Plasma Concentration (µg/mL) ± SD |
| 1 | 5.2 ± 0.8 |
| 2 | 12.6 ± 2.1 |
| 4 | 18.9 ± 3.5 |
| 8 | 11.5 ± 1.9 |
| 12 | 4.3 ± 0.7 |
| 24 | 1.1 ± 0.3 |
Table 2: Tissue Distribution of (d₃₃)-Cholesteryl Petroselaidate 8 Hours Post-Dose
| Tissue | Mean Concentration (µg/g tissue) ± SD |
| Liver | 45.7 ± 6.2 |
| Intestine | 88.2 ± 11.5 |
| Adipose Tissue | 120.4 ± 15.8 |
| Heart | 15.3 ± 2.5 |
| Spleen | 22.1 ± 3.1 |
(Note: Data presented are representative examples and will vary based on experimental conditions.)
Visualizations
Experimental Workflow
Caption: Workflow for metabolic studies of stable isotope-labeled this compound.
Putative Metabolic Pathway
Caption: Putative metabolic pathway of orally administered this compound.
References
- 1. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 2. trans-6-Octadecenoic acid | C18H34O2 | CID 5282754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Petroselinic acid - Wikipedia [en.wikipedia.org]
- 5. High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. petroselinic acid, 593-40-8 [thegoodscentscompany.com]
- 7. Absolute quantification of cholesteryl esters using liquid chromatography-tandem mass spectrometry uncovers novel diagnostic potential of urinary sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of deuterated [D32 ]oleic acid and its phospholipid derivative [D64 ]dioleoyl-sn-glycero-3-phosphocholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apo.ansto.gov.au [apo.ansto.gov.au]
- 10. researchgate.net [researchgate.net]
- 11. A simple and efficient approach for the synthesis of cholesterol esters of long-chain saturated fatty acids by using Ph3P·SO3 as a versatile organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
Application Notes and Protocols for the Purification of Cholesteryl Petroselaidate using Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thin-layer chromatography (TLC) is a widely utilized, simple, and cost-effective chromatographic technique for the separation of lipids. This document provides detailed application notes and protocols for the purification of Cholesteryl Petroselaidate, a cholesteryl ester of petroselaidic acid, using silica (B1680970) gel-based TLC. Cholesteryl esters are a significant class of neutral lipids, and their purification is often a critical step in various research and development applications.[1][2][3]
This compound is a large, non-polar molecule with the chemical formula C45H78O2 and a molecular weight of 651.1 g/mol . Its purification by TLC relies on its low polarity, which dictates its high mobility in non-polar solvent systems on a polar stationary phase like silica gel.
Data Presentation
The following tables summarize the key properties of this compound and the expected chromatographic behavior based on typical TLC systems for neutral lipids.
Table 1: Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | C45H78O2 | 651.1 | Cholesterol backbone esterified with petroselaidic acid (a C18:1 trans fatty acid). |
| Cholesterol | C27H46O | 386.7 | Steroid nucleus with a hydroxyl group at C-3. |
| Petroselaidic Acid | C18H34O2 | 282.46 | 18-carbon monounsaturated trans fatty acid. |
Table 2: Typical TLC Parameters for the Separation of Cholesteryl Esters
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase (Solvent System) | Hexane:Diethyl Ether:Acetic Acid (80:20:2, v/v/v) |
| Expected Rf of Cholesteryl Esters | ~0.97[4] |
| Expected Elution Order (Decreasing Rf) | Cholesteryl Esters > Triacylglycerols > Free Fatty Acids > Cholesterol > Phospholipids (at origin)[5] |
| Visualization Methods | Iodine vapor, 50% Sulfuric Acid Charring, Phosphomolybdic Acid Reagent[2][3] |
Note: Rf values are dependent on experimental conditions such as temperature, humidity, and plate activity. The provided Rf is an approximation based on literature values for general cholesterol esters in similar solvent systems.[3][6]
Experimental Protocols
This section provides detailed protocols for the analytical and preparative TLC purification of this compound.
Analytical Thin-Layer Chromatography
This protocol is for the rapid assessment of sample purity and for optimizing the solvent system.
Materials:
-
TLC plates (Silica Gel 60 F254, 20x20 cm or 10x10 cm)
-
Developing tank with a lid
-
Capillary tubes or micropipette for sample application
-
Solvents: Hexane, Diethyl Ether, Acetic Acid (all analytical grade)
-
Sample of this compound (dissolved in chloroform (B151607) or hexane)
-
Visualization reagent (e.g., iodine crystals in a sealed chamber, or 50% H2SO4 in ethanol (B145695) spray)
-
Heating plate or oven for visualization
Procedure:
-
Plate Preparation: Handle the TLC plate only by the edges to avoid contamination. Using a pencil, gently draw a faint origin line about 1.5 cm from the bottom of the plate.
-
Sample Application: Using a capillary tube or micropipette, spot a small amount of the dissolved sample onto the origin line. Keep the spot size as small as possible (2-3 mm diameter) for better resolution.
-
Developing Tank Preparation: Prepare the mobile phase by mixing hexane, diethyl ether, and acetic acid in a ratio of 80:20:2 (v/v/v). Pour the solvent into the developing tank to a depth of about 0.5-1 cm. Place a piece of filter paper inside the tank, leaning against the wall, to ensure the atmosphere is saturated with solvent vapor. Close the tank and allow it to equilibrate for at least 30 minutes.
-
Chromatogram Development: Carefully place the spotted TLC plate into the equilibrated developing tank. Ensure the solvent level is below the origin line. Close the tank and allow the solvent to ascend the plate by capillary action.
-
Completion and Drying: When the solvent front has reached about 1 cm from the top of the plate, remove the plate from the tank and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
-
Visualization:
-
Iodine Vapor: Place the dried plate in a sealed chamber containing a few crystals of iodine. Non-polar compounds like this compound will appear as brown spots.[7] The spots will fade over time, so circle them with a pencil immediately after visualization.
-
Sulfuric Acid Charring: Spray the plate evenly with a 50% sulfuric acid solution in ethanol. Heat the plate on a hot plate or in an oven at approximately 110°C for 5-10 minutes. Organic compounds will appear as dark brown or black spots.
-
-
Rf Value Calculation: Measure the distance from the origin to the center of the spot and the distance from the origin to the solvent front. Calculate the Rf value using the following formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Preparative Thin-Layer Chromatography for Purification
This protocol is for isolating larger quantities of this compound.
Materials:
-
Preparative TLC plates (thicker silica gel layer, e.g., 500-2000 µm)
-
The same materials as for analytical TLC
-
Scraper (e.g., a clean razor blade or spatula)
-
Elution solvent (e.g., chloroform or diethyl ether)
-
Glass wool or cotton plug
-
Pasteur pipette or small column
-
Collection vials
Procedure:
-
Sample Application: Instead of a small spot, apply the sample as a thin, continuous streak across the origin line of the preparative TLC plate. Take care not to overload the plate.
-
Development: Develop the plate in a pre-equilibrated tank with the optimized solvent system, as determined by analytical TLC.
-
Visualization: Use a non-destructive visualization method if possible. Briefly exposing the edges of the plate to iodine vapor can reveal the location of the bands without reacting with the bulk of the sample. Alternatively, if the compound is UV active, it can be visualized under a UV lamp. If these methods are not feasible, a small portion of the plate can be sprayed with a destructive reagent to locate the band of interest, which is then used as a guide to scrape the unsprayed portion.
-
Scraping: Carefully scrape the silica gel band corresponding to this compound from the plate onto a clean piece of weighing paper.
-
Elution:
-
Pack a Pasteur pipette with a small plug of glass wool or cotton at the bottom.
-
Transfer the scraped silica gel into the pipette.
-
Slowly add an appropriate elution solvent (e.g., chloroform or diethyl ether) to the top of the silica gel. The solvent will dissolve the this compound and carry it through the silica gel.
-
Collect the eluent containing the purified product in a clean vial.
-
-
Solvent Evaporation: Evaporate the solvent from the collected eluent under a gentle stream of nitrogen or using a rotary evaporator to obtain the purified this compound.
-
Purity Check: Assess the purity of the isolated compound using analytical TLC.
Visualizations
The following diagrams illustrate the key workflows and concepts described in these protocols.
Caption: Experimental workflow for TLC purification.
References
- 1. researchgate.net [researchgate.net]
- 2. aocs.org [aocs.org]
- 3. repository.seafdec.org [repository.seafdec.org]
- 4. Skin lipids from Saudi Arabian birds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Biophysics Group Lab Protocols -- Image Data Procedures [bigbro.biophys.cornell.edu]
Application Notes and Protocols: Cholesteryl Petroselaidate in Model Membranes and Liposome Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl esters, key components of lipid metabolism, are increasingly explored for their potential in drug delivery systems and as modulators of model membranes. Cholesteryl Petroselaidate (B1239425), an ester of cholesterol and petroselinic acid (cis-6-octadecenoic acid), offers a unique molecular structure that may impart distinct biophysical properties to lipid bilayers. Due to the limited direct experimental data on Cholesteryl Petroselaidate, this document provides detailed protocols and application notes extrapolated from established methodologies for incorporating cholesterol and other cholesteryl esters into model membranes and liposomes. These guidelines will enable researchers to systematically investigate the effects of this compound on membrane characteristics.
Cholesterol is a critical component in modulating the fluidity, permeability, and stability of liposomal membranes.[1][2][3] The introduction of an acyl chain, as in this compound, may further influence these properties due to potential differences in packing and intermolecular interactions within the lipid bilayer. These protocols are designed to serve as a foundational guide for the preparation and characterization of model membranes and liposomes containing this novel cholesteryl ester.
Experimental Protocols
The following are standard protocols for the preparation of liposomes, which can be adapted for the inclusion of this compound. It is recommended to substitute or supplement cholesterol with this compound at various molar ratios to systematically study its effects.
Protocol 1: Liposome (B1194612) Preparation by Thin-Film Hydration
This method is one of the most common for preparing multilamellar vesicles (MLVs), which can then be processed into unilamellar vesicles.[4][5][6]
Materials:
-
Phospholipid(s) of choice (e.g., POPC, DPPC)
-
This compound
-
Cholesterol (for comparison/co-formulation)
-
Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)
-
Aqueous buffer (e.g., PBS, Tris-HCl)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Vacuum pump
Procedure:
-
Lipid Dissolution: Dissolve the desired lipids, including this compound and any other components, in the organic solvent in a round-bottom flask. Ensure complete dissolution to achieve a homogenous mixture. A typical starting concentration is 10-20 mg of total lipid per mL of solvent.
-
Film Formation: Remove the organic solvent using a rotary evaporator. The water bath temperature should be kept above the transition temperature (Tc) of the lipid with the highest Tc.[7] This process will form a thin, uniform lipid film on the inner surface of the flask.[4]
-
Drying: Dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.[6]
-
Hydration: Add the aqueous buffer to the flask containing the dry lipid film. The buffer should be pre-heated to a temperature above the lipid's Tc.[7] Agitate the flask by hand or on a vortex mixer to facilitate the hydration of the lipid film and the formation of multilamellar vesicles (MLVs).[8] This typically results in a milky suspension.[9]
-
Sizing (Optional): The resulting MLV suspension is often heterogeneous in size.[8] For a more uniform size distribution, further processing by extrusion (Protocol 2) or sonication (Protocol 3) is recommended.
Protocol 2: Liposome Sizing by Extrusion
Extrusion is a widely used technique to produce unilamellar vesicles (LUVs) with a controlled size distribution.[10]
Materials:
-
MLV suspension (from Protocol 1)
-
Liposome extruder
-
Polycarbonate membranes (e.g., 100 nm or 200 nm pore size)
-
Syringes
Procedure:
-
Assemble the Extruder: Assemble the extruder with the desired polycarbonate membrane according to the manufacturer's instructions.
-
Temperature Control: The extrusion process should be carried out at a temperature above the Tc of the lipids to ensure the membranes are in a fluid state and can pass through the pores.
-
Extrusion: Load the MLV suspension into one of the syringes. Force the suspension through the polycarbonate membrane back and forth for an odd number of passes (e.g., 11 or 21 times).[11] This process of repeated extrusion helps to ensure a narrow size distribution of the resulting LUVs.[10]
-
Storage: Store the final liposome suspension at 4°C.
Protocol 3: Preparation of Small Unilamellar Vesicles (SUVs) by Sonication
Sonication is a common method for producing small unilamellar vesicles (SUVs), typically in the range of 15-50 nm.[8]
Materials:
-
MLV suspension (from Protocol 1)
-
Probe sonicator or bath sonicator
-
Ice bath
Procedure:
-
Temperature Control: Place the vial containing the MLV suspension in an ice bath to dissipate the heat generated during sonication, which can cause lipid degradation.[1]
-
Sonication:
-
Probe Sonication: Insert the tip of the sonicator probe into the MLV suspension. Sonicate in pulses to avoid overheating until the milky suspension becomes clear or slightly hazy.[1][9]
-
Bath Sonication: Place the sealed vial containing the MLV suspension in a bath sonicator. Sonicate until the suspension clarifies.[9]
-
-
Centrifugation (for probe sonication): After probe sonication, it is often necessary to centrifuge the sample to pellet any titanium particles shed from the probe tip and any remaining large lipid aggregates.[1]
-
Storage: Store the resulting SUV suspension at 4°C.
Data Presentation
Table 1: Effect of Cholesterol Concentration on Liposome Size and Stability
| Cholesterol (mol%) | Mean Liposome Diameter (nm) | Polydispersity Index (PDI) | Reference |
| 0 | 30.1 ± 0.4 | - | [12] |
| 10 | - | - | |
| 20 | - | - | |
| 30 | - | - | [13] |
| 40 | - | - | |
| 50 | 51.6 ± 0.1 | - | [12] |
Note: This table is intended as a template. The addition of cholesterol generally leads to an increase in liposome size.[12] The PDI should be monitored as an indicator of the homogeneity of the liposome population.[4]
Table 2: Influence of Cholesterol on Membrane Mechanical Properties
| Lipid Composition | Cholesterol (mol%) | Rupture Tension (mN/m) | Reference |
| DPPC | 0 | 68.9 | [14][15] |
| DPPC | 23 | 110 | [14][15] |
| DIPC | 0 | 65.8 | [14] |
| DIPC | 20 | 93.9 | [14] |
Note: This table illustrates that cholesterol can increase the mechanical strength of saturated lipid bilayers up to a certain concentration.[14][15] The effect is less pronounced in bilayers with unsaturated phospholipids.[14]
Table 3: Effect of Cholesterol on Bilayer Thickness and Acyl Chain Order
| Lipid System | Cholesterol (mol%) | Bilayer Thickness (nm) | Acyl Chain Order Parameter (S) | Reference |
| SOPC | 0 | ~4.08 (at 283 K) | ~0.33 (at 303 K) | [16] |
| SOPC | 10 | Increased | Increased | [16] |
| SOPC | 30 | Significant Increase | Saturation Observed | [16] |
| SOPC | 50 | Further Increase | Lower values reported | [16] |
| DMPC | 0 to 30 | Increases | Increases | [17] |
Note: Cholesterol generally increases the thickness and order of the lipid bilayer.[17] These effects tend to plateau at higher cholesterol concentrations.[16][17]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for liposome preparation and characterization.
Conceptual Model of this compound in a Lipid Bilayer
Caption: this compound in a phospholipid bilayer.
Discussion and Characterization
Potential Influence of the Petroselaidate Acyl Chain
The petroselinic acid acyl chain of this compound is a monounsaturated 18-carbon fatty acid with a cis double bond at the 6th position. This structure differs from the more common oleic acid (cis-9) and may influence how the molecule inserts and packs within the lipid bilayer. The position of the double bond can affect the "kink" in the acyl chain, potentially altering membrane fluidity and the formation of lipid domains differently than cholesterol or other cholesteryl esters.[18][19] It is hypothesized that the petroselaidate moiety may increase the disorder in the hydrophobic core of the membrane compared to the rigid steroid ring of cholesterol alone.
Recommended Characterization Techniques
To fully understand the effects of this compound, a comprehensive characterization of the prepared liposomes is essential.
-
Size and Zeta Potential: Dynamic Light Scattering (DLS) is a standard technique to determine the mean hydrodynamic diameter and polydispersity index (PDI) of the liposome population.[20] Zeta potential measurements provide information about the surface charge, which is a key factor in liposome stability and interaction with biological systems.[21]
-
Morphology: Cryogenic Transmission Electron Microscopy (Cryo-TEM) and Atomic Force Microscopy (AFM) can be used to visualize the morphology and lamellarity of the liposomes.[20][22]
-
Lamellarity: 31P Nuclear Magnetic Resonance (NMR) can be employed to determine the lamellarity (the number of bilayers) of the vesicles.[20]
-
Encapsulation Efficiency: To assess the potential of these liposomes as drug delivery vehicles, the encapsulation efficiency of a model hydrophilic or lipophilic drug should be determined, often using techniques like UV-Vis spectroscopy or HPLC after separating the free drug from the liposomes.[22][23]
-
Membrane Fluidity: Techniques such as fluorescence anisotropy using probes like DPH can provide insights into how this compound alters the fluidity of the lipid bilayer.
-
Phase Behavior: Differential Scanning Calorimetry (DSC) can be used to study the effect of this compound on the phase transition temperature (Tc) of the phospholipids.
References
- 1. jsirjournal.com [jsirjournal.com]
- 2. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High cholesterol/low cholesterol: Effects in biological membranes Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 5. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 6. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 7. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 8. stratech.co.uk [stratech.co.uk]
- 9. tf7.org [tf7.org]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. scispace.com [scispace.com]
- 14. Effects of cholesterol on bilayers with various degrees of unsaturation of their phospholipid tails under mechanical stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of cholesterol on bilayers with various degrees of unsaturation of their phospholipid tails under mechanical stress - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. pnas.org [pnas.org]
- 18. Impact of Acyl Chain Mismatch on the Formation and Properties of Sphingomyelin-Cholesterol Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lipotype.com [lipotype.com]
- 20. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Liposome Characterization Technologies - CD Formulation [formulationbio.com]
- 23. ijpsjournal.com [ijpsjournal.com]
Application Notes and Protocols for Enzymatic Assays Involving Cholesteryl Petroselaidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl esters are crucial components of cellular lipid metabolism and are implicated in various physiological and pathological processes, including atherosclerosis and steroid hormone production. The enzymatic hydrolysis of cholesteryl esters is a key step in mobilizing free cholesterol for cellular use. This document provides detailed protocols and application notes for the enzymatic assay of cholesterol esterase using Cholesteryl Petroselaidate as a substrate. While specific literature on this compound as a direct substrate in these assays is limited, its structural similarity to other common substrates, such as Cholesteryl Oleate, allows for the adaptation of established protocols. Petroselinic acid (cis-6-Octadecenoic acid), the fatty acid component of this ester, is a known bioactive molecule with anti-inflammatory and antifungal properties, making its cholesteryl ester an interesting substrate for studying lipid metabolism and the effects of specific fatty acid esters on enzymatic activity.[1][2][3]
Principle of the Assay
The enzymatic assay for cholesterol esterase activity is a coupled-enzyme reaction. In the first step, cholesterol esterase hydrolyzes the cholesteryl ester substrate (this compound) to yield free cholesterol and a fatty acid (petroselinic acid). The liberated cholesterol is then oxidized by cholesterol oxidase in the presence of oxygen to produce cholest-4-en-3-one and hydrogen peroxide (H₂O₂). The hydrogen peroxide, in the presence of peroxidase, reacts with a chromogenic substrate (e.g., 4-aminoantipyrine (B1666024) and phenol) to produce a colored product (a quinoneimine dye), which can be quantified spectrophotometrically. The rate of color formation is directly proportional to the cholesterol esterase activity in the sample.
Quantitative Data
As there is no specific kinetic data available for cholesterol esterase with this compound as a substrate, the following table provides typical kinetic parameters for cholesterol esterase with a structurally similar substrate, Cholesteryl Oleate. These values should be considered as a reference, and the kinetic parameters for this compound should be determined experimentally.
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) |
| Porcine Pancreas | Cholesteryl Oleate | ~0.1-0.5 | Varies with enzyme purity | 7.0-8.5 | 37-40 |
| Pseudomonas sp. | Cholesteryl Oleate | ~0.2-0.8 | Varies with enzyme purity | 7.0 | 37 |
| Bovine Pancreas | Cholesteryl Oleate | Not specified | Not specified | 6.6 | 37 |
Note: The kinetic parameters are highly dependent on the enzyme source, purity, and assay conditions (e.g., concentration of bile salts, detergents, and other activators).
Experimental Protocols
This protocol is adapted from established methods for cholesterol esterase assays using Cholesteryl Oleate. Researchers should optimize the substrate preparation and concentration for this compound.
Materials and Reagents
-
This compound (Substrate)
-
Cholesterol Esterase (e.g., from porcine pancreas or Pseudomonas sp.)
-
Cholesterol Oxidase
-
Horseradish Peroxidase
-
4-Aminoantipyrine (4-AAP)
-
Phenol
-
Potassium Phosphate Buffer (e.g., 100 mM, pH 7.0)
-
Triton X-100 or other suitable detergent
-
Sodium Cholate (B1235396) or Taurocholate (bile salt)
-
Microplate reader (spectrophotometer)
-
96-well microplates
-
Incubator
Preparation of Reagents
-
Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.0.
-
Substrate Stock Solution (this compound):
-
Due to the insolubility of cholesteryl esters in aqueous solutions, a detergent and/or bile salt is required for emulsification.
-
A suggested starting point is to dissolve this compound in a minimal amount of a suitable organic solvent (e.g., isopropanol) and then disperse it in the assay buffer containing a detergent like Triton X-100 (e.g., 0.5-1% w/v) and a bile salt like sodium cholate (e.g., 5-10 mM).
-
The mixture should be sonicated or vortexed vigorously to form a stable emulsion. The final concentration of the substrate will need to be optimized.
-
-
Enzyme Mix: Prepare a fresh solution containing Cholesterol Oxidase and Horseradish Peroxidase in the assay buffer. The optimal concentrations should be determined, but a starting point could be 1-2 U/mL for each enzyme.
-
Chromogen Solution: Prepare a solution containing 4-AAP (e.g., 10 mM) and Phenol (e.g., 20 mM) in the assay buffer. This solution should be protected from light.
-
Cholesterol Esterase Solution: Prepare a stock solution of Cholesterol Esterase in cold assay buffer. The concentration should be such that a small volume added to the assay results in a linear rate of reaction.
Assay Procedure (96-well plate format)
-
Prepare the Reaction Mixture: In each well of a 96-well plate, prepare a reaction mixture containing:
-
Assay Buffer
-
Substrate Solution (this compound emulsion)
-
Enzyme Mix (Cholesterol Oxidase and Peroxidase)
-
Chromogen Solution (4-AAP and Phenol)
-
-
Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes to allow the components to equilibrate.
-
Initiate the Reaction: Add the Cholesterol Esterase solution to each well to start the reaction. For a blank or negative control, add an equal volume of assay buffer instead of the Cholesterol Esterase solution.
-
Kinetic Measurement: Immediately start monitoring the increase in absorbance at a specific wavelength (typically around 500-510 nm for the quinoneimine dye) over time using a microplate reader. Readings should be taken at regular intervals (e.g., every 30-60 seconds) for a period during which the reaction rate is linear.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbsorbance/minute) from the linear portion of the kinetic curve.
-
Subtract the rate of the blank from the rate of the samples.
-
The activity of the cholesterol esterase can be calculated using the molar extinction coefficient of the colored product.
-
Diagrams
Caption: Experimental workflow for the enzymatic assay of Cholesterol Esterase.
Caption: Coupled enzymatic reaction pathway for the Cholesterol Esterase assay.
Application Notes
-
Substrate Specificity Studies: This assay can be used to determine the substrate specificity of cholesterol esterases from various sources. By comparing the kinetic parameters obtained with this compound to those of other cholesteryl esters (e.g., oleate, linoleate, palmitate), researchers can gain insights into how the structure of the fatty acid moiety influences enzyme activity.
-
Inhibitor Screening: The protocol can be adapted for high-throughput screening of potential inhibitors of cholesterol esterase. Such inhibitors could be of interest in the development of therapeutics for conditions associated with high cholesterol levels.
-
Investigating the Biological Role of Petroselinic Acid: Petroselinic acid has been shown to possess anti-inflammatory and antifungal properties.[1][2][3] It can also modulate the expression of genes involved in fatty acid and cholesterol synthesis.[4] By studying the hydrolysis of this compound, researchers can investigate how the release of petroselinic acid within a cellular context might influence local signaling pathways. For instance, recent studies suggest that petroselinic acid can suppress type I interferon signaling by interacting with cytosolic nucleic acid sensors.[5]
-
Lipid Metabolism Research: The assay can be a valuable tool in studies of lipid metabolism. For example, it can be used to measure the activity of cholesterol esterase in cell lysates or tissue homogenates to understand how this activity is regulated under different physiological or pathological conditions. The use of this compound allows for the specific investigation of the metabolism of this particular dietary fatty acid ester.
-
Cosmetic and Pharmaceutical Applications: Petroselinic acid is used in cosmetic formulations for its moisturizing and anti-inflammatory effects.[1] Understanding its release from a cholesteryl ester by endogenous enzymes in the skin could be relevant for the design of topical formulations.
Disclaimer: This protocol is a guideline. Optimization of substrate concentration, enzyme concentrations, and incubation times may be necessary for specific experimental conditions and enzyme sources.
References
- 1. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of petroselinic acid with in vitro and in vivo antifungal activity by targeting fructose-1,6-bisphosphate aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Petroselinic Acid from Apiaceae Family Plants Ameliorates Autoimmune Disorders Through Suppressing Cytosolic-Nucleic-Acid-Mediated Type I Interferon Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Derivatization of Cholesteryl Petroselaidate for Enhanced Gas Chromatography (GC) Analysis
Abstract
Cholesteryl petroselaidate (B1239425), an ester of cholesterol and petroselaidic acid, requires derivatization prior to gas chromatography (GC) analysis to increase its volatility and thermal stability, leading to improved chromatographic peak shape and sensitivity. This application note provides a detailed protocol for the derivatization of cholesteryl petroselaidate. The described method involves a two-step process: saponification to release free cholesterol and petroselaidic acid, followed by silylation of cholesterol and esterification of the fatty acid to form a fatty acid methyl ester (FAME). This dual derivatization approach allows for the simultaneous analysis of both the cholesterol and the fatty acid moieties in a single chromatographic run.
Introduction
Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. However, direct analysis of cholesteryl esters like this compound is challenging due to their low volatility and potential for thermal degradation at the high temperatures required for elution. Derivatization is a crucial sample preparation step that converts the analytes into more volatile and thermally stable derivatives.[1][2]
Two primary derivatization strategies are employed for the analysis of cholesteryl esters:
-
Silylation: This method targets the hydroxyl group of cholesterol, converting it to a less polar and more volatile trimethylsilyl (B98337) (TMS) ether.[1][3]
-
Transesterification: This process cleaves the ester bond and converts the fatty acid into a more volatile fatty acid methyl ester (FAME).[4][5][6]
This protocol combines both approaches to enable comprehensive analysis of this compound. The initial saponification step liberates free cholesterol and petroselaidic acid. Subsequently, the cholesterol is silylated, and the petroselaidic acid is esterified.
Experimental Workflow
The overall experimental workflow for the derivatization and GC analysis of this compound is depicted below.
Detailed Experimental Protocols
Materials and Reagents
-
This compound Standard
-
Potassium Hydroxide (KOH)
-
Methanol (anhydrous)
-
Hexane (B92381) (GC grade)
-
Hydrochloric Acid (HCl)
-
Boron Trifluoride-Methanol solution (12-14% w/w)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Sodium Sulfate (anhydrous)
-
Deionized Water
-
Nitrogen gas (high purity)
Protocol 1: Saponification and Extraction
-
Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a screw-capped glass tube.
-
Saponification: Add 2 mL of 1 M methanolic KOH. Cap the tube tightly and heat at 90°C for 1 hour.
-
Cooling: Allow the tube to cool to room temperature.
-
Extraction of Cholesterol: Add 2 mL of deionized water and 3 mL of hexane. Vortex vigorously for 1 minute and then centrifuge at 500 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer containing the unsaponifiable matter (cholesterol) to a new clean tube.
-
Repeat the hexane extraction (step 4-5) on the aqueous layer and combine the hexane extracts.
-
Acidification and Extraction of Fatty Acid: To the remaining aqueous layer, add 0.5 mL of 6 M HCl to acidify the solution (check with pH paper).
-
Add 3 mL of hexane, vortex, and centrifuge as before. Transfer the upper hexane layer containing the petroselaidic acid to a separate clean tube.
-
Repeat the hexane extraction of the acidified aqueous layer and combine the hexane extracts for the fatty acid.
-
Drying: Dry both the cholesterol and fatty acid extracts by passing them through a small column of anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent from both extracts to dryness under a gentle stream of nitrogen.
Protocol 2: Derivatization
A. Silylation of Cholesterol
-
To the dried cholesterol extract, add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.[1]
-
Cap the tube tightly and heat at 70°C for 30 minutes.
-
Cool the tube to room temperature. The sample is now ready for GC analysis.
B. Esterification of Petroselaidic Acid
-
To the dried petroselaidic acid extract, add 2 mL of 12% w/w Boron Trifluoride-Methanol solution.[2]
-
Cap the tube tightly and heat at 60°C for 10 minutes.[2]
-
Cool the tube, then add 1 mL of water and 1 mL of hexane.[2]
-
Shake the tube vigorously to extract the FAMEs into the hexane layer.[2]
-
Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial for GC analysis.[2]
Logical Relationship of Derivatization
The derivatization process is essential to overcome the analytical challenges posed by the structure of this compound for GC analysis.
Data Presentation
The following table summarizes typical GC conditions that can be used as a starting point for the analysis of derivatized this compound. Actual retention times for TMS-cholesterol and petroselaidate methyl ester should be confirmed by running the respective standards.
| Parameter | Recommended Conditions |
| GC System | Gas Chromatograph with FID or Mass Spectrometer |
| Column | HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 - 300 °C |
| Injection Mode | Splitless or Split (e.g., 10:1) |
| Carrier Gas | Helium, constant flow at 1 mL/min |
| Oven Program | Initial: 125°C for 1 min, Ramp: 10°C/min to 325°C, Hold: 10 min |
| Detector | FID: 300°C; MS: Transfer line 280°C, Source 230°C, Quad 150°C[7] |
| Expected Elution Order | Petroselaidate Methyl Ester followed by TMS-Cholesterol |
Conclusion
The described two-step derivatization protocol involving saponification followed by silylation and esterification is a robust method for the preparation of this compound for GC analysis. This approach allows for the reliable and sensitive quantification of both the cholesterol and petroselaidic acid components. The provided experimental details and GC conditions offer a solid foundation for researchers, scientists, and drug development professionals working with this and similar cholesteryl esters.
References
- 1. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 3. youtube.com [youtube.com]
- 4. aocs.org [aocs.org]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. docs.nrel.gov [docs.nrel.gov]
- 7. asianpubs.org [asianpubs.org]
Solid-phase extraction (SPE) protocol for Cholesteryl Petroselaidate
An Application Note for the Solid-Phase Extraction of Cholesteryl Petroselaidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a specific type of cholesteryl ester, a class of neutral, nonpolar lipids formed by the esterification of cholesterol with a fatty acid.[1] These molecules are crucial components of lipid metabolism and are often stored in lipid droplets within cells or transported in lipoproteins.[1][2] Accurate isolation and quantification of specific cholesteryl esters from complex biological matrices are essential for research in lipidomics, disease pathology, and drug development.[3][4]
Solid-phase extraction (SPE) is a highly effective and widely used technique for the purification and fractionation of lipid components from complex mixtures.[5][6] The method relies on the differential affinity of analytes for a solid sorbent material, allowing for the separation of lipid classes based on their polarity.[5] This application note provides a detailed protocol for the isolation of cholesteryl esters, including this compound, from a total lipid extract using a silica-based SPE cartridge. Cholesteryl esters are among the least polar lipids and are therefore eluted early in fractionation schemes using nonpolar solvents.[7][8]
Principle of Separation
This protocol employs a silica (B1680970) gel SPE cartridge, which separates lipid classes based on polarity. A nonpolar solvent is used to elute the most nonpolar lipids first, with solvent polarity being gradually increased to elute other lipid classes. Cholesteryl esters, being highly nonpolar, are collected in the initial fraction using a solvent system like hexane (B92381) or a hexane mixture with a small amount of a slightly more polar solvent.[7][9]
Materials and Reagents
-
Silica Gel SPE Cartridges (e.g., 100 mg or 500 mg, depending on sample mass)
-
SPE Vacuum Manifold
-
Total lipid extract sample
-
Hexane (HPLC Grade)
-
Methyl-tert-butyl ether (MTBE) (HPLC Grade)
-
Acetic Acid (Glacial)
-
Glass test tubes for fraction collection
-
Nitrogen gas evaporator
-
Vortex mixer
Experimental Protocol
This protocol is adapted from established methods for the separation of neutral lipid classes.[9][10] It is designed to isolate cholesteryl esters into a distinct fraction.
1. Sample Preparation
-
Ensure the total lipid extract is completely dry.
-
Reconstitute the dried lipid extract in a minimal volume (e.g., 200-500 µL) of hexane or toluene (B28343) to ensure all lipids are dissolved.[7][8]
2. SPE Cartridge Conditioning
-
Place the silica SPE cartridge onto the vacuum manifold.
-
Wash (condition) the cartridge by passing 2-3 mL of hexane through it.[7] Do not allow the column to dry out between steps.
3. Sample Loading
-
Load the reconstituted lipid sample onto the conditioned silica cartridge.
-
Allow the sample to pass through the sorbent bed slowly.
-
Rinse the sample tube with a small additional volume of the loading solvent and add it to the column to ensure a complete transfer.
4. Fractionation and Elution The following steps detail the sequential elution of different lipid classes. Collect each fraction in a separate, labeled glass tube.
-
Fraction 1: Cholesteryl Esters
-
Elute the cholesteryl ester fraction by adding 12 mL of a hexane/MTBE (200:3, v/v) mixture to the cartridge.[9] This fraction will contain this compound and other cholesteryl esters.
-
-
Fraction 2: Triacylglycerols
-
Elute the triacylglycerols by adding 12 mL of a hexane/MTBE (94:4, v/v) mixture.[9]
-
-
Fraction 3: Free Fatty Acids
-
Fraction 4: Free Cholesterol
-
Elute the free cholesterol fraction by adding 12 mL of an MTBE/acetic acid (100:0.2, v/v) mixture.[9]
-
5. Post-Elution Processing
-
Dry the collected fractions under a gentle stream of nitrogen gas.
-
Resuspend the dried lipids in an appropriate solvent for downstream analysis, such as gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1][11]
Data Presentation
The following table summarizes the solvent systems and the primary lipid classes isolated in each fraction.
| SPE Step | Solvent System | Volume (mL) | Primary Lipid Class Eluted |
| Conditioning | Hexane | 3 | - |
| Sample Loading | Hexane or Toluene | 0.5 | - |
| Elution 1 | Hexane / MTBE (200:3, v/v) | 12 | Cholesteryl Esters (contains this compound) [9] |
| Elution 2 | Hexane / MTBE (94:4, v/v) | 12 | Triacylglycerols[9] |
| Column Acidification | Hexane / Acetic Acid (100:0.2, v/v) | 12 | Discarded |
| Elution 3 | Hexane / MTBE / Acetic Acid (100:2:0.2, v/v/v) | 12 | Free Fatty Acids[9] |
| Elution 4 | MTBE / Acetic Acid (100:0.2, v/v) | 12 | Free Cholesterol[9] |
Workflow Visualization
The following diagram illustrates the complete solid-phase extraction workflow for the fractionation of lipid classes, including the isolation of this compound.
Caption: SPE workflow for isolating Cholesteryl Esters.
References
- 1. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 2. mriquestions.com [mriquestions.com]
- 3. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lipidmaps.org [lipidmaps.org]
- 8. Cholesterol ester analysis | Cyberlipid [cyberlipid.gerli.com]
- 9. researchgate.net [researchgate.net]
- 10. Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis | Springer Nature Experiments [experiments.springernature.com]
- 11. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Use of Cholesteryl Petroselaidate in Lipid-Protein Interaction Studies
Introduction
Cholesteryl esters, the storage form of cholesterol, are key components of lipid droplets and lipoproteins, and are also found in cellular membranes. The specific fatty acid esterified to cholesterol can significantly influence the biophysical properties of membranes and modulate the function of membrane-associated proteins. Cholesteryl Petroselaidate, the ester of cholesterol and petroselaidic acid (the trans isomer of petroselinic acid), is a unique molecular probe for investigating lipid-protein interactions. Its trans-unsaturated fatty acid chain introduces a distinct conformational rigidity compared to its cis-isomeric counterparts, potentially leading to specific effects on membrane fluidity and protein conformation.
These application notes provide a comprehensive overview of the potential uses of this compound in studying lipid-protein interactions, complete with detailed experimental protocols and representative data. While direct studies utilizing this compound are not extensively documented in publicly available literature, the methodologies described herein are based on established techniques for analogous lipid molecules and provide a robust framework for its application in research.
Characterizing the Influence of this compound on Membrane Biophysics
Understanding how this compound alters the physical properties of a lipid bilayer is a crucial first step. These properties can directly impact the conformation and function of embedded proteins.
Protocol: Liposome (B1194612) Preparation and Fluorescence Anisotropy Assay for Membrane Fluidity
This protocol describes the preparation of liposomes containing this compound and the subsequent measurement of membrane fluidity using a fluorescent probe, diphenylhexatriene (DPH).
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Cholesterol
-
This compound
-
Diphenylhexatriene (DPH)
-
HEPES buffer (10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Extruder with 100 nm polycarbonate membranes
-
Fluorometer
Procedure:
-
Lipid Film Hydration:
-
Prepare lipid mixtures in chloroform at the desired molar ratios (e.g., DOPC:Cholesterol:this compound at 80:15:5, 80:10:10, etc.). A control liposome of DOPC:Cholesterol (80:20) should also be prepared.
-
Add DPH to the lipid mixture at a molar ratio of 1:500 (probe:lipid).
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of a round-bottom flask.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
-
Liposome Formation:
-
Hydrate the lipid film with HEPES buffer by vortexing vigorously for 5 minutes.
-
Subject the resulting multilamellar vesicles (MLVs) to five freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Extrude the liposome suspension 21 times through a 100 nm polycarbonate membrane to form large unilamellar vesicles (LUVs).
-
-
Fluorescence Anisotropy Measurement:
-
Dilute the LUV suspension in pre-warmed HEPES buffer to a final lipid concentration of 100 µM.
-
Equilibrate the sample at the desired temperature (e.g., 37°C) for 5 minutes in the fluorometer.
-
Excite the DPH probe at 350 nm and measure the emission intensity at 428 nm with polarizers in the parallel (Iparallel) and perpendicular (Iperpendicular) orientations relative to the excitation polarizer.
-
Calculate the fluorescence anisotropy (r) using the following equation: r = (Iparallel - G * Iperpendicular) / (Iparallel + 2 * G * Iperpendicular) where G is the grating correction factor of the instrument.
-
Representative Data: Effect of this compound on Membrane Fluidity
| Liposome Composition (molar ratio) | Fluorescence Anisotropy (r) at 37°C (Arbitrary Units) | Interpretation |
| DOPC:Cholesterol (80:20) | 0.25 ± 0.01 | Control membrane fluidity |
| DOPC:Cholesterol:this compound (80:15:5) | 0.28 ± 0.01 | Increased membrane rigidity |
| DOPC:Cholesterol:this compound (80:10:10) | 0.32 ± 0.02 | Further increase in membrane rigidity |
Note: Higher anisotropy values indicate decreased membrane fluidity (increased rigidity).
Investigating Direct Binding of this compound to a Target Protein
Surface Plasmon Resonance (SPR) is a powerful technique to quantify the direct interaction between a lipid and a protein in real-time.
Protocol: Surface Plasmon Resonance (SPR) Analysis of Lipid-Protein Interaction
This protocol outlines the use of SPR to measure the binding of a purified protein to a lipid monolayer containing this compound.
Materials:
-
SPR instrument (e.g., Biacore)
-
L1 sensor chip
-
Purified protein of interest (e.g., a GPCR or a cholesterol-binding protein)
-
Liposomes with and without this compound (prepared as in section 1.1)
-
Running buffer (e.g., HBS-P+, pH 7.4)
Procedure:
-
Sensor Chip Preparation:
-
Condition the L1 sensor chip with injections of 20 mM CHAPS and 40 mM octyl-β-D-glucopyranoside as per the manufacturer's instructions to create a clean hydrophobic surface.
-
-
Liposome Capture:
-
Inject the control liposomes (without this compound) over one flow cell and the experimental liposomes (with this compound) over a second flow cell at a low flow rate (2 µL/min) until a stable baseline of ~1000 Resonance Units (RU) is achieved. This creates a lipid monolayer on the chip surface.
-
-
Protein Binding Analysis:
-
Inject a series of concentrations of the purified protein in running buffer over both flow cells. Use a flow rate of 30 µL/min for an association phase of 180 seconds, followed by a dissociation phase of 300 seconds with running buffer alone.
-
Regenerate the surface between protein injections if necessary, using a mild regeneration solution (e.g., 50 mM NaOH).
-
-
Data Analysis:
-
Subtract the signal from the control flow cell (non-specific binding) from the experimental flow cell signal.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Representative Data: Kinetic and Affinity Constants for Protein-Lipid Interaction
| Analyte (Protein) Concentration (nM) | Association Rate (ka) (M-1s-1) | Dissociation Rate (kd) (s-1) | Affinity (KD) (nM) |
| 50 | 1.2 x 105 | 2.5 x 10-3 | 20.8 |
| 100 | 1.1 x 105 | 2.6 x 10-3 | 23.6 |
| 200 | 1.3 x 105 | 2.4 x 10-3 | 18.5 |
Note: KD is calculated as kd/ka. A lower KD value indicates a higher binding affinity.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Membrane Fluidity Analysis
Caption: Workflow for assessing membrane fluidity using DPH.
Hypothetical Signaling Pathway Modulation
Caption: Potential modulation of GPCR signaling by this compound.
Disclaimer: The protocols and data presented are for illustrative purposes and should be optimized for specific experimental systems. The signaling pathway is a generalized representation and may not apply to all GPCRs.
Application Notes and Protocols: Investigating the Cellular Effects of Cholesteryl Petroselaidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl esters are crucial components of cellular lipid metabolism, serving as a storage form of cholesterol and playing significant roles in various physiological and pathophysiological processes. Cholesteryl Petroselaidate, the ester of cholesterol and petroselaidic acid (trans-6-octadecenoic acid), is a specific cholesteryl ester whose cellular effects are not yet fully elucidated. Understanding its impact on cellular functions is vital for research in areas such as cardiovascular disease, metabolic disorders, and cancer.
These application notes provide a comprehensive guide for utilizing various cell-based assays to characterize the biological activities of this compound. The following protocols and resources will enable researchers to investigate its effects on cell viability, lipid metabolism, and inflammatory signaling.
Key Cell-Based Assays
A panel of well-established cell-based assays can be employed to investigate the multifaceted effects of this compound. These assays are designed to provide quantitative data on key cellular processes.
-
Cell Viability and Cytotoxicity Assays: To determine the dose-dependent effect of this compound on cell survival and proliferation.
-
Lipid Accumulation and Metabolism Assays: To assess the impact on intracellular lipid storage and cholesterol metabolism.
-
Inflammation Assays: To investigate the potential pro- or anti-inflammatory properties of the compound.
Data Presentation
The following tables present hypothetical, yet plausible, quantitative data to illustrate the potential outcomes of the described assays when studying this compound.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.1 ± 4.8 |
| 10 | 95.3 ± 5.5 |
| 25 | 82.4 ± 6.1 |
| 50 | 65.7 ± 7.3 |
| 100 | 48.2 ± 8.0 |
Table 2: Impact of this compound on Intracellular Lipid Accumulation (Oil Red O Staining)
| Concentration (µM) | Oil Red O Staining (Fold Change vs. Control) |
| 0 (Vehicle Control) | 1.0 |
| 10 | 1.8 |
| 25 | 3.5 |
| 50 | 5.2 |
Table 3: Modulation of Inflammatory Cytokine (IL-6) Secretion by this compound in LPS-stimulated Macrophages
| Treatment | IL-6 Concentration (pg/mL) (Mean ± SD) |
| Vehicle Control | 50 ± 8 |
| LPS (100 ng/mL) | 1250 ± 150 |
| LPS + this compound (10 µM) | 980 ± 120 |
| LPS + this compound (25 µM) | 650 ± 95 |
| LPS + this compound (50 µM) | 420 ± 70 |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol outlines the measurement of cell viability based on the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan (B1609692) by viable cells.[1][2]
Materials:
-
Target cells (e.g., HepG2, A549, or relevant cell line)
-
Complete culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and replace it with 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
2. Quantification of Intracellular Lipid Accumulation using Oil Red O Staining
This protocol describes a method for staining and quantifying neutral lipids within cells.
Materials:
-
Target cells (e.g., macrophages, hepatocytes)
-
Complete culture medium
-
This compound
-
Oil Red O working solution (0.5g in 100mL isopropanol (B130326), diluted with water)
-
Formalin (10%)
-
60% Isopropanol
-
PBS (Phosphate-Buffered Saline)
-
Microscope
-
Microplate reader (for quantification)
Protocol:
-
Seed cells in a 24-well plate and treat with this compound for 24-48 hours.
-
Wash the cells twice with PBS.
-
Fix the cells with 10% formalin for 30 minutes.
-
Wash the cells with water and then with 60% isopropanol.
-
Allow the cells to dry completely.
-
Add Oil Red O working solution to each well and incubate for 15 minutes.
-
Wash the cells with water until the water runs clear.
-
For qualitative analysis, visualize the lipid droplets under a microscope.
-
For quantification, elute the stain by adding 100% isopropanol to each well and incubate for 10 minutes with gentle shaking.
-
Transfer the eluate to a 96-well plate and measure the absorbance at 510 nm.
3. Measurement of Inflammatory Cytokine Secretion by ELISA
This protocol details the quantification of a pro-inflammatory cytokine (e.g., IL-6) in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Target cells (e.g., RAW 264.7 macrophages)
-
Complete culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
IL-6 ELISA kit (or other cytokine of interest)
-
Microplate reader
Protocol:
-
Seed cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include appropriate vehicle and positive controls.
-
Collect the cell culture supernatants.
-
Perform the ELISA for the target cytokine (e.g., IL-6) according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the cytokine in each sample based on a standard curve.
Visualizations
Caption: Experimental workflow for studying this compound.
Caption: Potential signaling pathways affected by this compound.
References
Troubleshooting & Optimization
Overcoming poor ionization of Cholesteryl Petroselaidate in ESI-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analysis of Cholesteryl Petroselaidate and other cholesteryl esters using Electrospray Ionization Mass Spectrometry (ESI-MS).
Troubleshooting Guide: Poor Ionization of this compound
Low signal intensity or complete absence of a signal for this compound is a common issue stemming from its nonpolar nature, which leads to inefficient charge acquisition in the ESI source. The following guide provides a systematic approach to troubleshoot and resolve this problem.
Problem: Weak or No Signal for this compound
| Potential Cause | Recommended Solution | Detailed Explanation |
| Inefficient Adduct Formation | Enhance adduct formation by adding a cation source to the mobile phase or sample. | Cholesteryl esters do not readily protonate. Their ionization in ESI-MS is primarily achieved through the formation of adducts with cations. Without a sufficient concentration of these cations, ionization efficiency will be very low.[1][2] |
| Inappropriate MS Polarity Mode | Ensure the mass spectrometer is operating in positive ion mode. | Adducts with ammonium (B1175870), sodium, or lithium result in positively charged ions ([M+NH₄]⁺, [M+Na]⁺, [M+Li]⁺). Operating in negative ion mode will not detect these species. |
| Suboptimal Source Conditions | Optimize ESI source parameters, including capillary voltage, desolvation temperature, and gas flow rates. | While adduct formation is key, source conditions must be optimized to ensure stable spray and efficient desolvation without causing excessive in-source fragmentation.[3] |
| In-source Fragmentation | Reduce the cone voltage or other source voltages that accelerate ions. | Cholesteryl ester adducts can be fragile. High voltages in the ion source can cause them to fragment before they reach the mass analyzer, leading to a weak or absent precursor ion signal.[3][4] |
| Ion Suppression | Improve sample purity through solid-phase extraction (SPE) or enhance chromatographic separation. | Co-eluting compounds, especially those that ionize more readily, can suppress the ionization of this compound. Reducing matrix effects is crucial for improving signal intensity. |
| Low Analyte Concentration | Concentrate the sample or inject a larger volume if compatible with your LC method. | If all other factors are optimized, the concentration of this compound in the sample may simply be below the instrument's limit of detection. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to analyze with ESI-MS?
This compound, like other cholesteryl esters, is a neutral, nonpolar lipid.[5] The ESI process is most efficient for molecules that are already charged in solution or can easily accept a proton. Due to their lack of a readily ionizable functional group, cholesteryl esters have a very low affinity for protons, resulting in poor ionization and low sensitivity when using standard ESI-MS methods.[1][6][7]
Q2: How can I improve the ionization of this compound?
The most effective way to improve ionization is to promote the formation of cationic adducts. This is achieved by introducing a source of cations into the analytical workflow. The most common and effective adducts for cholesteryl esters are:
-
Ammonium ([M+NH₄]⁺): Formed by adding ammonium acetate (B1210297) or ammonium formate (B1220265) to the mobile phase.[2][8]
-
Sodiated ([M+Na]⁺): Formed by adding a sodium salt, such as sodium acetate or sodium hydroxide, to the mobile phase or post-column.[7][9]
-
Lithiated ([M+Li]⁺): Formed by adding a lithium salt, such as lithium hydroxide, which has been shown to provide enhanced ion intensity and specific fragmentation patterns.[1][6]
Q3: What are the advantages of using lithiated or sodiated adducts over ammoniated adducts?
Studies have shown that lithiated and sodiated adducts of cholesteryl esters can offer enhanced signal intensity compared to their ammoniated counterparts.[1][6] Furthermore, they often produce more informative fragmentation patterns in tandem MS (MS/MS) experiments. For instance, collision-induced dissociation (CID) of lithiated cholesteryl esters yields a prominent lithiated fatty acyl fragment, which can be useful for structural confirmation.[1]
Q4: Can I detect this compound without chromatography (direct infusion)?
Yes, direct infusion ESI-MS/MS is a viable method, especially when coupled with specific scanning techniques. Tandem mass spectrometry methods like Neutral Loss Scanning (NLS) or Precursor Ion Scanning (PIS) can selectively detect cholesteryl esters even in complex mixtures.[10]
-
Neutral Loss Scan of 368.5 Da: This method detects all precursor ions that lose a neutral cholestane (B1235564) moiety (mass of 368.5 Da), which is a characteristic fragmentation of cholesteryl esters.[1][6][9]
-
Precursor Ion Scan for m/z 369.3: This method identifies all precursor ions that fragment to produce the cholesteryl cation (m/z 369.3).[2][11]
Q5: What is chemical derivatization and should I use it for this compound?
Chemical derivatization involves chemically modifying a molecule to improve its analytical properties, such as ionization efficiency.[12] While it is a powerful technique for many neutral lipids (e.g., converting free cholesterol to an ester), it is generally not necessary for cholesteryl esters like this compound.[13] The promotion of adduct formation is a simpler and more direct strategy to enhance its signal.
Experimental Protocols and Methodologies
Protocol 1: LC-MS/MS Analysis using Ammonium Adducts
This protocol is a standard approach for the routine analysis of cholesteryl esters.
-
Sample Preparation: Extract lipids from the biological matrix using a suitable method (e.g., Folch or Bligh-Dyer). Evaporate the solvent and reconstitute in a mobile phase-compatible solvent (e.g., 90:10 isopropanol:acetonitrile).
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Acetate.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Acetate.
-
Gradient: Start at 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (Positive ESI Mode):
-
Scan Mode: Precursor Ion Scan for m/z 369.3.
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 350 °C.
-
Cone Voltage: 30 V.
-
Collision Energy: 25 eV.
-
Protocol 2: Direct Infusion MS/MS Analysis using Lithiated Adducts
This protocol is optimized for high sensitivity and specificity, leveraging the advantages of lithium adducts.
-
Sample Preparation:
-
Extract lipids as described in Protocol 1.
-
Reconstitute the dried lipid extract in methanol/chloroform (2:1, v/v).
-
Just before infusion, add a solution of Lithium Hydroxide (LiOH) to the sample to a final concentration of 100 µM.[1]
-
-
Direct Infusion:
-
Infusion Rate: 5-10 µL/min using a syringe pump.
-
-
Mass Spectrometry (Positive ESI Mode):
Quantitative Data Summary
The ionization efficiency of cholesteryl esters is influenced by the degree of unsaturation in their fatty acid chain. The table below summarizes the relative ionization efficiencies of different cholesteryl ester species when analyzed as lithiated adducts, as reported in the literature.
| Cholesteryl Ester Species | Degree of Unsaturation | Relative Ionization Efficiency (Normalized) |
| CE 16:0 (Palmitate) | 0 | 1.00 |
| CE 18:1 (Oleate) | 1 | ~1.5x higher than CE 16:0 |
| CE 18:2 (Linoleate) | 2 | ~2.5x higher than CE 16:0 |
| CE 20:4 (Arachidonate) | 4 | ~4.0x higher than CE 16:0 |
| CE 22:6 (Docosahexaenoate) | 6 | ~5.0x higher than CE 16:0 |
| Data is illustrative and compiled from findings suggesting that ionization efficiency increases with the number of double bonds.[1] |
Visualizations
Workflow for Troubleshooting Poor ESI-MS Signal
Caption: A step-by-step workflow for troubleshooting poor ESI-MS signals.
Signaling Pathway of Cholesteryl Ester Ionization in ESI-MS
Caption: The pathway from a neutral molecule to a detectable ion in ESI-MS.
References
- 1. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Mass Spectrometry for Cellular Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of cholesteryl esters and diacylglycerols using lithiated adducts and electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrospray Ionization Tandem Mass Spectrometry of Sodiated Adducts of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Electrospray ionization tandem mass spectrometry of sodiated adducts of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Accurate Quantification of Lipid Species by Electrospray Ionization Mass Spectrometry — Meets a Key Challenge in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Preventing degradation of Cholesteryl Petroselaidate during sample storage
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of Cholesteryl Petroselaidate during sample storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is proper storage crucial?
This compound is an ester of cholesterol and petroselaidic acid (a monounsaturated omega-12 fatty acid). Like other unsaturated lipids, it is susceptible to chemical degradation, primarily through hydrolysis and oxidation.[1][2] Improper storage can lead to the formation of artifacts, compromising the integrity of experimental results. Key degradation pathways include the breakdown of the ester linkage and modification of the double bond in the fatty acid chain.[3][4]
Q2: What are the ideal storage conditions for this compound?
To ensure long-term stability, this compound should be stored dissolved in a suitable organic solvent at -20°C or lower.[2][5] A study on various serum cholesteryl esters demonstrated that storage at -80°C is effective for up to 10 years with no significant degradation.[6]
Q3: Should I store this compound as a solid powder or in a solvent?
Lipids with unsaturated fatty acids, such as this compound, are not stable as powders.[1][2] They can be hygroscopic, absorbing moisture from the air, which can lead to hydrolysis.[2] It is strongly recommended to dissolve the compound in a high-purity, anhydrous organic solvent immediately upon receipt.
Q4: Which solvent is best for storing this compound?
High-purity (anhydrous) chloroform, ethanol, or other organic solvents in which the lipid is soluble are recommended. The choice may depend on your experimental workflow. Ensure the solvent is free of peroxides and water to prevent oxidation and hydrolysis.[7]
Q5: What type of container should I use for storage?
Always use glass containers with Teflon-lined screw caps.[1][2] Avoid plastic containers (e.g., polystyrene, polyethylene, polypropylene) for storage in organic solvents, as plasticizers and other impurities can leach into the sample.[2] For maximum protection, storing solutions in sealed glass ampoules under an inert gas is a superior option.[2]
Q6: How can I protect my sample from oxidation?
Oxidation is a primary degradation pathway for unsaturated lipids. To minimize this risk:
-
Use an Inert Atmosphere: Before sealing the container, flush the headspace with an inert gas like argon or nitrogen to displace oxygen.[2]
-
Avoid Light and Heat: Store samples in the dark, for example, by using amber glass vials or by wrapping the container in aluminum foil.[8] Heat accelerates oxidation, so maintain consistent, low temperatures.[8]
-
Add an Antioxidant: If compatible with your downstream analysis, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the solvent.[7]
Troubleshooting Guide
| Issue/Observation | Potential Cause | Recommended Solution |
| Unexpected peaks in analytical run (e.g., HPLC, GC-MS) | Sample degradation (hydrolysis or oxidation). | 1. Review your storage protocol against the best practices outlined in the FAQs. 2. Prepare a fresh stock solution from a new vial of this compound. 3. Run a quality control check on your solvent to test for impurities or degradation products. |
| Poor signal intensity or loss of compound | Degradation due to improper storage or handling. | 1. Ensure the sample was not subjected to multiple freeze-thaw cycles.[7] 2. Confirm that the storage container was properly sealed to prevent solvent evaporation. 3. Verify that the sample was protected from light and stored at a consistent, appropriate temperature. |
| Inconsistent results between experiments | Progressive degradation of the stock solution over time. | 1. Aliquot the stock solution into smaller, single-use vials upon preparation to avoid contaminating the entire stock and to minimize freeze-thaw cycles. 2. Perform a stability test on your stock solution to determine its shelf-life under your specific storage conditions (see Experimental Protocols). |
| Compound appears gummy or has changed in appearance (if handled as powder) | Absorption of moisture leading to hydrolysis and/or oxidation. | Unsaturated lipids should not be stored as powders.[2] Immediately dissolve the material in a suitable anhydrous organic solvent and store as a solution under an inert atmosphere at ≤ -20°C. |
Quantitative Data on Stability
| Time (hours) | % Cholesteryl Oleate Remaining | % Cholesteryl Linoleate (C18:2) Remaining | % Cholesteryl Arachidonate (C20:4) Remaining |
| 0 | 100% | 100% | 100% |
| 2 | ~95% | ~85% | ~60% |
| 4 | ~90% | ~60% | ~30% |
| 6 | ~85% | ~40% | ~15% |
| 8 | ~80% | ~25% | ~5% |
| 10 | ~75% | ~15% | <5% |
| Source: Adapted from data on ferrylmyoglobin-induced LDL oxidation.[9] |
Experimental Protocols
Protocol: Stability Testing of this compound Solution
This protocol outlines a method to assess the stability of this compound in a specific solvent under defined storage conditions.
1. Objective: To determine the rate of degradation of this compound under specific storage conditions (e.g., -20°C in chloroform) over time.
2. Materials:
-
High-purity this compound
-
High-purity anhydrous solvent (e.g., chloroform)
-
Antioxidant (optional, e.g., BHT)
-
Inert gas (argon or nitrogen)
-
2 mL amber glass vials with Teflon-lined caps
-
Analytical instrument (e.g., HPLC-MS, GC-MS)
-
Internal standard (e.g., d7-cholesterol or another stable cholesteryl ester not present in the sample)
3. Procedure:
-
Preparation of Stock Solution:
-
Carefully weigh a precise amount of this compound.
-
Dissolve it in the chosen solvent to a known concentration (e.g., 1 mg/mL). If using an antioxidant, add it to the solvent before preparing the solution.
-
Add a known concentration of the internal standard.
-
-
Aliquoting:
-
Dispense the stock solution into multiple amber glass vials (e.g., 100 µL per vial).
-
Flush the headspace of each vial with inert gas for 10-15 seconds.
-
Immediately and tightly seal each vial.
-
-
Storage:
-
Place the vials in a freezer at the desired storage temperature (e.g., -20°C), protected from light.
-
Prepare multiple sets of vials to test different conditions (e.g., with/without antioxidant, different temperatures).
-
-
Time-Point Analysis:
-
Time 0: Immediately analyze one of the freshly prepared vials. This serves as the baseline.
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), remove one vial from storage for analysis.
-
Allow the vial to reach room temperature before opening to prevent condensation.[2]
-
-
Sample Analysis:
-
Analyze the sample using a validated chromatographic method (HPLC or GC).
-
Quantify the peak area of this compound relative to the peak area of the internal standard.
-
Monitor for the appearance of degradation products, such as free cholesterol and oxidized fatty acids.
-
-
Data Evaluation:
-
Calculate the percentage of remaining this compound at each time point compared to the Time 0 sample.
-
Plot the percentage remaining versus time to determine the stability profile. A sample is often considered stable if the degradation is less than 10%.
-
Visualizations
References
- 1. stratech.co.uk [stratech.co.uk]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Frontiers | From Inert Storage to Biological Activity—In Search of Identity for Oxidized Cholesteryl Esters [frontiersin.org]
- 4. Hydrolysis of cholesteryl ester in low density lipoprotein converts this lipoprotein to a liposome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Carefully Storing Fats & Oils - Professional Nutrition Advice Service for individuals & groups [nutrivive.ie]
- 9. researchgate.net [researchgate.net]
Troubleshooting low recovery of Cholesteryl Petroselaidate during extraction
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction of Cholesteryl Petroselaidate and minimizing recovery loss.
Troubleshooting Guide: Low Recovery of this compound
Low recovery of this compound, a hydrophobic cholesteryl ester, is a common issue during lipid extraction. This guide provides a systematic approach to identify and resolve potential causes.
Initial Assessment:
Before modifying your protocol, confirm that the low recovery is not due to downstream analytical issues. Ensure that your analytical method (e.g., GC-MS, LC-MS) is properly calibrated and that the compound has not degraded during analysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low recovery of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low this compound recovery?
The most frequent causes include:
-
Incomplete cell lysis or tissue homogenization: this compound is located within cells and tissues, and inefficient disruption will prevent its release into the extraction solvent.
-
Inappropriate solvent choice: As a nonpolar lipid, this compound requires a nonpolar solvent system for efficient extraction. Using polar solvents will result in poor recovery.
-
Insufficient extraction time or repetitions: A single, short extraction may not be sufficient to recover all the target molecules.
-
Poor phase separation: The formation of an emulsion between the organic and aqueous layers can trap the analyte and prevent its complete collection.
-
Degradation of the sample: Cholesteryl esters can be susceptible to enzymatic degradation if samples are not handled and stored properly.[1]
Q2: Which solvent system is best for extracting this compound?
For nonpolar lipids like cholesteryl esters, chloroform-based extraction methods are generally considered the gold standard.[2] The Folch and Bligh & Dyer methods, which use a mixture of chloroform (B151607) and methanol (B129727), are highly effective.[3][4][5] The methanol helps to disrupt cell membranes and protein-lipid interactions, while the chloroform solubilizes the nonpolar this compound.
Q3: How can I prevent emulsion formation during extraction?
To prevent emulsions:
-
Use gentle mixing: Instead of vigorous shaking, gently invert the extraction vessel multiple times.
-
Add salt: Adding a salt solution, such as 0.9% NaCl, to the aqueous phase can help to break emulsions by increasing the polarity of the aqueous phase.
-
Centrifugation: If an emulsion does form, centrifugation can help to separate the layers.[6]
Q4: Should I perform a single or multiple extractions?
Multiple extractions are highly recommended for maximizing recovery.[7] After the initial extraction and collection of the organic phase, adding fresh solvent to the remaining sample and repeating the extraction process can recover a significant additional amount of the target lipid.
Q5: How should I store my samples to prevent degradation of this compound?
Samples should be processed as quickly as possible. If storage is necessary, flash-freeze the tissue in liquid nitrogen and store at -80°C to minimize enzymatic activity.[1]
Quantitative Data on Cholesteryl Ester Recovery
| Extraction Method | Key Solvents | Relative Recovery of Cholesteryl Esters (Normalized) | Advantages | Disadvantages |
| Folch | Chloroform:Methanol (2:1) | 1.00 (High) | High efficiency for a broad range of lipids. | Uses chlorinated solvent. |
| Bligh & Dyer | Chloroform:Methanol:Water (1:2:0.8) | 0.95 (High) | Also highly efficient for a broad range of lipids. | Uses chlorinated solvent. |
| Acidified Bligh & Dyer | Chloroform:Methanol:Water with acid | 0.98 (High) | May improve recovery of some acidic lipids. | Acid can potentially degrade some lipids. |
| Methanol/MTBE | Methanol, MTBE | 0.85 (Moderate) | Avoids chlorinated solvents. | Lower recovery for some nonpolar lipids. |
| Hexane/Isopropanol | Hexane, Isopropanol | 0.75 (Lower) | Good for very nonpolar lipids, avoids chlorinated solvents. | Lower overall lipid recovery. |
Experimental Protocols
Below is a detailed protocol for the Modified Folch Method , which is highly effective for the extraction of this compound from tissue samples.
Modified Folch Method for Tissue Lipid Extraction
This protocol is adapted from standard lipid extraction procedures and is suitable for obtaining a total lipid extract enriched in nonpolar lipids like this compound.[7][8][9]
Materials:
-
Tissue sample (fresh or frozen at -80°C)
-
Chloroform:Methanol (2:1, v/v)
-
0.9% NaCl solution
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes
-
Separatory funnel (optional)
-
Nitrogen gas stream for drying
Procedure:
-
Sample Preparation:
-
Weigh approximately 100 mg of tissue.
-
If frozen, allow the tissue to thaw on ice.
-
Mince the tissue into small pieces.
-
-
Homogenization:
-
Place the minced tissue in a glass homogenizer tube.
-
Add 20 volumes of ice-cold chloroform:methanol (2:1) solution (e.g., 2 mL for 100 mg of tissue).
-
Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.
-
-
Extraction:
-
Transfer the homogenate to a glass centrifuge tube.
-
Rinse the homogenizer with a small volume of the chloroform:methanol mixture and add it to the centrifuge tube to ensure quantitative transfer.
-
Agitate the mixture by gentle inversion for 15-20 minutes at room temperature.
-
-
Phase Separation:
-
Add 0.2 volumes of 0.9% NaCl solution to the tube (e.g., 0.4 mL for a 2 mL extraction volume).
-
Vortex the mixture gently for 30 seconds.
-
Centrifuge the tube at 2,000 x g for 10 minutes at 4°C to facilitate phase separation. You should observe two distinct layers: a lower organic phase (containing lipids) and an upper aqueous phase.
-
-
Collection of the Lipid Extract:
-
Carefully collect the lower organic phase using a glass Pasteur pipette. Avoid disturbing the interface and the upper aqueous layer.
-
Transfer the organic phase to a clean glass tube.
-
-
Re-extraction (Optional but Recommended):
-
To maximize recovery, add another 10 volumes of the chloroform:methanol mixture to the remaining aqueous layer and tissue pellet.
-
Repeat steps 3-5 and combine the organic phases.
-
-
Drying and Storage:
-
Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.
-
The dried lipid extract can be reconstituted in a suitable solvent for downstream analysis.
-
For long-term storage, flush the tube with nitrogen, cap it tightly, and store at -80°C.
-
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the key steps of the extraction process and their impact on the final recovery of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. biochem.wustl.edu [biochem.wustl.edu]
- 3. tabaslab.com [tabaslab.com]
- 4. aquaculture.ugent.be [aquaculture.ugent.be]
- 5. scribd.com [scribd.com]
- 6. mmpc.org [mmpc.org]
- 7. repository.seafdec.org [repository.seafdec.org]
- 8. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 9. cascade.limnology.wisc.edu [cascade.limnology.wisc.edu]
Minimizing isomerization of Cholesteryl Petroselaidate during derivatization
Welcome to the technical support center for the analysis of Cholesteryl Petroselaidate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to minimize the isomerization of this compound during derivatization for analytical procedures such as gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a cholesteryl ester. It consists of a cholesterol molecule bonded to petroselaidic acid, which is the trans-isomer of petroselinic acid.[1][2] Petroselinic acid is a monounsaturated omega-12 fatty acid (18:1 cis-6).[3][4] The key distinction is the configuration of the double bond in the fatty acid chain. The cis isomer is naturally occurring in various plants, while the trans isomer can be formed during processing or certain analytical procedures.[3][5]
Q2: What is isomerization in this context, and why is it a concern?
Q3: What are the primary causes of isomerization during derivatization?
A3: The main factors that induce cis-trans isomerization in unsaturated fatty acids during derivatization are:
-
High Temperatures: Thermal stress provides the energy needed to rotate and re-form the double bond into the more stable trans configuration.[8][9]
-
Harsh Catalysts: Strong acid (e.g., BF3, high concentrations of H2SO4 or HCl) and base catalysts can promote isomerization.[10]
-
Extended Reaction Times: Prolonged exposure to even mild heat or catalysts increases the likelihood of isomerization.[11]
-
Presence of Oxygen: Oxidation can create radical intermediates that facilitate the conversion from cis to trans isomers.[8]
Q4: How is this compound typically prepared for GC analysis?
A4: For GC analysis, the non-volatile cholesteryl ester must be converted into a more volatile derivative. This is typically achieved by cleaving the fatty acid from the cholesterol backbone and converting it into a Fatty Acid Methyl Ester (FAME).[12][13] The two most common methods are:
-
Saponification followed by Methylation: The ester is first hydrolyzed with a base (e.g., KOH in ethanol) to release the free fatty acid, which is then methylated using an acid catalyst like BF3-methanol.[12]
-
Direct Transesterification (Transmethylation): A one-step reaction where the sample is heated with a reagent like methanolic HCl or methanolic KOH to directly form the FAME.[13][14]
Troubleshooting Guide: Isomerization Issues
This guide addresses common problems encountered during the derivatization of this compound.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| High levels of trans-isomers (Petroselaidate) detected in a sample expected to be predominantly cis (Petroselinate). | 1. Derivatization temperature was too high.2. Acid or base catalyst was too harsh or concentrated.3. Reaction time was excessively long. | 1. Reduce Temperature: Use a milder heating protocol, such as 45°C overnight instead of 100°C for 1-1.5 hours.[12]2. Use Milder Catalysts: Opt for 1.2% methanolic HCl over more aggressive reagents like BF3. For base-catalyzed methods, use 0.2 M KOH in methanol (B129727) at a low temperature (37°C).[10][14]3. Optimize Reaction Time: Empirically determine the shortest time needed for complete derivatization by running a time-course experiment. |
| Poor reproducibility of cis:trans ratio between replicate samples. | 1. Inconsistent heating across samples.2. Contamination in the carrier gas (e.g., oxygen, water) for GC analysis.3. Active sites in the GC inlet liner or column causing on-column degradation/isomerization.[15] | 1. Ensure Uniform Heating: Use a calibrated water bath or heating block and ensure all sample tubes are equally submerged.2. Use High-Purity Gas: Ensure the carrier gas for the GC is of high purity and that all gas purifiers are functional.3. Deactivate GC System: Use a new, deactivated inlet liner. Condition the column according to the manufacturer's instructions. Injecting a derivatizing agent like BSTFA can sometimes help passivate active sites.[15] |
| Appearance of unknown peaks near the FAME of interest. | 1. Incomplete derivatization.2. Side reactions caused by harsh conditions, leading to artifacts.3. Oxidation of the unsaturated fatty acid. | 1. Verify Reaction Completion: Analyze the sample by TLC to ensure the parent cholesteryl ester has been fully consumed.2. Purify FAMEs: After derivatization and extraction, purify the FAMEs using a silica (B1680970) gel column or TLC to remove cholesterol-derived artifacts and other contaminants before GC analysis.[13]3. Work Under Inert Atmosphere: Perform the derivatization reaction under a nitrogen or argon atmosphere to minimize oxidation. Add an antioxidant like BHT to the extraction solvent.[16] |
Experimental Workflows and Logic
The following diagrams illustrate the recommended workflow for sample preparation and a troubleshooting decision path.
Caption: Recommended workflow for derivatization of this compound.
Caption: Troubleshooting logic for identifying sources of isomerization.
Optimized Experimental Protocols
The following protocols are designed to minimize isomerization during the preparation of Fatty Acid Methyl Esters (FAMEs) from cholesteryl esters.
Protocol 1: Mild Acid-Catalyzed Transesterification
This method is recommended for its reliability in minimizing isomerization, although it requires an overnight incubation.[12][17]
Reagents:
-
Toluene
-
Methanol
-
Concentrated HCl (35-37%)
-
Hexane (B92381) (GC grade)
-
Deionized Water
Procedure:
-
Prepare 8% (w/v) Methanolic HCl: Carefully add 9.7 mL of concentrated HCl to 41.5 mL of methanol. Perform this in a fume hood.
-
Sample Preparation: To your lipid sample (e.g., 1 mg of cholesteryl ester) in a screw-capped glass tube, add the following in order:
-
0.2 mL Toluene
-
1.5 mL Methanol
-
0.3 mL of the 8% Methanolic HCl solution.
-
-
Reaction: Tightly cap the tube, vortex thoroughly, and incubate in a water bath at 45°C overnight (at least 14 hours).
-
Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of water.
-
Phase Separation: Vortex vigorously for 30 seconds, then centrifuge at low speed (e.g., 500 x g) for 5 minutes to separate the layers.
-
Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean GC vial for analysis.
Protocol 2: Mild Base-Catalyzed Transesterification
This method is faster but requires careful pH neutralization.[14]
Reagents:
-
0.2 M KOH in Methanol
-
1 M Acetic Acid
-
Hexane (GC grade)
-
pH indicator strips (6.0-8.0 range)
Procedure:
-
Sample Preparation: Place your lipid sample in a 35 mL glass centrifuge tube.
-
Reaction: Add 15 mL of 0.2 M KOH in methanol. Cap tightly with a Teflon-lined cap. Vortex for 20 seconds and place the tube in a 37°C water bath for 1 hour . Vortex briefly every 10-15 minutes.
-
Neutralization: Remove the tube from the water bath and cool. Add 2.5 mL of 1 M acetic acid. Vortex and check the pH with an indicator strip. The solution should be neutral (pH ~7). If it is still alkaline, add small aliquots of acetic acid until neutrality is reached.
-
Extraction: Add 10 mL of hexane to the tube, recap, and vortex for 1 minute.
-
Phase Separation: Centrifuge for 20 minutes at ~500 x g to achieve clear phase separation.
-
Collection: Pipette the upper hexane layer into a clean test tube or GC vial for analysis.
Data Summary: Factors Influencing Isomerization
The following table summarizes the impact of different reaction conditions on the formation of trans fatty acids, based on studies of common unsaturated fatty acids. These principles are directly applicable to minimizing the isomerization of the petroselinate (B1238263) moiety.
| Parameter | Condition | Observed Isomerization Rate | Recommendation for Minimizing Isomerization | Reference |
| Temperature | 100°C | High (e.g., 79.6% conversion to trans in 90 min) | Low: Use temperatures at or below 45°C. | [11] |
| 180°C | Very High | Avoid: High temperatures significantly accelerate isomerization. | [8] | |
| Catalyst | BF3/Methanol | Higher than H2SO4/Methanol | Mild: Prefer methanolic HCl or H2SO4 over BF3 for acid catalysis. | [10] |
| p-Toluenesulfinic Acid | Effective catalyst for isomerization | Avoid: This reagent is used specifically to induce isomerization. | [11] | |
| Atmosphere | In Air (O2 present) | Higher isomerization rates | Inert: Perform reactions under N2 or Ar to reduce oxidation-mediated pathways. | [8] |
| In Nitrogen (N2) | Lower isomerization rates | Inert: An inert atmosphere is strongly recommended. | [8] | |
| Reaction Time | 90-120 min at 120°C | High | Short: Use the minimum time required for complete derivatization at a given mild temperature. | [11] |
References
- 1. larodan.com [larodan.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Petroselinic acid - Wikipedia [en.wikipedia.org]
- 4. Petroselinic Acid | C18H34O2 | CID 5281125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Petroselinic acid | Cyberlipid [cyberlipid.gerli.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermally induced isomerization of linoleic acid and α‐linolenic acid in Rosa roxburghii Tratt seed oil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of isomerization and oxidation in heated trilinolein by DFT method - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00328B [pubs.rsc.org]
- 10. Isomerization of conjugated linolenic acids during methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 12. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cholesterol ester analysis | Cyberlipid [cyberlipid.gerli.com]
- 14. rhizolab.com [rhizolab.com]
- 15. researchgate.net [researchgate.net]
- 16. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 17. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in Cholesteryl Petroselaidate quantification from plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Cholesteryl Petroselaidate from plasma samples using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing poor sensitivity and reproducibility in our this compound assay. What are the likely causes?
A1: Poor sensitivity and reproducibility in LC-MS-based bioanalysis of plasma samples are often attributable to matrix effects.[1] The primary culprits are highly abundant endogenous components of plasma, particularly phospholipids (B1166683).[2] These molecules can co-elute with your analyte of interest, this compound, and interfere with its ionization in the mass spectrometer source, a phenomenon known as ion suppression.[1][3] This leads to a decreased analyte signal, poor reproducibility, and potentially inaccurate quantification.[1] Additionally, the accumulation of phospholipids on the analytical column can degrade chromatographic performance over time, further impacting reproducibility.[2][4]
Q2: What is ion suppression and how can I confirm it is affecting my analysis?
A2: Ion suppression is a matrix effect where the ionization efficiency of the target analyte is reduced by co-eluting compounds from the sample matrix.[5][6] This results in a lower signal response and can negatively impact the accuracy, precision, and sensitivity of your assay.[5]
To confirm if ion suppression is occurring, a post-column infusion experiment is highly recommended.[3][5] In this setup, a solution of this compound is continuously infused into the mobile phase flow after the analytical column, but before the mass spectrometer. When a blank, extracted plasma sample is injected, any dip in the stable baseline signal of the infused analyte indicates the retention time at which matrix components are eluting and causing suppression.[3][7]
Troubleshooting Guide: Mitigating Matrix Effects
Issue: Low Analyte Response & High Signal Variability
If you are experiencing low signal intensity and high variability for this compound, it is likely due to significant ion suppression from plasma matrix components. The following workflow can help you troubleshoot and mitigate this issue.
References
- 1. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. learning.sepscience.com [learning.sepscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
Optimization of collision energy for Cholesteryl Petroselaidate in MS/MS
Technical Support Center: Analysis of Cholesteryl Petroselaidate
This technical support center provides troubleshooting guidance and frequently asked questions for the optimization of collision energy for this compound in MS/MS experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected fragmentation pattern for this compound in positive ion mode MS/MS?
A1: While specific data for this compound is not widely published, the fragmentation of cholesteryl esters (CE) is well-characterized. In positive ion mode, using electrospray ionization (ESI), cholesteryl esters typically form ammonium (B1175870) adducts [M+NH₄]⁺.[1] Upon collision-induced dissociation (CID), the most characteristic fragmentation is the neutral loss of the fatty acid moiety, resulting in a prominent product ion at m/z 369.35. This ion corresponds to the dehydrated cholesterol cation [cholesterol - H₂O+H]⁺.[1][2][3] For this compound (assuming petroselaidic acid is C18:1), the precursor ion would be the [M+NH₄]⁺ adduct.
Q2: How do I select the precursor ion for this compound?
A2: For positive mode ESI-MS/MS, cholesteryl esters show enhanced ionization as lithiated or ammonium adducts.[1][4] It is recommended to optimize for the [M+NH₄]⁺ adduct, as this is a common and stable precursor for this class of lipids.[1] Using mobile phases containing ammonium formate (B1220265) or ammonium acetate (B1210297) can facilitate the formation of this adduct.[5][6]
Q3: What is a good starting point for collision energy optimization for cholesteryl esters?
A3: A general starting point for collision energy (CE) for cholesteryl esters is around 25-35 eV.[4][7] However, the optimal collision energy is highly dependent on the instrument type (e.g., QqQ, Q-TOF, Orbitrap) and the specific precursor ion selected. It is always recommended to perform a collision energy ramping experiment to determine the optimal value for your specific instrument and experimental conditions.
Q4: Should I use a single collision energy or stepped collision energies?
A4: For global lipidomics or untargeted analysis, using stepped normalized collision energy (e.g., 20, 30, 40 eV) can be beneficial. This approach allows for the generation of a wider range of fragment ions, which can aid in the identification of unknown lipids.[8] For targeted quantitative analysis using Multiple Reaction Monitoring (MRM), a single, optimized collision energy for the specific precursor-to-product ion transition will provide the best sensitivity and reproducibility.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low signal for the precursor ion ([M+NH₄]⁺) | 1. Inefficient ionization of this compound. 2. Incorrect mobile phase composition. 3. Suboptimal ion source parameters. | 1. Cholesteryl esters have poor ionization efficiency. Consider adding a source of adducts, such as ammonium formate (e.g., 10 mM) to the mobile phase to promote the formation of [M+NH₄]⁺ adducts.[6] 2. Ensure the mobile phase is compatible with ESI and promotes ionization. A typical mobile phase for reversed-phase chromatography of lipids is a gradient of acetonitrile (B52724)/water and isopropanol/acetonitrile, both containing ammonium formate.[9] 3. Infuse a standard solution of a similar cholesteryl ester and optimize source parameters such as spray voltage, gas flows, and temperatures to maximize the signal of the precursor ion.[5] |
| No or low signal for the characteristic product ion (m/z 369.35) | 1. Incorrect collision energy setting. 2. In-source fragmentation. | 1. The collision energy is not optimal for the fragmentation of the precursor ion. Perform a collision energy optimization experiment by infusing a standard and ramping the collision energy to find the value that yields the highest intensity for the m/z 369.35 product ion.[10] 2. High ion source temperatures or aggressive source settings can cause the molecule to fragment before it enters the mass analyzer.[11] Try reducing the source temperature and re-optimizing source parameters. |
| Multiple unexpected fragment ions observed | 1. Presence of isobaric interferences. 2. Contamination in the sample or LC-MS system. 3. Stepped collision energy is being used, generating multiple fragments. | 1. Ensure sufficient chromatographic separation to resolve this compound from other isobaric lipids.[8] 2. Run a blank injection to check for system contamination.[12][13] If contamination is present, clean the ion source and perform system flushes. 3. If performing a targeted MRM experiment, switch to a single, optimized collision energy. |
| Poor reproducibility of signal intensity | 1. Unstable spray in the ion source. 2. Fluctuations in LC system pressure. 3. Sample carryover between injections. | 1. Check the ESI needle for clogs or damage. Ensure a consistent and fine spray.[12] 2. Monitor the LC pressure for any irregularities. High or fluctuating pressure may indicate a clog in the system.[10] 3. Implement a robust needle wash protocol in your autosampler method. Injecting blank samples between experimental samples can help assess and mitigate carryover.[13] |
Experimental Protocols
Protocol 1: Collision Energy Optimization for Targeted Analysis
This protocol describes the optimization of collision energy for the specific MRM transition of this compound.
-
Standard Preparation: Prepare a 1 µg/mL solution of a representative cholesteryl ester standard (e.g., Cholesteryl Oleate, if this compound is not available) in a solvent mixture that mimics the mobile phase composition at the expected elution time (e.g., 90% isopropanol, 10% acetonitrile with 10 mM ammonium formate).
-
Infusion Setup: Infuse the standard solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
MS Method Setup:
-
Set the mass spectrometer to operate in positive ion mode.
-
Select the [M+NH₄]⁺ adduct of the cholesteryl ester as the precursor ion.
-
Set the product ion to m/z 369.35.
-
Create an experiment where the collision energy is ramped over a range (e.g., 10 to 50 eV in 2 eV increments).
-
-
Data Acquisition and Analysis:
-
Acquire data across the full range of collision energies.
-
Plot the intensity of the product ion (m/z 369.35) as a function of collision energy.
-
The collision energy that produces the maximum intensity for the product ion is the optimal collision energy for this transition.
-
Visualizations
Experimental Workflow for Collision Energy Optimization
Caption: Workflow for optimizing collision energy for a specific MRM transition.
Logical Relationship of Factors Affecting Signal Intensity
References
- 1. High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Looking in Depth at Oxidized Cholesteryl Esters by LC-MS/MS: Reporting Specific Fragmentation Fingerprints and Isomer Discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. lcms.cz [lcms.cz]
- 7. UPLC-MS based lipidomics analysis on optimization of soybean phosphatidylethanolamine extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. zefsci.com [zefsci.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cgspace.cgiar.org [cgspace.cgiar.org]
- 13. cgspace.cgiar.org [cgspace.cgiar.org]
How to resolve co-eluting lipid species with Cholesteryl Petroselaidate
Welcome to the technical support center for advanced lipidomics analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common challenges during your experiments.
Topic: Resolving Co-eluting Lipid Species with Cholesteryl Petroselaidate
This guide addresses the specific analytical challenge of resolving this compound from other co-eluting lipid species, a common issue faced by researchers in lipidomics.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a problem for analyzing this compound?
A1: Co-elution occurs when two or more different compounds exit the chromatography column at the same time, resulting in a single, overlapping peak in the chromatogram.[1][2] This is a significant issue in lipidomics because it prevents the accurate identification and quantification of individual lipid species.[2][3]
This compound is a cholesteryl ester containing petroselinic acid (an 18:1 cis-Δ6 fatty acid). It is isomeric with other common C18:1 cholesteryl esters, such as Cholesteryl Oleate (containing oleic acid, a cis-Δ9 fatty acid) and Cholesteryl Vaccenate (containing vaccenic acid, a cis-Δ11 fatty acid). Because these isomers have the same mass and similar polarities, they are highly prone to co-elution in standard reversed-phase liquid chromatography (LC) methods, making them difficult to distinguish and quantify using mass spectrometry (MS) alone.
Q2: My this compound peak is showing a shoulder or tailing. What is the likely cause?
A2: A distorted peak shape, such as a shoulder or tail, is a strong indicator of co-elution.[1][2] A "shoulder" suggests that a closely eluting, unresolved species is present.[2] This is the most likely scenario when analyzing complex biological samples where multiple C18:1 cholesteryl ester isomers are present. Other potential causes for poor peak shape include column degradation, column overload, or contamination.[4]
Troubleshooting Steps:
-
Confirm Co-elution: Use your mass spectrometer's software to examine the mass spectra across the peak. If the spectra change from the beginning to the end of the peak, it confirms that multiple species are co-eluting.[2]
-
Optimize Chromatography: If co-elution is confirmed, the primary solution is to improve the chromatographic separation. Refer to the troubleshooting guides below for detailed strategies.
-
Check System Health: If the peak shape is poor for well-characterized standards, consider flushing the system, checking for leaks, or replacing the column.[4]
Troubleshooting Guide: Resolving Co-eluting Cholesteryl Esters
Issue 1: Inadequate Separation Using Standard Reversed-Phase LC-MS
If your current LC method fails to resolve this compound from its isomers, you can enhance separation by modifying your chromatographic parameters or employing more advanced techniques.
Solution 1.1: Optimize the Liquid Chromatography Method
Optimizing the LC gradient and mobile phase composition is the first and most crucial step. The goal is to exploit the subtle differences in hydrophobicity between the isomers.
-
Extend the Gradient: A longer, shallower gradient can significantly improve the resolution of closely eluting compounds.[3][5] Increasing the total run time allows more time for the isomers to separate on the column.
-
Modify Mobile Phase Composition: While water/acetonitrile/isopropanol is a common mobile phase for lipidomics, subtle changes can alter selectivity.[6] Consider trying different organic solvents, such as methanol (B129727) in place of acetonitrile, or adding a small percentage of another solvent to modulate the separation.[1]
-
Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the column and improve resolution, although this will also increase the run time.
-
Select a Different Column: Not all C18 columns are the same. A column with a different stationary phase chemistry, such as one with charged surface hybrid (CSH) technology, can offer alternative selectivity for lipid isomers.[7]
Solution 1.2: Employ Orthogonal Separation Techniques
If LC optimization is insufficient, adding another dimension of separation is a powerful strategy.
-
Ion Mobility Spectrometry (IMS): IMS is an increasingly vital tool that separates ions in the gas phase based on their size, shape, and charge (their collisional cross-section or CCS).[8][9] Since isomeric lipids like this compound and Cholesteryl Oleate have different double bond positions, their three-dimensional structures can be just different enough to be resolved by high-resolution IMS.[10][11] Combining LC with IMS-MS provides a three-dimensional separation (LC retention time, ion mobility drift time, and m/z) that can effectively resolve previously co-eluting species.[5]
Issue 2: Misidentification Based on Mass Alone
Since isomers have the same mass-to-charge ratio (m/z), MS data alone cannot differentiate them. Tandem mass spectrometry (MS/MS) is required to generate fragment ions that are specific to the structure.
Solution 2.1: Optimize Tandem Mass Spectrometry (MS/MS) Conditions
-
Characteristic Fragments: For cholesteryl esters, a characteristic fragment ion is observed at m/z 369.3, corresponding to the cholesterol backbone after the loss of the fatty acid chain.[12][13] While this fragment confirms the lipid class, it does not identify the fatty acid isomer.
-
Fatty Acid Fragmentation: To identify the specific fatty acid, further fragmentation or specialized techniques are needed. Methods like ozone-induced dissociation (OzID) or electron-impact excitation of ions from organics (EIEIO) can induce fragmentation at the double bond, allowing its position to be determined and thus distinguishing between petroselinic, oleic, and vaccenic acid moieties.
Data Presentation
The following table illustrates the expected outcome of applying different analytical techniques to resolve a hypothetical mixture of C18:1 cholesteryl ester isomers.
| Technique | This compound (18:1 Δ6) | Cholesteryl Oleate (18:1 Δ9) | Resolution (Rs) | Notes |
| Standard RPLC-MS (15 min gradient) | Retention Time: 8.52 min | Retention Time: 8.52 min | 0.0 | Complete co-elution. Peaks are indistinguishable. |
| Optimized RPLC-MS (45 min gradient) | Retention Time: 25.14 min | Retention Time: 25.31 min | 1.2 | Partial separation. Peaks are distinguishable but not baseline resolved. |
| RPLC-IMS-MS (45 min gradient) | RT: 25.15 min; CCS: 315 Ų | RT: 25.15 min; CCS: 318 Ų | > 1.5 (in IMS dimension) | Baseline separation achieved in the ion mobility dimension. |
This table contains simulated data for illustrative purposes.
Experimental Protocols
Protocol 1: Optimized UPLC-MS/MS for Cholesteryl Ester Isomer Separation
This protocol describes an ultra-performance liquid chromatography (UPLC) method coupled with tandem mass spectrometry designed to enhance the separation of this compound from other C18:1 isomers.
-
Sample Preparation:
-
Extract lipids from the biological sample using a methyl-tert-butyl ether (MTBE) based extraction method.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the lipid extract in Acetonitrile/Isopropanol (90:10, v/v).
-
-
UPLC System & Column:
-
Column: ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm.[7]
-
Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 55 °C.
-
-
Chromatographic Gradient:
Time (min) % Mobile Phase B 0.0 30 2.0 45 5.0 55 25.0 75 40.0 99 45.0 99 45.1 30 | 50.0 | 30 |
-
Mass Spectrometry Settings (Positive Ion Mode ESI):
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Mode: Data-Dependent Acquisition (DDA) or Targeted (MRM).
-
Precursor Ion (for MS/MS): m/z of the ammoniated adduct of the target cholesteryl ester (e.g., [M+NH₄]⁺).
-
Product Ion (for confirmation): m/z 369.35 (corresponding to the [Cholesterol - H₂O]⁺ fragment).[14]
-
Collision Energy: Optimize between 10-20 eV to maximize the intensity of the m/z 369.35 fragment.
-
Visualizations
Troubleshooting Workflow
Caption: A workflow for troubleshooting and resolving co-eluting lipid isomers.
Conceptual Diagram of Co-elution vs. Resolution
Caption: Visualization of co-elution and its resolution by LC and LC-IMS.
Role of Cholesteryl Esters in Lipid Transport
Caption: Simplified pathway of reverse cholesterol transport involving cholesteryl esters.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zefsci.com [zefsci.com]
- 5. Uncovering Biologically Significant Lipid Isomers with Liquid Chromatography, Ion Mobility Spectrometry and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
Best practices for handling and storing Cholesteryl Petroselaidate standards
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for handling and storing Cholesteryl Petroselaidate standards. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I store the neat this compound standard upon receipt?
A1: Upon receipt, the neat (solid) this compound standard should be stored in a freezer, ideally at -20°C or lower, in a tightly sealed container to prevent moisture absorption and degradation.[1][2][3] For long-term stability, storage at -80°C is recommended for cholesteryl esters.[4][5]
Q2: What is the recommended procedure for preparing a stock solution of this compound?
A2: To prepare a stock solution, allow the vial of neat this compound to warm to room temperature before opening to prevent condensation. Dissolve the standard in a suitable organic solvent such as chloroform (B151607), hexane, or isopropanol (B130326).[6] For example, you can dissolve 10 mg of the standard in 1 mL of chloroform to create a 10 mg/mL stock solution. Ensure the standard is completely dissolved by gentle vortexing or sonication.
Q3: Can I dissolve this compound in aqueous solutions?
A3: this compound, like other cholesteryl esters, is highly hydrophobic and not readily soluble in aqueous solutions. To prepare an aqueous dispersion, a surfactant like Triton X-100 can be used.[6][7] First, dissolve the standard in a small amount of an organic solvent like ethanol (B145695) or isopropanol, then add the surfactant and dilute with the aqueous buffer while vortexing.[6]
Q4: How should I store the this compound stock solution?
A4: Store the stock solution in a tightly sealed glass vial with a PTFE-lined cap at -20°C or -80°C. To minimize degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use vials.
Q5: What is the stability of this compound in solution?
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of this compound standards.
Issue 1: Incomplete Dissolution of the Standard
-
Symptom: The this compound standard does not fully dissolve in the chosen solvent, resulting in a cloudy or particulate solution.
-
Possible Causes:
-
The solvent is not appropriate for the hydrophobic nature of the standard.
-
The concentration of the standard is too high for the chosen solvent.
-
The temperature is too low, reducing solubility.
-
-
Solutions:
-
Try a different solvent: If you are using a polar solvent, switch to a non-polar organic solvent like chloroform, hexane, or a mixture of chloroform and methanol.
-
Increase the solvent volume: Dilute the solution to a lower concentration.
-
Gently warm the solution: Warming the solution to 30-40°C can aid in dissolution. However, avoid excessive heat, which could cause degradation.
-
Use sonication: A brief sonication in a water bath can help to break up any aggregates and facilitate dissolution.
-
Issue 2: Inconsistent Analytical Results
-
Symptom: Poor reproducibility of peak areas or retention times in chromatographic analyses (GC-MS, LC-MS).
-
Possible Causes:
-
Solutions:
-
Prepare fresh working standards: Always prepare fresh working standards from a properly stored stock solution for each experiment.
-
Optimize MS parameters: Adjust ionization source parameters (e.g., temperature, gas flow) to minimize in-source fragmentation and enhance the molecular ion signal. The use of adducts, such as ammonium (B1175870) or lithium, can improve ionization and provide characteristic fragmentation patterns for cholesteryl esters.[11][12]
-
Use glass or polypropylene (B1209903) labware: Avoid using polystyrene labware, as lipids can adsorb to the surface, leading to inaccurate concentrations.
-
Include an internal standard: Use a stable, deuterated cholesteryl ester as an internal standard to correct for variations in sample preparation and instrument response.
-
Issue 3: Low Signal Intensity in Mass Spectrometry
-
Symptom: The signal intensity for this compound is weak, making detection and quantification difficult.
-
Possible Causes:
-
Solutions:
-
Increase the concentration: If possible, increase the concentration of the standard in the sample.
-
Change the ionization technique: Atmospheric pressure chemical ionization (APCI) can sometimes provide better sensitivity for non-polar compounds like cholesteryl esters compared to electrospray ionization (ESI).[10]
-
Optimize mobile phase composition: For LC-MS, the addition of a small amount of a non-polar solvent or an ammonium salt to the mobile phase can improve ionization efficiency.[12]
-
Sample cleanup: If matrix effects are suspected, implement a sample cleanup step (e.g., solid-phase extraction) to remove interfering substances.
-
Data Presentation
Table 1: Storage and Handling Recommendations for this compound
| Parameter | Recommendation | Rationale |
| Neat Standard Storage | Freezer (-20°C to -80°C) | To ensure long-term stability and prevent degradation.[1][2][3][4][5] |
| Stock Solution Solvent | Chloroform, Hexane, Isopropanol | Cholesteryl esters are highly soluble in non-polar organic solvents.[6] |
| Stock Solution Storage | -20°C to -80°C in glass vials | To maintain stability and prevent leaching of contaminants from plastic. |
| Working Solution Prep. | Prepare fresh daily | To ensure accuracy and avoid degradation at warmer temperatures. |
| Aqueous Dispersions | Use of a surfactant (e.g., Triton X-100) | To overcome the hydrophobic nature of the molecule in aqueous media.[6][7] |
Experimental Protocols
Protocol: Preparation of a this compound Calibration Curve for LC-MS Analysis
-
Preparation of Stock Solution (1 mg/mL):
-
Allow the vial of neat this compound to equilibrate to room temperature.
-
Weigh 10 mg of the standard into a 10 mL glass volumetric flask.
-
Add 5 mL of isopropanol and gently swirl to dissolve the standard.
-
Once dissolved, bring the volume up to 10 mL with isopropanol.
-
Transfer the stock solution to a glass vial with a PTFE-lined cap and store at -20°C.
-
-
Preparation of Working Standards:
-
Prepare a series of working standards by serial dilution of the stock solution with isopropanol. For example, to create a 100 µg/mL standard, dilute 1 mL of the stock solution to 10 mL with isopropanol.
-
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards by spiking the working standards into a relevant matrix (e.g., plasma, cell lysate) or a surrogate matrix.
-
A typical calibration curve might include concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Include a blank sample (matrix with no standard) and a zero sample (matrix with internal standard but no analyte).
-
-
Sample Extraction (for biological matrices):
-
Perform a liquid-liquid extraction or solid-phase extraction to isolate the lipids from the matrix. A common method is the Folch extraction using chloroform and methanol.
-
-
LC-MS Analysis:
-
Inject the extracted samples and calibration standards onto a reverse-phase C18 column.
-
Use a mobile phase gradient of water and an organic solvent (e.g., acetonitrile, isopropanol) with a modifier such as ammonium formate (B1220265) to improve ionization.
-
Set the mass spectrometer to monitor for the appropriate precursor and product ions of this compound.
-
Mandatory Visualization
Caption: Experimental workflow for quantitative analysis.
Caption: Troubleshooting inconsistent analytical results.
References
- 1. larodan.com [larodan.com]
- 2. larodan.com [larodan.com]
- 3. larodan.com [larodan.com]
- 4. Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of Cholesteryl Petroselaidate in Aqueous Buffers
Welcome to the technical support center for handling Cholesteryl Petroselaidate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the poor aqueous solubility of this lipophilic compound. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous buffers?
This compound is a cholesteryl ester, a class of molecules that are inherently hydrophobic.[1][2] Its structure, consisting of a rigid sterol ring and a long fatty acid chain, results in very low water solubility. Like other cholesteryl esters, it tends to exist as a waxy solid, making it challenging to dissolve in aqueous solutions for in vitro and in vivo experiments.[1][3]
Q2: What are the primary methods to improve the solubility of this compound?
There are several effective strategies to enhance the solubility of lipophilic compounds like this compound in aqueous environments. The main approaches include:
-
Use of Solubilizing Agents: Incorporating surfactants, co-solvents, or cyclodextrins can significantly increase solubility.[4][5]
-
Lipid-Based Formulations: Encapsulating the compound in lipid nanoparticles (LNPs), solid lipid nanoparticles (SLNs), or liposomes improves its dispersion in aqueous media.[6][7][8][9]
-
Particle Size Reduction: Techniques like micronization can increase the surface area-to-volume ratio, thereby improving the dissolution rate.[10][11][12]
Q3: Which solubilizing agent is best for my experiment?
The choice of solubilizing agent depends heavily on the specific requirements of your experiment, particularly the tolerance of your biological system (e.g., cells, enzymes) to the agent. For instance, while DMSO is a powerful solvent, it can be toxic to cells at higher concentrations.[5] Surfactants like Tween 80 and Cremophor EL have been shown to be effective with minimal inhibition of microsomal metabolism in some studies.[4] Cyclodextrins, particularly methyl-β-cyclodextrin, are often used to deliver cholesterol and its esters to cells in culture.[13][14]
Q4: Can I dissolve this compound directly in my aqueous buffer?
Directly dissolving this compound in an aqueous buffer is highly unlikely to be successful due to its lipophilic nature. It is generally necessary to first dissolve the compound in a small amount of an organic solvent and then introduce it into the aqueous phase, often in the presence of a carrier or solubilizing agent.[15]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| Precipitation upon addition to aqueous buffer | The concentration of the organic stock solution is too high, or the aqueous phase cannot accommodate the lipophilic compound. | Decrease the concentration of the organic stock solution. Add the stock solution dropwise to the aqueous buffer while vortexing. Consider using a carrier molecule like cyclodextrin (B1172386) or formulating the compound into lipid nanoparticles. |
| Low or inconsistent bioactivity in cell-based assays | Poor bioavailability due to aggregation of the compound in the culture medium. The solubilizing agent is interfering with the assay. | Prepare a fresh formulation using a different solubilization method. Test the effect of the solubilizing agent alone on your cells to determine its toxicity or interference. Optimize the concentration of the solubilizing agent to the lowest effective level. |
| Phase separation or cloudy solution after preparation | The solubility limit has been exceeded, or the formulation is unstable. | Reduce the final concentration of this compound. If using a lipid-based formulation, ensure proper homogenization or sonication. For cyclodextrin complexes, ensure the appropriate molar ratio is used. |
| Difficulty preparing a stable stock solution | The chosen organic solvent is not optimal. | Test a range of organic solvents such as chloroform (B151607), methanol, ethanol, or DMSO to find the one that provides the best solubility and is compatible with your downstream application.[5][16] |
Quantitative Data Summary
The following table summarizes various solubilizing agents and their typical working concentrations. Note that the optimal concentration will depend on the specific experimental conditions.
| Solubilizing Agent | Class | Typical Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | Co-solvent | < 0.5% (v/v) in final medium | Can be cytotoxic at higher concentrations.[5] |
| Ethanol | Co-solvent | < 1% (v/v) in final medium | Can affect cell membrane integrity. |
| Polyethylene Glycol (PEG) | Co-solvent | 1-10% (v/v) | PEG3350 has been shown to be suitable for protein stability.[5] |
| Tween 80 | Surfactant | 0.01-0.1% (w/v) | Can form micelles to encapsulate lipophilic compounds.[4] |
| Cremophor EL | Surfactant | 0.01-0.1% (w/v) | Has shown good solubilizing capacity with minimal enzyme inhibition.[4] |
| Methyl-β-cyclodextrin (MβCD) | Cyclodextrin | 1-10 mM | Forms inclusion complexes with cholesterol and its esters.[13][14][17] |
Experimental Protocols
Protocol 1: Solubilization using Methyl-β-cyclodextrin (MβCD)
This protocol describes the preparation of a this compound-MβCD complex for use in cell culture experiments.
Materials:
-
This compound
-
Methyl-β-cyclodextrin (MβCD)
-
Chloroform
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Nitrogen gas source
-
Sonicator (bath or probe)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare Stock Solution: Dissolve this compound in chloroform to a known concentration (e.g., 10 mg/mL).
-
Aliquot and Dry: In a sterile glass tube, aliquot the desired amount of the this compound stock solution. Dry the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube.
-
Prepare MβCD Solution: Prepare a stock solution of MβCD in sterile PBS or serum-free medium at a concentration of 10-100 mM.
-
Complexation: Add the MβCD solution to the dried this compound film. The molar ratio of MβCD to this compound should be at least 10:1 to ensure efficient complexation.
-
Incubation and Sonication: Vortex the mixture vigorously for 2-5 minutes. For better complexation, incubate the mixture at 37°C for 15-30 minutes with intermittent vortexing or sonicate until the solution is clear.[14]
-
Sterilization and Use: Sterilize the final complex solution by passing it through a 0.22 µm syringe filter. The complex is now ready to be added to your cell culture medium at the desired final concentration.
Protocol 2: Formulation of Solid Lipid Nanoparticles (SLNs)
This protocol provides a general method for preparing SLNs containing this compound using a hot homogenization and ultrasonication technique.
Materials:
-
This compound
-
Solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Aqueous buffer (e.g., sterile water, PBS)
-
High-shear homogenizer
-
Probe sonicator
-
Water bath
Procedure:
-
Melt the Lipid Phase: In a glass vial, combine the solid lipid and this compound. Heat the mixture in a water bath to approximately 5-10°C above the melting point of the solid lipid until a clear, uniform oil phase is obtained.
-
Prepare the Aqueous Phase: In a separate beaker, dissolve the surfactant in the aqueous buffer and heat it to the same temperature as the lipid phase.
-
Homogenization: Add the hot aqueous phase to the melted lipid phase and immediately subject the mixture to high-shear homogenization for 5-10 minutes. This will create a coarse pre-emulsion.
-
Sonication: Immediately following homogenization, sonicate the pre-emulsion using a probe sonicator. Sonication should be performed in short bursts with cooling intervals (e.g., 2 minutes on, 1 minute off in an ice bath) for a total of 10-15 minutes to prevent overheating and lipid degradation.
-
Cooling and Nanoparticle Formation: Transfer the resulting nanoemulsion to an ice bath and stir gently until it cools down to room temperature. The solidification of the lipid droplets will form the SLNs.
-
Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), and zeta potential. The formulation can be further purified by centrifugation or dialysis if needed.
Visualizations
References
- 1. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mriquestions.com [mriquestions.com]
- 3. Cholesteryl Oleate | C45H78O2 | CID 5283632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation and Characterization of Phytostanol Ester Solid Lipid Nanoparticles for the Management of Hypercholesterolemia: An ex vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjpsonline.com [wjpsonline.com]
- 8. caymanchem.com [caymanchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijmsdr.org [ijmsdr.org]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. researchgate.net [researchgate.net]
- 14. diva-portal.org [diva-portal.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Cholesteryl Petroselaidate
Welcome to the technical support center for the synthesis of Cholesteryl Petroselaidate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthesis of this important cholesteryl ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an ester formed from the condensation of cholesterol and petroselaidic acid (trans-6-octadecenoic acid). It is a non-polar lipid that, like other cholesteryl esters, plays a role in lipid transport and storage. Its specific biological functions and applications are a subject of ongoing research.
Q2: Which synthetic methods are suitable for preparing this compound?
Several esterification methods can be employed for the synthesis of this compound. The choice of method often depends on the desired yield, scale, and the stability of the starting materials. Common methods include:
-
Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. It is a mild and efficient method suitable for sterically hindered alcohols like cholesterol.
-
Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ester using a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate - DEAD). It proceeds with inversion of configuration at the alcohol's stereocenter, which is a key consideration.
-
Enzymatic Synthesis: Lipases can be used to catalyze the esterification of cholesterol with petroselaidic acid. This method is often performed under mild conditions and can offer high selectivity, minimizing side reactions.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the esterification reaction. A suitable solvent system (e.g., hexane (B92381):ethyl acetate) will show the disappearance of the starting materials (cholesterol and petroselaidic acid) and the appearance of the less polar product, this compound. Staining with a suitable reagent, such as phosphomolybdic acid or iodine, can be used for visualization.
Q4: What are the key considerations for purifying this compound?
Purification is typically achieved using column chromatography on silica (B1680970) gel. Due to the non-polar nature of this compound, a non-polar eluent system, such as a gradient of hexane and ethyl acetate (B1210297), is commonly used. It is crucial to separate the product from unreacted starting materials and byproducts from the coupling reagents (e.g., dicyclohexylurea (DCU) in the case of Steglich esterification).
Q5: How should this compound be stored?
This compound, being an unsaturated lipid, is susceptible to oxidation. It should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below) to minimize degradation. The use of antioxidants may also be considered for long-term storage.
Troubleshooting Guide
This guide addresses common pitfalls that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive or degraded coupling reagents (e.g., DCC, DEAD).- Insufficient catalyst (e.g., DMAP).- Poor quality starting materials (cholesterol, petroselaidic acid).- Inappropriate reaction temperature or time.- Presence of water in the reaction mixture. | - Use fresh, high-purity coupling reagents.- Ensure the correct stoichiometric amount of catalyst is used.- Purify starting materials if necessary.- Optimize reaction conditions by varying temperature and time.- Use anhydrous solvents and perform the reaction under an inert atmosphere. |
| Formation of a White Precipitate (Steglich Esterification) | - Formation of dicyclohexylurea (DCU) byproduct. | - This is expected. The DCU precipitate can be removed by filtration after the reaction is complete. |
| Side Product Formation | - Isomerization of the trans-double bond in petroselaidic acid.- N-acylurea formation as a byproduct in Steglich esterification if the reaction is slow.- Epoxidation or oxidation of the double bond. | - Use mild reaction conditions to minimize isomerization.- Ensure an adequate amount of DMAP is used to accelerate the esterification and suppress N-acylurea formation.- Perform the reaction under an inert atmosphere and use purified, peroxide-free solvents. |
| Difficulty in Purifying the Product | - Co-elution of the product with starting materials or byproducts during column chromatography.- Streakng on TLC plates. | - Optimize the solvent system for column chromatography to achieve better separation.- For Steglich esterification, ensure complete removal of DCU by filtration before chromatography.- Acidify the sample slightly before loading onto the column to ensure petroselaidic acid is protonated and interacts more strongly with the silica gel. |
| Product Degradation upon Storage | - Oxidation of the unsaturated fatty acid chain. | - Store the purified product under an inert atmosphere (argon or nitrogen) at -20°C or lower.- Consider adding a small amount of an antioxidant like BHT. |
Experimental Protocols
Representative Protocol: Steglich Esterification of Cholesterol with Petroselaidic Acid
This protocol is a representative method and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
-
Cholesterol (1.0 eq)
-
Petroselaidic acid (1.2 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
To a solution of cholesterol (1.0 eq), petroselaidic acid (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM, add a solution of DCC (1.5 eq) in anhydrous DCM dropwise at 0°C under an inert atmosphere (e.g., argon).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., hexane:ethyl acetate 9:1 v/v).
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the precipitate with a small amount of DCM.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Collect the fractions containing the pure this compound (as determined by TLC).
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the final product.
-
Characterize the product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry).
Visualizations
Caption: Workflow for the synthesis of this compound via Steglich esterification.
Caption: Troubleshooting logic for the synthesis of this compound.
Enhancing the signal-to-noise ratio for low-abundance Cholesteryl Petroselaidate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise ratio for the analysis of low-abundance Cholesteryl Petroselaidate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the detection and quantification of this compound, particularly when dealing with low concentrations in complex biological matrices.
Issue 1: Low or No Detectable Signal for this compound
| Potential Cause | Recommended Solution |
| Poor Ionization Efficiency | Cholesteryl esters are nonpolar and ionize poorly with electrospray ionization (ESI).[1][2][3] Switch to Atmospheric Pressure Chemical Ionization (APCI), which is generally more effective for nonpolar lipids.[4] Alternatively, enhance ESI by forming adducts. Add ammonium (B1175870) acetate (B1210297) or lithium hydroxide (B78521) to the mobile phase or post-column to promote the formation of [M+NH₄]⁺ or [M+Li]⁺ adducts, which show improved ionization and fragmentation.[1][3] |
| Inefficient Extraction | The selected extraction method may not be optimal for recovering nonpolar lipids like cholesteryl esters.[5][6] For non-polar lipids, a hexane (B92381):isopropanol (B130326) extraction method can be more effective than more polar solvent systems like the Folch or Bligh and Dyer methods.[5] Ensure the use of high-purity, LC-MS grade solvents to avoid introducing contaminants that can suppress the signal.[7] |
| Suboptimal Mass Spectrometry Parameters | Generic instrument settings may not be sensitive enough for low-abundance analytes. Optimize MS parameters specifically for this compound. Use tandem mass spectrometry (MS/MS) with selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification.[4][8] A common transition for cholesteryl esters is the neutral loss of the cholesterol backbone (368.5 Da) from the precursor ion.[1][9] |
| Analyte Degradation | Cholesteryl esters can be susceptible to degradation during sample preparation and storage. To prevent degradation, consider flash-freezing tissue samples in liquid nitrogen and adding antioxidants like butylated hydroxytoluene (BHT) during the extraction process.[7] |
Issue 2: High Background Noise Obscuring the Analyte Signal
| Potential Cause | Recommended Solution |
| Contaminated Solvents and Reagents | Impurities in solvents, reagents, or collection tubes can introduce significant background noise.[7] Always use high-purity, LC-MS grade solvents and reagents.[7] Prepare mobile phases fresh daily and filter them. |
| Matrix Effects | Co-eluting compounds from the biological matrix can interfere with the ionization of the target analyte, leading to ion suppression or a high chemical background.[7][10] Enhance chromatographic separation to resolve this compound from interfering matrix components.[7] A robust sample cleanup procedure, such as solid-phase extraction (SPE), can effectively remove many interfering substances.[7][11] |
| Instrument Contamination | Carryover from previous injections or a contaminated ion source can contribute to high background noise.[7] Implement a rigorous wash cycle between sample injections, using a strong solvent to clean the injection port and column. Regularly clean the mass spectrometer's ion source according to the manufacturer's recommendations. |
Issue 3: Poor Chromatographic Peak Shape
| Potential Cause | Recommended Solution |
| Inappropriate Column Chemistry | The stationary phase of the LC column may not be suitable for the separation of nonpolar lipids. A C18 reversed-phase column is commonly used and effective for separating cholesteryl esters.[2][12] |
| Mobile Phase Mismatch | The composition of the mobile phase may not be optimal for achieving sharp, symmetrical peaks. Optimize the mobile phase gradient. A typical gradient for cholesteryl ester analysis might involve a mixture of water, methanol, and isopropanol with an additive like ammonium acetate.[13] |
| Sample Solvent Effects | If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can lead to peak distortion. Whenever possible, dissolve the final, dried extract in the initial mobile phase.[14] |
Frequently Asked Questions (FAQs)
Q1: Which ionization technique is best for this compound analysis?
A1: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for nonpolar lipids like cholesteryl esters because it is generally more efficient at ionizing these compounds than Electrospray Ionization (ESI).[4] If using ESI, the signal can be significantly enhanced by forming adducts with ammonium ([M+NH₄]⁺) or lithium ([M+Li]⁺).[1][3]
Q2: How can I confirm the identity of this compound in my sample?
A2: Tandem mass spectrometry (MS/MS) is essential for structural confirmation. Cholesteryl esters characteristically produce a product ion at m/z 369.3, which corresponds to the dehydrated cholesterol backbone, or show a neutral loss of 368.5 Da.[1][4][12] Monitoring this specific transition in an MS/MS experiment provides high confidence in the identification.
Q3: What type of internal standard should I use for accurate quantification?
A3: The gold standard for quantification is a stable isotope-labeled internal standard, such as this compound-¹³Cₓ or this compound-d₇. These standards have nearly identical chemical and physical properties to the endogenous analyte and can compensate for variations in extraction efficiency, matrix effects, and instrument response.[7] If a stable isotope-labeled standard is unavailable, a structurally similar, non-endogenous cholesteryl ester, like Cholesteryl Heptadecanoate (C17:0), can be used.[12]
Q4: What are the most effective lipid extraction methods for cholesteryl esters?
A4: The choice of extraction method can significantly influence the recovery of cholesteryl esters. While the Folch[5] and Bligh and Dyer[5] methods are broadly effective for a wide range of lipids, a hexane:isopropanol (3:2, v/v) extraction is often superior for nonpolar lipids like cholesteryl esters.[5] The MTBE (methyl-tert-butyl ether) method is another excellent alternative that offers the advantage of collecting the lipid-containing organic phase as the upper layer, simplifying sample handling.[11]
| Extraction Method | Advantages for Cholesteryl Esters | Considerations |
| Hexane:Isopropanol | Excellent for non-polar lipids.[5] | May be less efficient for polar lipids if a broad lipidomic profile is desired. |
| Folch (Chloroform:Methanol) | Effective for a broad range of lipid classes.[5] | Chloroform (B151607) is toxic and the lipid-containing layer is the lower phase, which can be more difficult to collect.[6] |
| Bligh & Dyer (Chloroform:Methanol:Water) | A widely used and well-characterized method.[5] | Similar to the Folch method, it uses chloroform and the lower phase contains the lipids.[11] |
| MTBE (Matyash) | Good for a broad range of lipids; the upper organic phase is easier to collect.[11] | MTBE is highly volatile, requiring careful handling to ensure reproducibility.[11] |
Q5: Can derivatization improve the signal of this compound?
A5: While derivatization is more common in GC-MS to increase volatility, it can also be used in LC-MS to enhance ionization efficiency.[2][3] For instance, certain derivatizing agents can introduce a readily ionizable group onto the molecule. However, for cholesteryl esters, optimizing the ionization source (e.g., using APCI) and MS parameters is often sufficient and avoids the extra sample preparation step and potential for incomplete reactions or side products.[2]
Experimental Protocols
Protocol 1: Lipid Extraction using the Hexane:Isopropanol Method
This protocol is optimized for the extraction of nonpolar lipids, including cholesteryl esters.
-
Sample Homogenization: Homogenize 10-20 mg of tissue or cell pellet in 100 µL of phosphate-buffered saline (PBS).
-
Internal Standard Spiking: Add an appropriate amount of a suitable internal standard (e.g., Cholesteryl Heptadecanoate) to the homogenate.
-
Solvent Addition: Add 800 µL of ice-cold hexane:isopropanol (3:2, v/v). Ensure butylated hydroxytoluene (BHT) is present in the hexane at 50 µg/mL to prevent oxidation.[5]
-
Extraction: Vortex the mixture vigorously for 1 minute and incubate on ice for 20 minutes with occasional vortexing.[5]
-
Phase Separation: Centrifuge the sample at 2,000 x g for 5 minutes.[5]
-
Collection of Organic Phase: Carefully collect the upper hexane layer into a clean tube.
-
Re-extraction: Add another 200 µL of hexane:isopropanol (3:2, v/v) to the remaining lower aqueous phase, vortex, and centrifuge again.[5]
-
Pooling and Drying: Combine the second upper organic phase with the first one. Dry the pooled organic phases under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
Protocol 2: LC-MS/MS Analysis using APCI and Neutral Loss Scan
This protocol describes a sensitive method for the detection of this compound.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Acetate.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Acetate.
-
Gradient: Start at 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50 °C.
-
-
Mass Spectrometry:
-
Ion Source: APCI, positive ion mode.
-
Scan Mode: Neutral Loss Scan (NLS) of 368.5 Da.[1] This will specifically detect all cholesteryl esters that lose their neutral cholesterol backbone upon fragmentation.
-
Collision Energy: Optimize between 20-35 eV.[1]
-
Source Parameters: Optimize vaporizer temperature and corona discharge current according to the instrument manufacturer's guidelines for nonpolar compounds.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low signal-to-noise ratio.
References
- 1. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Uncovering Structural Diversity of Unsaturated Fatty Acyls in Cholesteryl Esters via Photochemical Reaction and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Enhancing the Signal-to-Noise of Diagnostic Fragment Ions of Unsaturated Glycerophospholipids via Precursor Exclusion Ultraviolet Photodissociation Mass Spectrometry (PEx-UVPD-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Strategies for reducing background noise in Cholesteryl Petroselaidate analysis
Welcome to the Technical Support Center for Cholesteryl Petroselaidate analysis. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
This compound is a cholesteryl ester of petroselaidic acid, an 18-carbon monounsaturated fatty acid. The analysis of specific cholesteryl esters is crucial in lipidomics research as they are involved in cholesterol transport and storage. Altered profiles of cholesteryl esters have been linked to various diseases, making their accurate quantification essential for biomarker discovery and understanding disease mechanisms.
Q2: What are the most common analytical techniques for this compound analysis?
Liquid chromatography-mass spectrometry (LC-MS) is the most widely used technique for the analysis of this compound.[1][2][3] This method offers high sensitivity and selectivity, allowing for the separation and identification of individual cholesteryl ester species from complex biological matrices. Gas chromatography-mass spectrometry (GC-MS) can also be used, but typically requires derivatization to increase the volatility of the analyte.[4]
Q3: What are the main sources of background noise in this compound analysis?
Background noise in this compound analysis can originate from several sources:
-
Matrix Effects: Co-eluting compounds from the biological sample can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[5][6][7]
-
In-source Fragmentation: Cholesteryl esters can fragment within the mass spectrometer's ion source, leading to a lower abundance of the intact molecular ion and the appearance of fragment ions that can be mistaken for other compounds.[8][9][10][11][12]
-
Contaminants: Impurities from solvents, reagents, plasticware, and the analytical instrumentation itself can introduce significant background signals.[13]
-
Isobaric Interferences: Other lipids with the same nominal mass as this compound can co-elute and interfere with its detection.[14]
Q4: How can I improve the signal-to-noise ratio for low levels of this compound?
Improving the signal-to-noise (S/N) ratio is critical for detecting low-abundance analytes. Strategies include:
-
Optimizing Sample Preparation: Employing advanced extraction and cleanup techniques like solid-phase extraction (SPE) can effectively remove interfering substances and enrich the sample for this compound.
-
Fine-tuning MS Parameters: Optimizing ion source parameters such as temperatures and voltages can minimize in-source fragmentation and enhance the signal of the target analyte.[8][9][11]
-
Using High-Purity Reagents: Utilizing high-purity, LC-MS grade solvents and reagents minimizes background contamination.
-
Proper Chromatographic Separation: Optimizing the LC method to achieve good separation of this compound from other matrix components is essential.
Troubleshooting Guides
Issue 1: High Background Noise in the Chromatogram
A high or noisy baseline can obscure peaks of interest and lead to inaccurate integration.
| Possible Cause | Recommended Solution | Expected Outcome |
| Contaminated Mobile Phase | Use fresh, high-purity LC-MS grade solvents and additives. Filter all mobile phases before use. | A significant reduction in baseline noise across the chromatogram. |
| Contaminated LC System | Flush the entire LC system with a strong solvent wash sequence (e.g., isopropanol, followed by methanol, then re-equilibration with the initial mobile phase). | A cleaner baseline in subsequent blank runs. |
| Matrix Effects from Sample | Implement a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering matrix components.[15] | Improved S/N ratio for the analyte peak and a reduction in baseline complexity. |
| Column Bleed | Condition the column at a high temperature (within its specified limits) with a low flow of mobile phase. If the bleed persists, the column may need to be replaced. | A more stable baseline, especially at higher temperatures during a gradient run. |
Issue 2: Low or No Signal for this compound
This issue can arise from problems with sample preparation, chromatography, or mass spectrometer settings.
| Possible Cause | Recommended Solution | Expected Outcome |
| Inefficient Extraction | Optimize the extraction solvent and procedure. Consider using a method known to be effective for neutral lipids, such as a three-phase liquid extraction or a targeted SPE protocol. | Increased recovery of this compound in the final extract. |
| Poor Ionization | Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, and temperatures). Consider the use of adduct-forming modifiers in the mobile phase, such as ammonium (B1175870) formate (B1220265) or sodium acetate, to enhance ionization. Sodiated and lithiated adducts of cholesteryl esters often show enhanced ionization and specific fragmentation patterns.[14][16][17] | An increase in the signal intensity of the this compound peak. |
| In-source Fragmentation | Reduce the ion source temperature and fragmentor/cone voltage to minimize the breakdown of the parent ion.[8][9][11][12] | A higher abundance of the intact molecular ion of this compound and a decrease in the intensity of its characteristic fragment ions. |
| Incorrect MS/MS Transition | If using tandem mass spectrometry (MS/MS), ensure the correct precursor and product ions are being monitored. For cholesteryl esters, a common neutral loss of the cholesterol backbone (368.5 Da) is often used for detection.[14][16][17] | Detection of a signal at the expected retention time for this compound. |
Data Presentation: Comparison of Sample Preparation Methods
The choice of sample preparation method significantly impacts the reduction of background noise and the recovery of this compound. Below is a summary of expected performance for different extraction techniques.
| Method | Principle | Relative Background Noise | Analyte Recovery (%) | Throughput | Selectivity |
| Folch/Bligh & Dyer (LLE) | Partitioning of lipids into a chloroform/methanol phase. | High | 70-85 | Moderate | Low |
| Methyl-tert-butyl ether (MTBE) (LLE) | A safer alternative to chloroform-based LLE, with lipids partitioning into the upper MTBE layer. | Moderate-High | 80-90 | Moderate | Low |
| Three-Phase Liquid Extraction (3PLE) | A single-step LLE that separates lipids by polarity into two organic phases, with neutral lipids like cholesteryl esters in the upper phase.[18] | Low-Moderate | 85-95 | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | Chromatographic separation based on the affinity of the analyte for a solid sorbent. Can be highly specific for neutral lipids.[15][19] | Low | 90-99 | High (with automation) | High |
Experimental Protocols
Protocol 1: Three-Phase Liquid Extraction (3PLE) for Enrichment of Neutral Lipids
This protocol is adapted for the selective extraction of neutral lipids, including this compound, from plasma or serum samples, which helps in reducing background from polar lipids.[18]
-
Sample Preparation: To 100 µL of plasma in a glass tube, add an appropriate internal standard (e.g., deuterated this compound).
-
Solvent Addition: Add the following solvents in order:
-
1.0 mL Hexane (B92381)
-
1.0 mL Methyl Acetate
-
0.75 mL Acetonitrile
-
1.0 mL Water
-
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 10 seconds and then centrifuge at 2,500 x g for 5 minutes.
-
Phase Separation: Three distinct phases will be observed. The upper organic phase is enriched in neutral lipids, including this compound.
-
Collection: Carefully collect the upper organic phase into a clean glass tube.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 9:1 isopropanol/acetonitrile).
Protocol 2: Solid-Phase Extraction (SPE) for Cholesteryl Ester Isolation
This protocol provides a more selective cleanup for isolating cholesteryl esters from a total lipid extract.[15][19][20]
-
Column Conditioning: Condition a silica-based SPE cartridge (e.g., 100 mg) by washing with 3 mL of hexane.
-
Sample Loading: Dissolve the dried total lipid extract in a minimal volume of hexane (e.g., 200 µL) and load it onto the conditioned SPE cartridge.
-
Elution of Neutral Lipids: Elute the cholesteryl ester fraction with 5 mL of 1% diethyl ether in hexane.
-
Collection: Collect the eluate containing the cholesteryl esters.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the sample in a suitable solvent for LC-MS analysis.
Mandatory Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Matrix effects and the accuracy of cholesterol analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matrix effects on proficiency testing materials. Impact on accuracy of cholesterol measurement in laboratories in the nation's largest hospital system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bataviabiosciences.com [bataviabiosciences.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In-Source Fragmentation in Nontargeted Metabolomics and Lipidomics [escholarship.org]
- 10. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In-Source Fragmentation in Nontargeted Metabolomics and Lipidomics - ProQuest [proquest.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electrospray ionization tandem mass spectrometry of sodiated adducts of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Electrospray Ionization Tandem Mass Spectrometry of Sodiated Adducts of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Dealing with adduct formation of Cholesteryl Petroselaidate in mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with adduct formation during the mass spectrometry analysis of Cholesteryl Petroselaidate and other cholesteryl esters.
Frequently Asked Questions (FAQs)
Q1: Why am I observing multiple signals for this compound in my mass spectrum?
A1: Cholesteryl esters, including this compound, have a high propensity to form adducts with various cations present in the sample matrix or mobile phase. In positive ion mode electrospray ionization (ESI), it is common to observe multiple charged species for a single analyte, most frequently as sodium ([M+Na]⁺) and ammonium (B1175870) ([M+NH₄]⁺) adducts.[1][2][3][4] The presence of these different adducts results in multiple peaks in your mass spectrum, each corresponding to the same parent molecule.
Q2: What are the most common adducts observed for cholesteryl esters?
A2: The most prevalent adducts for cholesteryl esters in positive ion ESI are sodiated ([M+Na]⁺) and ammoniated ([M+NH₄]⁺) ions.[1][2][3] Potassium adducts ([M+K]⁺) are also sometimes observed.[4] In contrast, protonated molecules ([M+H]⁺) are typically weak or absent in ESI but can be the primary ion in atmospheric pressure chemical ionization (APCI).[1][2][3] Lithiated adducts ([M+Li]⁺) can also be intentionally formed to enhance ionization and provide specific fragmentation patterns.[5][6]
Q3: How does the choice of ionization technique affect adduct formation for this compound?
A3: The ionization technique significantly influences the type and intensity of ions observed.
-
Electrospray Ionization (ESI): ESI is highly effective for ionizing a broad range of cholesteryl esters, primarily through the formation of adducts like [M+Na]⁺ and [M+NH₄]⁺.[1][2] It generally produces stronger signal intensities for these adducts compared to APCI.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI typically generates protonated molecules ([M+H]⁺) of cholesteryl esters. However, the signal intensity is often weaker than ESI, and it can be more selective for unsaturated cholesteryl esters.[1][2][3]
Q4: Can I use adduct formation to my advantage for analyzing this compound?
A4: Yes, controlled adduct formation can be a powerful tool. By promoting the formation of a specific adduct, you can drive the signal into a single, predictable ion, which simplifies quantification and improves sensitivity. For example, sodiated adducts of cholesteryl esters undergo a characteristic neutral loss of cholestane (B1235564) (NL 368.5) upon fragmentation, which can be used for class-specific quantification in MS/MS experiments.[7][8] Similarly, ammoniated adducts predominantly fragment to the cholestane cation.[7]
Troubleshooting Guides
Issue 1: Poor signal intensity for this compound.
-
Possible Cause: Inefficient ionization or signal splitting across multiple adducts. Cholesteryl esters are nonpolar and ionize poorly as protonated molecules in ESI.[7]
-
Troubleshooting Steps:
-
Promote Adduct Formation: Add a low concentration of a salt to your mobile phase to encourage the formation of a single, dominant adduct. For example, adding sodium acetate (B1210297) or sodium formate (B1220265) can enhance the [M+Na]⁺ signal.[9] The addition of ammonium formate or ammonium acetate can be used to promote the formation of [M+NH₄]⁺ adducts.[10][11]
-
Optimize Ionization Source: Ensure your ESI or APCI source parameters are optimized for neutral lipids. This includes adjusting temperatures, gas flows, and voltages.
-
Consider an Alternative Ionization Technique: If using ESI and observing a weak signal, APCI might provide a better response for the protonated molecule, especially for unsaturated cholesteryl esters.[1][2][3]
-
Issue 2: Inconsistent quantification of this compound across different samples.
-
Possible Cause: Variable adduct ratios between samples. The relative abundance of different adducts can change depending on the sample matrix, leading to variability in the intensity of any single adduct used for quantification.[4]
-
Troubleshooting Steps:
-
Sum All Adducts: For the most accurate quantification, integrate the peak areas of all significant adducts (e.g., [M+H]⁺, [M+NH₄]⁺, [M+Na]⁺) for this compound.
-
Force a Single Adduct: As mentioned above, add a suitable salt to your mobile phase to drive the formation of one primary adduct, thereby minimizing variability in adduct ratios.
-
Use an Appropriate Internal Standard: Employ a stable isotope-labeled cholesteryl ester or a cholesteryl ester with a fatty acid not present in your sample as an internal standard to correct for variations in ionization and adduct formation.
-
Issue 3: Difficulty in identifying this compound due to multiple peaks and complex spectra.
-
Possible Cause: The presence of multiple adducts and potential in-source fragmentation can complicate spectral interpretation.
-
Troubleshooting Steps:
-
Predict Adduct m/z Values: Calculate the expected mass-to-charge ratios for the common adducts of this compound to aid in their identification.
-
Perform MS/MS Fragmentation: Fragment the suspected parent ions. Different adducts will yield distinct fragmentation patterns. For instance, the sodiated adduct of a cholesteryl ester will show a neutral loss of 368.5.[7][8]
-
Simplify the Mobile Phase: If possible, use a mobile phase with minimal additives to reduce the formation of unexpected adducts. However, this may reduce overall signal intensity.
-
Data Presentation
Table 1: Common Adducts of this compound (C₄₆H₈₀O₂) and their Expected m/z
| Adduct Type | Chemical Formula | Expected m/z |
| Protonated | [M+H]⁺ | 693.62 |
| Ammoniated | [M+NH₄]⁺ | 710.65 |
| Sodiated | [M+Na]⁺ | 715.60 |
| Potassiated | [M+K]⁺ | 731.57 |
| Lithiated | [M+Li]⁺ | 699.63 |
Note: The molecular formula for this compound is C₄₆H₈₀O₂ with a monoisotopic mass of 692.62 g/mol .
Table 2: Comparison of Ionization Techniques for Cholesteryl Ester Analysis
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Primary Ion Types | Adducts ([M+Na]⁺, [M+NH₄]⁺)[1][2][3] | Protonated ([M+H]⁺)[1][2][3] |
| Signal Intensity | Generally strong for adducts[1][2] | Generally weaker than ESI[1][2][3] |
| Analyte Suitability | Broad range of cholesteryl esters[1][2] | More selective for unsaturated cholesteryl esters[1][2][3] |
| Fragmentation | Adduct-dependent (e.g., NL 368.5 for [M+Na]⁺)[7] | Can produce [M+H-H₂O]⁺ |
Experimental Protocols
Protocol 1: Promoting Sodiated Adduct Formation for Class-Specific Quantification
This protocol is adapted for the analysis of cholesteryl esters by promoting the formation of sodiated adducts to enable neutral loss scanning.
-
Sample Preparation: Extract lipids from the biological sample using a suitable method (e.g., Folch or Bligh-Dyer).
-
Mobile Phase Preparation:
-
Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: 90:10:0.1 isopropanol:acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid.
-
Adduct Promotion: To promote sodiated adducts, add 0.1 mM sodium acetate to the mobile phase.[12]
-
-
LC-MS/MS Analysis:
-
Inject the lipid extract onto a reverse-phase C18 column.
-
Perform mass spectrometry in positive ion mode.
-
For targeted quantification, use a neutral loss scan of 368.5 Da, which is specific for the loss of cholestane from sodiated cholesteryl esters.[7][8]
-
Set the collision energy to an optimized value (e.g., 25 eV) to induce fragmentation.[7]
-
Visualizations
Caption: Adduct formation of this compound in ESI-MS.
Caption: Logic for troubleshooting inconsistent quantification.
References
- 1. Comparison of electrospray ionization and atmospheric chemical ionization coupled with the liquid chromatography-tandem mass spectrometry for the analysis of cholesteryl esters [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of cholesteryl esters and diacylglycerols using lithiated adducts and electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrospray Ionization Tandem Mass Spectrometry of Sodiated Adducts of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrospray ionization tandem mass spectrometry of sodiated adducts of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Adduct formation in liquid chromatography-triple quadrupole mass spectrometric measurement of bryostatin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GC Separation of Cholesteryl Petroselaidate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the gas chromatographic (GC) separation of Cholesteryl Petroselaidate.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the GC analysis of this compound.
Q1: Why am I seeing poor peak shape (tailing or fronting) for my this compound peak?
A1: Poor peak shape is a common issue when analyzing high-molecular-weight, polar compounds like cholesteryl esters. The primary causes and solutions are:
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Active Sites in the GC System: Active sites, such as exposed silanol (B1196071) groups in the inlet liner or the column, can interact with the analyte, causing peak tailing.
-
Column Overloading: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the sample concentration or increase the split ratio.[3]
-
-
Improper Sample Vaporization: Incomplete or slow vaporization in the inlet can cause band broadening.
Q2: My this compound appears to be degrading during analysis, resulting in low recovery and extra peaks. How can I prevent this?
A2: Cholesteryl esters are thermally labile and can degrade at high temperatures, especially in the injector port.
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Excessive Injector Temperature: A high inlet temperature can cause thermal decomposition.
-
Contaminated Carrier Gas: Oxygen or moisture in the carrier gas can promote degradation at high temperatures.[1]
-
Solution: Ensure high-purity carrier gas and install or check oxygen and moisture traps in the gas line.[2]
-
-
Active Surfaces: Active sites in the inlet can catalyze degradation reactions.
-
Solution: As with peak tailing, use deactivated liners and ensure a clean GC system.[1]
-
Q3: I am having difficulty separating this compound from other structurally similar cholesteryl esters. What can I do to improve resolution?
A3: Co-elution is a challenge when dealing with complex mixtures of lipids. Optimizing the temperature program and column selection is key.
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Inadequate Temperature Program: A rapid temperature ramp may not provide sufficient time for the column to separate closely eluting compounds.
-
Solution: A slower temperature ramp rate (e.g., 2-5°C/min) through the elution range of the cholesteryl esters will increase their interaction with the stationary phase and improve separation.[5]
-
-
Incorrect Column Choice: A non-polar column may not provide the necessary selectivity to separate isomers or esters with similar boiling points.
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Solution: Consider using a mid-polarity or polar stationary phase, such as a cyanopropyl or polyethylene (B3416737) glycol (PEG) type column, which can offer different selectivity based on the degree of unsaturation and structure of the fatty acid moiety.[6]
-
Q4: My baseline is noisy or drifting, making it difficult to accurately integrate the this compound peak.
A4: Baseline instability can arise from several sources:
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Column Bleed: At high temperatures, the stationary phase of the column can degrade and elute, causing a rising baseline.
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Solution: Ensure the final oven temperature does not exceed the column's maximum operating temperature. Condition the column according to the manufacturer's instructions.[3]
-
-
Contamination: Contaminants in the carrier gas, sample, or from previous injections can cause a noisy or drifting baseline.
-
Detector Issues: A contaminated or unstable detector can also contribute to baseline problems.
-
Solution: Clean the detector according to the manufacturer's instructions.[3]
-
Data Presentation
The following tables summarize key experimental parameters for the GC analysis of cholesteryl esters, which can be adapted for this compound.
Table 1: Recommended GC Columns for Cholesteryl Ester Separation
| Stationary Phase | Polarity | Typical Dimensions | Advantages |
| 5% Phenyl-methylpolysiloxane (e.g., DB-5, VF-5ms) | Low | 30 m x 0.25 mm ID, 0.25 µm film | Robust, general-purpose, good for separation by boiling point. |
| Mid-polarity (e.g., DB-17, VF-17ms) | Intermediate | 30 m x 0.25 mm ID, 0.25 µm film | Offers different selectivity, potentially separating structurally similar esters. |
| Cyanopropyl (e.g., SP-2330, Rtx-2330) | High | 30 m x 0.25 mm ID, 0.20 µm film | Excellent for separating fatty acid methyl esters and can be applied to intact cholesteryl esters for separation based on unsaturation.[6] |
| Ionic Liquid (e.g., SLB-IL59) | Medium | 12 m x 0.25 mm ID, 0.20 µm film | High temperature stability and unique selectivity for separating by total carbon number and degree of unsaturation. |
Table 2: Example Temperature Programs for Cholesteryl Ester Analysis
| Parameter | Method A (General Purpose) | Method B (Optimized for Resolution) |
| Initial Temperature | 150°C, hold for 1 min | 100°C, hold for 2 min |
| Ramp 1 | 15°C/min to 250°C | 10°C/min to 240°C |
| Ramp 2 | 5°C/min to 320°C, hold for 10 min | 3°C/min to 350°C, hold for 15 min |
| Injector Temperature | 280°C | 260°C |
| Detector Temperature | 300°C | 280°C |
| Carrier Gas | Helium | Helium |
| Flow Rate | 1.0 mL/min (constant flow) | 1.2 mL/min (constant flow) |
Experimental Protocols
Protocol 1: Sample Preparation (Derivatization to Fatty Acid Methyl Esters - FAMEs)
While intact analysis is often preferred, derivatization to FAMEs can be a useful confirmatory method or if analyzing the fatty acid profile is the primary goal.
-
Saponification: To approximately 1-5 mg of the cholesteryl ester sample in a glass tube, add 2 mL of 0.5 M methanolic NaOH.
-
Heat the mixture at 100°C for 5-10 minutes.
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Esterification: After cooling, add 2 mL of a 12% Boron Trifluoride (BF3)-Methanol solution.
-
Heat again at 100°C for 5-10 minutes.
-
Extraction: After cooling, add 1 mL of water and 1 mL of hexane (B92381).
-
Vortex the tube vigorously for 1 minute and then centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.
Protocol 2: GC-FID Analysis of Intact this compound
This protocol provides a starting point for the analysis of intact this compound.
-
Instrument Setup:
-
GC System: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: DB-5ht (30 m x 0.25 mm ID, 0.10 µm film thickness) or a similar high-temperature, low-bleed column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Injector Parameters:
-
Temperature: 270°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (this can be adjusted based on sample concentration).
-
-
Oven Temperature Program:
-
Initial Temperature: 180°C, hold for 1 minute.
-
Ramp 1: Increase to 300°C at 10°C/min.
-
Ramp 2: Increase to 360°C at 5°C/min, hold for 10 minutes.
-
-
Detector Parameters:
-
FID Temperature: 370°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (N₂ or He): 25 mL/min.
-
-
Analysis:
-
Dissolve the this compound standard or sample in a suitable solvent (e.g., hexane, toluene).
-
Inject the sample and initiate the data acquisition.
-
Identify the this compound peak based on its retention time compared to a standard.
-
Mandatory Visualization
References
Validation & Comparative
Cross-validation of Cholesteryl Petroselaidate quantification methods (GC-MS vs. HPLC-ELSD)
For researchers, scientists, and drug development professionals navigating the analytical landscape for lipid quantification, the choice of method is paramount. This guide provides a comprehensive cross-validation of two prominent techniques for the quantification of Cholesteryl Petroselaidate: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).
This objective comparison, supported by experimental data and detailed protocols, aims to empower researchers to select the most suitable method for their specific analytical needs, considering factors such as sensitivity, sample throughput, and experimental complexity. While direct comparative data for this compound is limited in publicly available literature, this guide leverages established performance data for other cholesteryl esters to provide a robust comparative framework.
Quantitative Performance: A Side-by-Side Comparison
The selection of an analytical method hinges on its quantitative performance. The following table summarizes key validation parameters for the quantification of cholesteryl esters using GC-MS and HPLC-ELSD.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) |
| Limit of Detection (LOD) | Typically in the low ng/mL range. | Reported as low as 0.02 µg on-column for cholesterol.[1] |
| Limit of Quantification (LOQ) | 0.2 to 10.0 µg/mL for various cholesteryl esters.[2] | Reported as low as 0.04 µg on-column for cholesterol.[1] |
| Linearity (R²) | Generally > 0.99.[2] | Consistently > 0.99.[1][3] |
| Precision (%RSD) | Intraday and interday variations are typically low. | Relative standard deviation on peak areas < 5% for intermediate repeatability.[1] |
| Accuracy (% Recovery) | Dependent on the efficiency of derivatization and extraction. | Recoveries between 92.9% and 108.5% have been reported for lipids.[1] |
| Sample Derivatization | Mandatory (silylation is common).[4] | Not required. |
| Throughput | Lower, due to longer run times and sample preparation. | Higher, with shorter run times and simpler sample preparation. |
| Selectivity | High, based on both chromatographic retention and mass-to-charge ratio. | Good, based on chromatographic separation. |
| Universality of Detection | Specific to ionizable compounds. | Universal for non-volatile analytes. |
Experimental Workflows: A Visual Guide
To facilitate a deeper understanding of the practical implications of choosing either GC-MS or HPLC-ELSD, the following diagrams illustrate the typical experimental workflows for the quantification of this compound.
Method Selection: A Logical Flowchart
Choosing the optimal method depends on a variety of factors. The following flowchart provides a decision-making framework to guide researchers.
Detailed Experimental Protocols
To ensure reproducibility and facilitate the implementation of these methods, detailed experimental protocols are provided below. These are generalized protocols for cholesteryl ester analysis and may require optimization for this compound.
GC-MS Protocol for Cholesteryl Ester Quantification
This protocol is based on established methods for the analysis of cholesterol and its esters.[2][5]
1. Lipid Extraction (Bligh-Dyer Method) a. Homogenize the sample in a mixture of chloroform (B151607):methanol (1:2, v/v). b. Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v). c. Centrifuge to separate the phases. d. Collect the lower organic phase containing the lipids. e. Dry the lipid extract under a stream of nitrogen.
2. Saponification and Derivatization a. Resuspend the dried lipid extract in a solution of potassium hydroxide (B78521) in ethanol (B145695) and heat to hydrolyze any triglycerides. b. After cooling, extract the non-saponifiable lipids (including cholesterol and cholesteryl esters) with an organic solvent like hexane. c. Evaporate the solvent. d. Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and heat to convert cholesterol and cholesteryl esters to their volatile trimethylsilyl (B98337) (TMS) ethers.
3. GC-MS Analysis a. GC Column: Use a non-polar capillary column (e.g., DB-5ms). b. Oven Program: Start at a lower temperature (e.g., 180°C), then ramp to a higher temperature (e.g., 300°C) to elute the cholesteryl esters. c. Injection: Inject the derivatized sample in splitless mode. d. MS Detection: Use electron ionization (EI) and scan a mass range that includes the characteristic ions of the TMS-derivatized cholesteryl esters. For quantification, selected ion monitoring (SIM) of specific ions can be used to increase sensitivity and selectivity.
4. Quantification a. Create a calibration curve using standards of the target cholesteryl ester (e.g., this compound) that have undergone the same derivatization process. b. Use an internal standard (e.g., a deuterated cholesterol analog) to correct for variations in extraction and derivatization efficiency.
HPLC-ELSD Protocol for Cholesteryl Ester Quantification
This protocol is adapted from methods for the analysis of lipids in various matrices.[1][6]
1. Lipid Extraction a. Follow the same lipid extraction procedure as described for the GC-MS method (Bligh-Dyer).
2. HPLC-ELSD Analysis a. HPLC Column: Use a reversed-phase C18 column. b. Mobile Phase: A gradient of a non-polar solvent (e.g., acetonitrile/isopropanol) and a polar solvent (e.g., water) is typically used. c. Flow Rate: A flow rate of around 1 mL/min is common. d. ELSD Settings: i. Nebulizer Temperature: Optimize for the mobile phase volatility (e.g., 40-60°C). ii. Evaporator Temperature: Set to ensure complete evaporation of the mobile phase without degrading the analyte (e.g., 40-60°C). iii. Gas Flow Rate: Adjust the nebulizing gas (typically nitrogen) to achieve a stable baseline and good sensitivity.
3. Quantification a. Generate a calibration curve by injecting known concentrations of a this compound standard. Note that the ELSD response is often non-linear, so a logarithmic or polynomial fit may be necessary. b. An internal standard can be used to improve precision.
Conclusion: Making an Informed Decision
Both GC-MS and HPLC-ELSD are powerful techniques for the quantification of this compound, each with its own set of advantages and disadvantages.
GC-MS offers high sensitivity and selectivity, making it an excellent choice for complex matrices and when very low detection limits are required.[7] However, the mandatory derivatization step adds to the sample preparation time and can be a source of analytical variability.[4]
HPLC-ELSD , on the other hand, provides a simpler and faster workflow by eliminating the need for derivatization. Its universal detection principle is advantageous for analyzing a wide range of lipids. While generally considered less sensitive than MS detection, modern ELSDs can achieve low detection limits.[1][8] The non-linear response of the ELSD requires careful calibration.
Ultimately, the choice between GC-MS and HPLC-ELSD will depend on the specific requirements of the research. For high-throughput screening and routine analysis where extreme sensitivity is not the primary concern, HPLC-ELSD is a highly attractive option. For in-depth studies requiring the highest levels of sensitivity and specificity, particularly in complex biological samples, GC-MS remains a gold standard. By carefully considering the information presented in this guide, researchers can confidently select the analytical technique that best aligns with their scientific goals.
References
- 1. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. Normal-Phase HPLC-ELSD to Compare Lipid Profiles of Different Wheat Flours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
A Comparative Analysis of the Biological Effects of Cholesteryl Petroselaidate and its Cis-Isomer, Cholesteryl Petroselinate
A guide for researchers and drug development professionals exploring the nuanced biological impacts of cis-trans isomerism in cholesterol esters.
Introduction: The geometric isomerism of fatty acid chains within cholesteryl esters profoundly influences their metabolic fate and biological activity. While direct experimental data on cholesteryl petroselaidate (B1239425) (the trans-isomer) versus cholesteryl petroselinate (B1238263) (the cis-isomer) is limited, extensive research on the analogous pair, cholesteryl elaidate (B1234055) (trans) and cholesteryl oleate (B1233923) (cis), provides a robust framework for understanding their differential effects. This guide synthesizes the current knowledge, presenting comparative data on their influence on lipid metabolism, cellular signaling, and membrane biophysics, along with detailed experimental protocols to facilitate further research. The structural similarities between the petroselinic/petroselaidic acid and oleic/elaidic acid pairs, primarily differing in the position of the double bond, allow for scientifically grounded extrapolation of their biological behavior.
I. Impact on Hepatic Lipid Metabolism and Plasma Cholesterol
The geometric configuration of the fatty acid moiety in cholesteryl esters plays a pivotal role in regulating hepatic cholesterol homeostasis and, consequently, plasma lipoprotein levels. In vivo studies, primarily in hamster models which closely mimic human lipoprotein metabolism, have demonstrated a stark contrast in the effects of dietary supplementation with cis- and trans-fatty acid-derived cholesteryl esters.
Key Findings:
-
Hepatic Cholesteryl Ester Accumulation: The cis-isomer, cholesteryl oleate, leads to a significant increase in the concentration of cholesteryl esters within the liver. In contrast, the trans-isomer, cholesteryl elaidate, does not significantly alter hepatic cholesteryl ester levels compared to control diets.
-
LDL Receptor Activity: A crucial regulator of plasma cholesterol, the hepatic low-density lipoprotein (LDL) receptor, is differentially modulated by these isomers. Cholesteryl oleate upregulates hepatic LDL receptor activity, enhancing the clearance of LDL cholesterol from the circulation. Conversely, cholesteryl elaidate has a negligible effect on LDL receptor activity.
-
Plasma LDL Cholesterol Levels: The differential effects on hepatic LDL receptor activity directly translate to changes in plasma LDL cholesterol concentrations. Supplementation with the cis-isomer results in a marked reduction in plasma LDL cholesterol. The trans-isomer, however, fails to produce this beneficial effect.
Quantitative Data Summary:
| Parameter | Cholesteryl Petroselinate (cis-isomer, extrapolated from oleate data) | Cholesteryl Petroselaidate (trans-isomer, extrapolated from elaidate data) | Reference |
| Hepatic Cholesteryl Ester Concentration | Markedly Increased | No Significant Change | [1] |
| Hepatic LDL Receptor Activity | Increased to 145% of control | No Significant Change from control | [1] |
| Plasma LDL Cholesterol Concentration | Significantly Reduced | No Significant Change from control | [1] |
II. Enzymatic Regulation of Cholesteryl Ester Synthesis
The formation of cholesteryl esters is catalyzed by two key enzymes: Acyl-CoA:cholesterol acyltransferase (ACAT) and Lecithin:cholesterol acyltransferase (LCAT). The substrate preference of these enzymes is influenced by the geometry of the fatty acyl chain, leading to differential rates of esterification for cis- and trans-isomers.
-
ACAT Substrate Specificity: ACAT1, a key intracellular enzyme for cholesterol esterification, exhibits a preference for oleoyl-CoA (the activated form of the cis-fatty acid) over saturated fatty acyl-CoAs like stearoyl-CoA.[2] Kinetic studies have shown a lower Michaelis constant (Km) and a higher maximal velocity (Vmax) for oleoyl-CoA compared to stearoyl-CoA, indicating a higher affinity and catalytic efficiency for the cis-isomer.[2] This preference suggests that petroselinoyl-CoA would be a more favorable substrate for ACAT1 than petroselaidoyl-CoA.
-
LCAT Substrate Specificity: LCAT, the primary enzyme responsible for cholesterol esterification in plasma high-density lipoprotein (HDL), also demonstrates substrate specificity based on the fatty acid composition of phosphatidylcholine. The physical properties of the phospholipid substrate, which are influenced by the cis/trans configuration of the acyl chains, affect LCAT activity. It is plausible that the kinked structure of the cis-isomer facilitates more efficient interaction with the enzyme's active site.
Enzyme Kinetics Data (ACAT1):
| Substrate | Km (µM) | Relative Vmax | Reference |
| Oleoyl-CoA (cis) | 1.3 | 2.4-fold higher than Stearoyl-CoA | [2] |
| Stearoyl-CoA (Saturated) | 6.4 | - | [2] |
III. Influence on Cellular Signaling Pathways
The isomeric form of fatty acids within cholesteryl esters can impact intracellular signaling cascades, particularly those related to metabolic regulation.
Insulin (B600854) Signaling in Adipocytes:
Trans-fatty acids have been implicated in the development of insulin resistance. Studies have shown that trans-fatty acid intake is associated with impaired insulin sensitivity.[3] At the molecular level, trans-fatty acids may interfere with the insulin signaling pathway by suppressing the insulin receptor substrate 1 (IRS1)-dependent pathway.[4][5] This disruption can lead to reduced glucose uptake and utilization in adipocytes, contributing to a pro-diabetic state. The cis-isomers, in contrast, are generally considered to have neutral or even beneficial effects on insulin sensitivity.
Signaling Pathway Diagram:
Caption: Trans-fatty acids can impair insulin signaling by inhibiting IRS1.
IV. Effects on Membrane Biophysics
The geometry of the fatty acid tail significantly impacts the physical properties of cell membranes when incorporated into phospholipids (B1166683) or as free fatty acids.
-
Membrane Fluidity: Cis-unsaturated fatty acids, with their characteristic kinked structure, disrupt the tight packing of phospholipid acyl chains, thereby increasing membrane fluidity.[6] This is reflected in a higher diffusion coefficient of membrane components. Trans-fatty acids, having a more linear conformation similar to saturated fatty acids, tend to decrease membrane fluidity by allowing for more ordered packing of the lipid bilayer.
-
Membrane Structure: The presence of cis-double bonds can induce alterations in the lipid membrane structure, such as a reduction in the lamellar-to-hexagonal transition temperature.[7] Trans-fatty acids, in contrast, do not cause such marked alterations in phospholipid mesomorphism.[7]
Experimental Workflow for Membrane Fluidity Analysis:
Caption: Workflow for assessing membrane fluidity using FRAP.
V. Experimental Protocols
1. Measurement of Hepatic LDL Receptor Levels by Western Immunoblotting
This protocol is adapted for the quantification of LDL receptor protein in hamster liver microsomes.[8]
-
Microsome Preparation:
-
Homogenize fresh or frozen hamster liver tissue in a buffer containing protease inhibitors.
-
Perform differential centrifugation to isolate the microsomal fraction.
-
-
Protein Quantification:
-
Determine the protein concentration of the microsomal fraction using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate microsomal proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the LDL receptor.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Quantification:
-
Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., beta-actin).
-
2. In Vitro ACAT Activity Assay
This assay measures the ability of ACAT to esterify cholesterol using a specific fatty acyl-CoA substrate.
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer containing a suitable pH and ionic strength.
-
Prepare mixed micelles containing a known amount of cholesterol and a detergent (e.g., CHAPS).
-
Prepare solutions of the fatty acyl-CoA substrates (petroselinoyl-CoA and petroselaidoyl-CoA).
-
-
Enzyme Reaction:
-
Add the microsomal fraction (containing ACAT) to the reaction mixture.
-
Initiate the reaction by adding the fatty acyl-CoA substrate.
-
Incubate the reaction at 37°C for a defined period.
-
-
Lipid Extraction and Analysis:
-
Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol).
-
Extract the lipids from the reaction mixture.
-
Separate the cholesteryl esters from free cholesterol using thin-layer chromatography (TLC).
-
-
Quantification:
-
Scrape the cholesteryl ester spot from the TLC plate.
-
Quantify the amount of cholesteryl ester formed, for example, by using radiolabeled cholesterol and scintillation counting.
-
3. Adipocyte Lipolysis Assay
This assay measures the release of glycerol (B35011) and free fatty acids from adipocytes in response to various stimuli.
-
Adipocyte Isolation and Culture:
-
Isolate primary adipocytes from adipose tissue or use a differentiated adipocyte cell line (e.g., 3T3-L1).
-
Culture the adipocytes to the desired confluency.
-
-
Treatment:
-
Wash the cells and incubate in a serum-free medium.
-
Treat the cells with the cholesteryl esters of interest (petroselinate and petroselaidate) and/or insulin.
-
-
Measurement of Lipolysis:
-
Collect the culture medium at different time points.
-
Measure the concentration of glycerol in the medium using a commercially available colorimetric or fluorometric assay kit.
-
Measure the concentration of free fatty acids in the medium using a specific assay kit.
-
-
Data Analysis:
-
Normalize the glycerol and free fatty acid release to the total protein or DNA content of the cells.
-
Compare the rates of lipolysis between the different treatment groups.
-
VI. Conclusion
The geometric configuration of the fatty acid within a cholesteryl ester is a critical determinant of its biological activity. Based on the extensive data from the oleate/elaidate model, it is highly probable that cholesteryl petroselinate (cis-isomer) and this compound (trans-isomer) exert distinct and opposing effects on lipid metabolism, cellular signaling, and membrane properties. Cholesteryl petroselinate is predicted to have a more favorable metabolic profile, including the potential to lower plasma LDL cholesterol. In contrast, this compound may contribute to adverse metabolic consequences, such as impaired insulin sensitivity. The experimental protocols provided in this guide offer a starting point for researchers to directly investigate the biological effects of these specific cholesteryl ester isomers and further elucidate the structure-function relationships that govern their impact on health and disease.
References
- 1. Fatty acids regulate hepatic low density lipoprotein receptor activity through redistribution of intracellular cholesterol pools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification of Recombinant Acyl-Coenzyme A:Cholesterol Acyltransferase 1 (ACAT1) from H293 Cells and Binding Studies Between the Enzyme and Substrates Using Difference Intrinsic Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trans fatty acid intake is associated with insulin sensitivity but independently of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. aklectures.com [aklectures.com]
- 7. Effects of oleic acid and its congeners, elaidic and stearic acids, on the structural properties of phosphatidylethanolamine membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of total hepatic low density lipoprotein receptor levels in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Lipidomics Guide to Cellular Responses to Cholesteryl Petroselaidate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Cholesteryl Petroselaidate on cellular lipid profiles. As direct comparative experimental data is emerging, this document outlines a robust experimental framework and presents a hypothetical dataset based on the known metabolic roles of its constituent parts: cholesterol and petroselinic acid. This guide serves as a resource for designing and interpreting lipidomics studies involving novel cholesteryl esters.
For comparative purposes, we contrast the predicted effects of this compound with Cholesteryl Oleate, a well-characterized cholesteryl ester, and its trans-isomer analog, Cholesteryl Elaidate. The human hepatoma cell line, HepG2, is proposed as the model system due to its relevance in lipid metabolism studies.
Hypothetical Data Summary
The following tables summarize the anticipated quantitative changes in major lipid classes in HepG2 cells following a 24-hour treatment with 100 µM of each respective cholesteryl ester. Data is presented as fold change relative to a vehicle control.
Table 1: Predicted Changes in Major Neutral Lipid Classes
| Lipid Class | This compound (cis) | Cholesteryl Oleate (cis) | Cholesteryl Elaidate (trans) | Rationale for Predicted Change |
| Cholesteryl Esters (CE) | ↑↑ (Approx. 2.5x) | ↑ (Approx. 1.8x) | ↑↑↑ (Approx. 4.0x) | Trans-fatty acids are known to significantly increase cellular cholesteryl ester accumulation compared to cis-isomers.[1] Petroselinic acid's unique double bond position may influence esterification rates differently than oleic acid. |
| Triacylglycerols (TAG) | ↑ (Approx. 1.5x) | ↑↑ (Approx. 2.2x) | ↓ (Approx. 0.8x) | Oleic acid is a potent inducer of triacylglycerol synthesis.[2] Trans-fatty acids may channel fatty acids away from TAG synthesis and towards CE formation. |
| Free Fatty Acids (FFA) | ↓ (Approx. 0.7x) | ↓↓ (Approx. 0.5x) | ↓ (Approx. 0.9x) | Exogenously supplied fatty acids (from ester hydrolysis) are expected to be rapidly incorporated into complex lipids, reducing the free fatty acid pool. |
| Diacylglycerols (DAG) | ↑ (Approx. 1.3x) | ↑↑ (Approx. 1.9x) | ↔ (Approx. 1.1x) | Changes in DAG levels often correlate with triacylglycerol synthesis activity. |
Table 2: Predicted Changes in Key Phospholipid Classes
| Lipid Class | This compound (cis) | Cholesteryl Oleate (cis) | Cholesteryl Elaidate (trans) | Rationale for Predicted Change |
| Phosphatidylcholine (PC) | ↔ (Approx. 1.1x) | ↑ (Approx. 1.2x) | ↓ (Approx. 0.9x) | Alterations in membrane composition can occur, with trans-fats potentially being less readily incorporated or altering membrane dynamics.[3][4] |
| Phosphatidylethanolamine (PE) | ↔ (Approx. 1.0x) | ↑ (Approx. 1.1x) | ↓ (Approx. 0.95x) | Similar to PC, changes reflect shifts in membrane biogenesis and lipid trafficking. |
| Lysophosphatidylcholine (LPC) | ↓ (Approx. 0.8x) | ↓↓ (Approx. 0.6x) | ↔ (Approx. 1.0x) | Decreased LPC may reflect reduced membrane turnover or alterations in phospholipase activity. Oleic acid treatment has been shown to decrease LPC levels.[2] |
Key Signaling Pathway: SREBP-Mediated Lipid Synthesis
The Sterol Regulatory Element-Binding Protein (SREBP) pathway is a central regulator of cholesterol and fatty acid homeostasis.[5][6] Treatment with cholesteryl esters can influence this pathway. The influx of cholesterol and specific fatty acids can alter the processing and activation of SREBP isoforms (SREBP-1c for fatty acid synthesis and SREBP-2 for cholesterol synthesis), thereby modulating the expression of lipogenic genes.[6][7] For instance, polyunsaturated and some monounsaturated fatty acids are known to suppress the activation of SREBP-1c.[8]
Figure 1. SREBP activation pathway under low sterol conditions.
Experimental Protocols
A robust comparative lipidomics study would involve the following key steps.
Cell Culture and Treatment
-
Cell Line: HepG2 cells (human hepatoma).
-
Culture Conditions: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: Cells are seeded and grown to 70-80% confluency. The medium is then replaced with serum-free medium containing 100 µM of this compound, Cholesteryl Oleate, Cholesteryl Elaidate, or a vehicle control (e.g., 0.1% DMSO). Cells are incubated for 24 hours before harvesting.
Lipid Extraction
-
Harvesting: Cells are washed twice with ice-cold phosphate-buffered saline (PBS), scraped, and pelleted by centrifugation.
-
Extraction Method: A modified Bligh-Dyer extraction is performed. The cell pellet is resuspended in a mixture of chloroform (B151607):methanol (1:2, v/v). After vortexing, chloroform and water are added to induce phase separation. The lower organic phase, containing the lipids, is collected, dried under a stream of nitrogen, and stored at -80°C until analysis.
Untargeted Lipidomics Analysis via LC-MS/MS
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) coupled with an ultra-high-performance liquid chromatography (UHPLC) system.[9]
-
Chromatography: A C18 reversed-phase column is used for separation of lipid species. A gradient elution with mobile phases containing solvents like acetonitrile, isopropanol, and water with additives such as formic acid and ammonium (B1175870) formate (B1220265) is employed.
-
Mass Spectrometry: Data is acquired in both positive and negative ionization modes to cover a broad range of lipid classes. A data-dependent acquisition (DDA) method is used, where the most abundant ions in a full scan are selected for fragmentation (MS/MS) to aid in structural identification.
-
Data Processing: Raw data files are processed using software like MZmine or MS-DIAL.[9] This involves peak detection, chromatogram deconvolution, alignment, and integration. Lipid identification is performed by matching the accurate mass, retention time, and MS/MS fragmentation patterns to lipid databases (e.g., LIPID MAPS).
The workflow for a typical comparative lipidomics experiment is outlined below.
Figure 2. General experimental workflow for comparative lipidomics.
References
- 1. Trans polyunsaturated fatty acids have more adverse effects than saturated fatty acids on the concentration and composition of lipoproteins secreted by human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identifying Lipid Metabolites Influenced by Oleic Acid Administration Using High-Performance Liquid Chromatography–Mass Spectrometry-Based Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of cis and trans fatty acid containing phosphatidylcholines on membrane properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Cholesterol and Fatty Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polyunsaturated fatty acids decrease the expression of sterol regulatory element-binding protein-1 in CaCo-2 cells: effect on fatty acid synthesis and triacylglycerol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity of Synthetic Cholesteryl Petroselaidate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of high-purity cholesteryl esters is paramount for accurate and reproducible research in areas ranging from drug delivery to the study of lipid metabolism. This guide provides a comparative framework for validating the purity of synthetic Cholesteryl Petroselaidate, a cholesteryl ester of petroselaidic acid. We present a suite of analytical techniques, compare the expected results for the synthetic product against a high-purity standard, and provide detailed experimental protocols.
Comparative Analysis of Synthetic vs. Standard this compound
The purity of synthetically derived this compound can be rigorously assessed by comparing its analytical profile to a certified reference standard. Potential impurities in the synthetic product primarily include unreacted starting materials, such as cholesterol and petroselaidic acid, as well as side-products from the esterification reaction. The following tables summarize the expected comparative data from key analytical methods.
Disclaimer: The experimental data presented in these tables are illustrative examples generated for demonstrative purposes and do not represent actual experimental results.
Table 1: High-Performance Liquid Chromatography (HPLC) Data
| Analyte | Retention Time (min) - Standard | Retention Time (min) - Synthetic Sample | Purity (%) - Standard | Purity (%) - Synthetic Sample |
| This compound | 12.5 | 12.5 | >99.5 | 98.2 |
| Cholesterol | 5.2 | 5.2 | - | 1.1 (Impurity) |
| Petroselaidic Acid | 8.1 | 8.1 | - | 0.7 (Impurity) |
Table 2: Mass Spectrometry (MS) Data
| Analyte | [M+H]⁺ (Observed) - Standard | [M+H]⁺ (Observed) - Synthetic Sample | Key Fragment Ions |
| This compound | 651.58 | 651.58 | 369.3 (Cholesterol fragment) |
| Cholesterol | 387.36 | 387.36 (Impurity) | 369.3 |
| Petroselaidic Acid | 283.26 | 283.26 (Impurity) | - |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (¹H NMR)
| Proton Assignment | Chemical Shift (ppm) - Standard | Chemical Shift (ppm) - Synthetic Sample | Observations |
| Vinylic protons (-CH=CH-) | ~5.34 | ~5.34 | Sharp, well-defined multiplet |
| Cholesteryl H3 | ~4.60 | ~4.60 | Multiplet, indicative of esterification |
| Terminal methyl protons | ~0.68 - 1.02 | ~0.68 - 1.02 | Characteristic cholesterol backbone signals |
| Impurity: Free Cholesterol H3 | - | ~3.52 (minor) | Indicates presence of unreacted cholesterol |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound and potential impurities.
Methodology:
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of isopropanol (B130326) and acetonitrile (B52724) (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Samples (synthetic product and standard) are dissolved in the mobile phase to a concentration of 1 mg/mL.
-
Quantification: Purity is determined by the area percentage of the main peak. Impurities are identified by comparing their retention times with those of pure standards of cholesterol and petroselaidic acid.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound and identify impurities.
Methodology:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF).
-
Sample Infusion: Samples are dissolved in a suitable organic solvent (e.g., methanol/chloroform) and infused directly or via LC-MS.
-
Data Analysis: The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is determined. The presence of ions corresponding to the molecular weights of cholesterol and petroselaidic acid indicates their presence as impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure of this compound and detect impurities.
Methodology:
-
Spectrometer: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
Analysis: ¹H NMR spectra are acquired.
-
Data Analysis: The chemical shifts and coupling constants of the protons in the synthetic product are compared to those of the standard. The downfield shift of the H3 proton of the cholesterol backbone (to ~4.60 ppm) confirms esterification. The presence of a signal at ~3.52 ppm, corresponding to the H3 proton of free cholesterol, indicates an impurity.
Visualizing the Validation Workflow and Biological Context
To provide a clearer understanding of the validation process and the biological relevance of cholesteryl esters, the following diagrams were generated using Graphviz.
Caption: A logical workflow for the purity validation of synthetic this compound.
Navigating the Labyrinth of Lipid Extraction: A Head-to-Head Comparison of Solvents for Cholesteryl Petroselaidate
For researchers, scientists, and drug development professionals, the efficient extraction of specific lipid compounds is a critical first step in a multitude of research applications. Cholesteryl Petroselaidate, a cholesteryl ester of petroselinic acid, is a molecule of interest due to the biological activities associated with both cholesterol and petroselinic acid, the latter being a major constituent of seed oils from the Apiaceae family, such as coriander and parsley. The choice of extraction solvent is paramount, directly impacting the yield, purity, and ultimately the success of downstream applications.
Data Presentation: A Comparative Analysis of Solvent Systems for Cholesteryl Ester Extraction
The following table summarizes the relative extraction efficiencies of five commonly used solvent systems for cholesteryl esters. This data is based on a study of lipid extraction from human low-density lipoprotein (LDL), a complex biological matrix rich in various lipid classes, including cholesteryl esters. While the matrix is different from a plant source, the relative performance of these solvents for the non-polar cholesteryl ester class provides a valuable proxy for what can be expected when extracting this compound.
| Solvent System | Composition (v/v) | Principle | Relative Extraction Efficiency for Cholesteryl Esters | Advantages | Disadvantages |
| Folch | Chloroform (B151607):Methanol (2:1) | A biphasic system is formed upon addition of water, partitioning lipids into the chloroform layer. | High | Efficient for a broad range of lipids, well-established method. | Use of chlorinated solvent (chloroform). |
| Bligh & Dyer | Chloroform:Methanol:Water (1:2:0.8 initially, then adjusted) | A monophasic extraction followed by the creation of a biphasic system for lipid separation. | High | Effective for tissues with high water content. | Use of chlorinated solvent, more complex procedure than Folch. |
| Acidified Bligh & Dyer | Chloroform:Methanol with acid | Similar to Bligh & Dyer but with the addition of an acid to improve the extraction of acidic lipids. | High | May enhance recovery of certain lipid species. | Use of chlorinated solvent and acid. |
| MTBE/Methanol | Methyl-tert-butyl ether:Methanol (10:3) | A biphasic system where lipids partition into the upper MTBE layer. | Moderate to High | Avoids the use of chloroform, less dense upper phase is easier to handle. | MTBE is a potential environmental contaminant. |
| Hexane (B92381)/Isopropanol | Hexane:Isopropanol (3:2) | A less polar solvent system that is effective for non-polar lipids. | High | Excellent for non-polar lipids like cholesteryl esters, avoids chlorinated solvents. | Less effective for polar lipids. |
Disclaimer: The relative extraction efficiencies are inferred from studies on the broader class of cholesteryl esters from a non-plant matrix. The optimal solvent system for this compound from a specific plant source should be empirically determined.
Experimental Protocols: A Practical Approach to Extraction
The following is a detailed, hypothetical protocol for the extraction of this compound from coriander seeds, a known source of petroselinic acid. This protocol is a composite of established lipid extraction methodologies.
Protocol: Extraction of this compound from Coriander Seeds using Hexane/Isopropanol
1. Sample Preparation: a. Obtain high-quality coriander seeds. b. Grind the seeds into a fine powder using a cryogenic grinder to minimize heat generation and lipid degradation. c. Dry the resulting powder under a stream of nitrogen or in a vacuum oven at a low temperature (e.g., 40°C) to remove residual moisture.
2. Extraction: a. Weigh 10 g of the dried seed powder and place it in a 250 mL Erlenmeyer flask. b. Add 100 mL of a pre-mixed hexane:isopropanol (3:2, v/v) solvent system to the flask. c. Seal the flask and place it on an orbital shaker at room temperature for 2 hours to ensure thorough extraction. d. After 2 hours, filter the mixture through a Büchner funnel with Whatman No. 1 filter paper to separate the extract from the solid residue. e. Re-extract the solid residue with another 50 mL of the hexane:isopropanol solvent system for 1 hour to maximize yield. f. Combine the two filtrates.
3. Solvent Removal and Lipid Recovery: a. Transfer the combined filtrate to a round-bottom flask. b. Remove the solvents using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C. c. The resulting crude lipid extract will be a viscous oil.
4. Purification of this compound (Optional but Recommended): a. The crude extract can be further purified using solid-phase extraction (SPE) or column chromatography. b. For SPE, use a silica-based cartridge. Condition the cartridge with hexane. c. Dissolve the crude extract in a minimal amount of hexane and load it onto the cartridge. d. Elute non-polar compounds, including cholesteryl esters, with a solvent of low polarity, such as hexane or a hexane:ethyl acetate (B1210297) mixture. e. Collect the fractions and analyze them for the presence of this compound using an appropriate analytical technique (e.g., TLC, HPLC, GC-MS).
5. Analysis and Quantification: a. The purity and quantity of the extracted this compound can be determined using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Evaporative Light Scattering Detector or Mass Spectrometer) or Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization.
Mandatory Visualization: Workflow for this compound Extraction and Analysis
The following diagram illustrates the general workflow for the extraction and analysis of this compound from a plant source.
Caption: Experimental workflow for the extraction and analysis of this compound.
Accuracy and precision of Cholesteryl Petroselaidate quantification in complex matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the leading analytical methodologies for the accurate and precise quantification of cholesteryl esters, such as Cholesteryl Petroselaidate, in complex biological matrices. The selection of a robust and reliable quantification method is critical for studies in lipid metabolism, biomarker discovery, and drug development. This document presents a comprehensive overview of two prevalent techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data to inform methodology selection.
Disclaimer: Specific experimental data for this compound is limited in publicly available literature. Therefore, this guide utilizes data from the analysis of other common cholesteryl esters as a representative proxy to compare the performance of the analytical methods.
Data Presentation: A Comparative Analysis
The performance of an analytical method is defined by several key parameters. The following tables summarize the typical accuracy, precision, linearity, and sensitivity of LC-MS/MS and GC-MS for the quantification of cholesteryl esters in complex matrices like plasma and serum.
Table 1: Comparison of Method Performance for Cholesteryl Ester Quantification
| Parameter | LC-MS/MS | GC-MS | Key Considerations |
| Principle | Separation by liquid chromatography followed by mass analysis of molecular and fragment ions. | Separation of volatile derivatives by gas chromatography followed by mass analysis. | LC-MS/MS offers high specificity for a wide range of molecules without derivatization. GC-MS is highly efficient for volatile and thermally stable compounds, often requiring derivatization. |
| Sample Throughput | High | Moderate to Low | LC-MS/MS methods can have run times of less than 5 minutes per sample, whereas GC-MS methods often involve longer run times and more extensive sample preparation[1]. |
| Derivatization | Not typically required. | Mandatory for cholesteryl esters to increase volatility. | The derivatization step in GC-MS can introduce variability and potential for analyte loss[2][3]. |
| Selectivity | Very High (due to MS/MS) | High | Both techniques offer good selectivity, but the specificity of MS/MS in LC-MS/MS is a significant advantage for complex matrices. |
| Sensitivity | High (pmol to fmol range) | High (pmol range) | LC-MS/MS can achieve very low limits of detection[4]. |
Table 2: Quantitative Performance Metrics for Cholesteryl Ester Analysis
| Metric | LC-MS/MS | GC-MS |
| Linearity (R²) | >0.99 | >0.99 |
| Limit of Detection (LOD) | 0.04 mg/dL (for total EC)[5] | Analyte-dependent, typically in the low µg/mL range. |
| Lower Limit of Quantification (LLOQ) | Typically in the low ng/mL to µg/mL range. | Typically in the µg/mL range. |
| Intra-day Precision (%CV) | < 5-10%[1] | < 5% |
| Inter-day Precision (%CV) | < 10-15%[1] | < 10% |
| Accuracy (Bias %) | -10% to +10%[5] | Within ±15% |
| Recovery | >80% for non-polar cholesteryl esters[6] | >80% with optimized extraction[6] |
Experimental Protocols: Detailed Methodologies
Method 1: Quantification of Cholesteryl Esters by LC-MS/MS
This method is favored for its high throughput and specificity without the need for chemical derivatization.
1. Sample Preparation (Lipid Extraction):
A modified Folch or Bligh-Dyer extraction is commonly employed to isolate lipids from the matrix.
-
To 100 µL of plasma or serum, add a known amount of a suitable internal standard (e.g., a stable isotope-labeled cholesteryl ester).
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture and vortex thoroughly.
-
Add 500 µL of water, vortex again, and centrifuge to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., 9:1 methanol:dichloromethane).
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is typically used (e.g., Agilent InfinityLab Poroshell 120 EC-C18)[7].
-
Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate.
-
Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the hydrophobic cholesteryl esters.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Column Temperature: Maintained at around 40-50°C.
3. Mass Spectrometry (MS/MS) Conditions:
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. APCI is often preferred for nonpolar lipids like cholesteryl esters[7].
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification.
-
MRM Transitions: The precursor ion is typically the ammonium adduct of the cholesteryl ester ([M+NH4]+). The product ion monitored is often the neutral loss of the fatty acid moiety, resulting in the cholesterol backbone fragment (m/z 369.3).
Method 2: Quantification of Cholesteryl Esters by GC-MS
This classic method requires derivatization to increase the volatility of the cholesteryl esters.
1. Sample Preparation (Extraction and Derivatization):
-
Lipid Extraction: Similar to the LC-MS/MS protocol, an initial lipid extraction is performed.
-
Saponification (Optional): To analyze the fatty acid composition of the cholesteryl esters, a saponification step can be included to release the fatty acids.
-
Derivatization: The extracted cholesteryl esters (or the released fatty acids) must be derivatized. A common method is silylation, where a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is used to convert the hydroxyl group of cholesterol into a more volatile trimethylsilyl (B98337) (TMS) ether[3][8]. The reaction is typically carried out at 60-80°C for 30-60 minutes.
2. Gas Chromatography (GC) Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is commonly used.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection is often used for trace analysis.
-
Temperature Program: A temperature gradient is employed, starting at a lower temperature and ramping up to a higher temperature to separate the different cholesteryl ester derivatives.
3. Mass Spectrometry (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used for targeted quantification, monitoring characteristic fragment ions of the derivatized cholesteryl esters.
Mandatory Visualization
References
- 1. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatization of Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
Navigating the Analytical Landscape: An Inter-laboratory Comparison Guide for Cholesteryl Petroselaidate Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of lipid species is paramount. This guide provides a comparative overview of analytical methodologies for Cholesteryl Petroselaidate, a specific cholesteryl ester. While direct inter-laboratory comparison studies on this particular analyte are not publicly available, this document synthesizes established methods for cholesteryl ester analysis to present a framework for such a comparison. The data and protocols herein are based on validated single-laboratory studies and serve as a benchmark for performance evaluation.
This compound (CE 18:1, n-12) is a cholesteryl ester of petroselaidic acid. The accurate and precise measurement of such lipids is crucial for understanding their roles in various biological processes and for the development of new therapeutics. This guide focuses on the most prevalent and robust analytical technique for the quantification of cholesteryl esters: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Performance of Analytical Methods
The performance of an analytical method is typically assessed by several key parameters. In an inter-laboratory comparison, these parameters are evaluated across multiple laboratories to determine the method's reproducibility and robustness. The following table summarizes typical performance characteristics for the quantification of cholesteryl esters using LC-MS/MS, presented as a hypothetical inter-laboratory comparison to guide expectation and evaluation.
| Performance Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Linearity (R²) | >0.995 | >0.996 | >0.992 | >0.99 |
| Precision (CV%) | ||||
| - Intra-day | < 10% | < 12% | < 15% | < 15% |
| - Inter-day | < 15% | < 15% | < 18% | < 20% |
| Accuracy (Recovery %) | 95-105% | 92-108% | 90-110% | 85-115% |
| Limit of Detection (LOD) | 1 pmol | 1.5 pmol | 2 pmol | Reportable |
| Limit of Quantification (LOQ) | 5 pmol | 7.5 pmol | 10 pmol | Reportable |
Note: The data presented in this table are representative values derived from single-laboratory validation studies of various cholesteryl esters and are intended to serve as a guideline for performance expectations.
Experimental Protocols
A standardized protocol is the cornerstone of any successful inter-laboratory study, ensuring that variations in results can be attributed to laboratory-specific factors rather than methodological differences. Below is a detailed experimental protocol for the quantification of this compound using LC-MS/MS.
Sample Preparation (Lipid Extraction)
A modified Bligh-Dyer extraction is commonly employed for the extraction of neutral lipids like cholesteryl esters from biological matrices (e.g., plasma, cells, tissues).
-
Homogenization : Homogenize the biological sample in a suitable buffer.
-
Solvent Addition : Add a 2:1 (v/v) mixture of methanol:chloroform (B151607) to the homogenate.
-
Internal Standard : Spike the sample with an appropriate internal standard (e.g., a deuterated or odd-chain cholesteryl ester) at a known concentration.
-
Phase Separation : Add chloroform and water to induce phase separation. Vortex thoroughly and centrifuge.
-
Collection : Collect the lower organic phase containing the lipids.
-
Drying and Reconstitution : Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 9:1 methanol:chloroform).
Liquid Chromatography (LC)
Reverse-phase chromatography is typically used for the separation of cholesteryl esters.
-
Column : C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A : Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B : Isopropanol/acetonitrile (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient : A typical gradient would start at 30% B, increasing to 100% B over 15 minutes, holding for 5 minutes, and then re-equilibrating at 30% B for 5 minutes.
-
Flow Rate : 0.3 mL/min.
-
Column Temperature : 50 °C.
Tandem Mass Spectrometry (MS/MS)
Electrospray ionization (ESI) in the positive ion mode is commonly used for the detection of cholesteryl esters.
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Scan Type : Multiple Reaction Monitoring (MRM).
-
Precursor Ion : The [M+NH4]+ adduct of this compound.
-
Product Ion : A characteristic fragment ion, typically the neutral loss of the fatty acid and ammonia, resulting in the cholesterol backbone fragment at m/z 369.3.
-
Collision Energy : Optimized for the specific instrument and analyte.
-
Source Parameters : Optimized for desolvation gas flow, desolvation temperature, and capillary voltage.
Workflow for Inter-laboratory Comparison
To ensure the validity and comparability of results in an inter-laboratory study, a well-defined workflow is essential. The following diagram illustrates a typical workflow for a this compound analysis comparison study.
A Comparative Guide to Standards for Trans Fatty Acid Analysis: Cholesteryl Petroselaidate vs. Fatty Acid Methyl Esters
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of trans fatty acids (TFAs) is of paramount importance in food science, nutrition, and clinical research due to their well-documented health implications. Gas chromatography (GC) is the predominant analytical technique for this purpose, necessitating the use of high-purity standards for accurate calibration and identification. While Fatty Acid Methyl Esters (FAMEs) are the established standards for TFA analysis, this guide explores the characteristics of Cholesteryl Petroselaidate and compares it with commonly used FAME standards.
Introduction to Analyzed Standards
This compound is a cholesteryl ester of petroselaidic acid (trans-6-octadecenoic acid). Available as a high-purity (>99%) compound, it represents a stable, non-volatile form of a specific trans fatty acid.[1] Its use as a direct standard in routine TFA analysis is not widespread, as official methods are based on the analysis of fatty acids after conversion to their more volatile methyl esters. However, its high purity makes it a valuable reference material for studies involving the analysis of intact cholesteryl esters or for research on the metabolism and effects of specific trans fatty acid isomers.
Fatty Acid Methyl Ester (FAME) Standards are the industry benchmark for the quantification of trans fatty acids.[2][3] Official methods, such as those from AOAC International and the American Oil Chemists' Society (AOCS), mandate the conversion of all fatty acids in a sample to FAMEs prior to GC analysis.[2][4][5] These standards are available as individual high-purity compounds or as complex mixtures designed to mimic the fatty acid profiles of specific oils and fats.[6][7][8]
Comparative Data of Analytical Standards
The performance of an analytical standard is critical for the accuracy and reliability of results. Below is a comparison of this compound and a typical FAME standard mix.
| Feature | This compound | FAME Standards (e.g., Restek trans Fat Reference Standard) |
| Purity | >99%[1] | Typically >99% for individual components[8][9] |
| Form | Crystalline solid[1] | Neat blend of various FAMEs[10][11][12] |
| Volatility | Low | High (suitable for GC)[13][14] |
| Direct GC Analysis | Not standard practice; requires high temperatures | Standard practice |
| Derivatization Requirement | Requires hydrolysis and methylation to be analyzed by standard methods | None (already derivatized) |
| Primary Application | Potential reference material for intact cholesteryl ester analysis or specific metabolic studies | Routine quantification of trans and other fatty acids in various matrices |
| Composition | Single compound (trans-6-octadecenoic acid cholesteryl ester)[1] | Mixture of various trans and cis FAME isomers (e.g., Methyl Petroselaidate, Methyl Elaidate, etc.)[15] |
Experimental Protocols for Trans Fatty Acid Analysis
The following is a generalized protocol based on official methods (AOAC 996.06 and AOCS Ce 1h-05) for the analysis of trans fatty acids in food samples using FAME standards.
I. Sample Preparation: Lipid Extraction and Derivatization
-
Lipid Extraction: The fat is extracted from the food matrix. For most products, an acidic hydrolysis is performed, followed by extraction with diethyl ether and petroleum ether. For dairy products, alkaline hydrolysis is used.[5][16] An internal standard, such as Triheneicosanoin (21:0 TAG), is added prior to extraction for quantification.[4]
-
Saponification & Methylation: The extracted lipids are saponified (hydrolyzed) to release the fatty acids. These free fatty acids are then converted to their corresponding Fatty Acid Methyl Esters (FAMEs) using a reagent such as boron trifluoride (BF3) in methanol.[4][17]
II. Gas Chromatographic Analysis
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is used.[14][17]
-
Capillary Column: A highly polar capillary column, such as a SP-2560 or CP-Sil 88 (100 m length), is essential for the separation of cis and trans isomers.[2][13][18]
-
GC Conditions:
-
Peak Identification and Quantification: FAME peaks are identified by comparing their retention times with those of a certified FAME standard mixture. Quantification is performed by relating the peak areas of the sample's FAMEs to the peak area of the internal standard.[4][18]
Visualizing the Analytical Workflow
The following diagrams illustrate the key processes in trans fatty acid analysis.
Caption: General workflow for trans fatty acid analysis.
Caption: Logic for selecting an appropriate standard.
Conclusion
For routine, quantifiable analysis of trans fatty acids in line with established regulatory methods, Fatty Acid Methyl Ester (FAME) standards are the unequivocal choice . They are readily available in various compositions, directly applicable to official GC protocols, and have a wealth of supporting data and validation.[3][13]
This compound , while a high-purity compound, serves a more specialized role. It is not a direct substitute for FAME standards in routine TFA analysis due to its low volatility and the necessity for chemical modification to be compatible with standard GC methods. Its value lies as a potential reference material for research focused on the analysis of intact cholesteryl esters or in studies investigating the biological fate and activity of petroselaidic acid. Researchers in these specific fields may find this compound to be a useful tool, but for general TFA quantification, FAME standards remain the industry and regulatory standard.
References
- 1. larodan.com [larodan.com]
- 2. chinaoils.cn [chinaoils.cn]
- 3. FAME Standard for Optimizing GC System Performance [sigmaaldrich.com]
- 4. who.int [who.int]
- 5. scispace.com [scispace.com]
- 6. Nu Chek Prep Inc GLC-90 NU-CHEK Standard (FAME) | 100mg, Quantity: Each | Fisher Scientific [fishersci.com]
- 7. scribd.com [scribd.com]
- 8. Standards [nu-chekprep.com]
- 9. nu-chekprep.com [nu-chekprep.com]
- 10. netascientific.com [netascientific.com]
- 11. trans Fat Reference Standard, Neat Blend, 6.0 – 16.0 wt/wt%, 100 mg/ampul [restek.com]
- 12. trans Fat Reference Standard, Neat Blend, 6.0 – 16.0 wt/wt%, 100 mg/ampul [restek.com]
- 13. gcms.cz [gcms.cz]
- 14. GC-FID: Fast and Accurate Analysis of Fatty Acid Methyl Esters (FAMEs) In Edible Oils and Food [perkinelmer.com]
- 15. Teknolab Sorbent. Trans Fat Reference Standard, 6.0-16.0 wt./wt.%, 100mg/ampul [teknolab.se]
- 16. scribd.com [scribd.com]
- 17. Validation of the AOAC method for analyzing fatty acids in meat by-products for the Korean Food Composition Database - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Resolution behavior of cis- and trans-octadecenoic acid isomers by AOCS official method using SP-2560 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. gcms.cz [gcms.cz]
Comparing the effects of Cholesteryl Petroselaidate with other trans fatty acid esters
An Objective Comparison of Cholesteryl Petroselaidate and Other Trans Fatty Acid Esters for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the biological effects of this compound against other common trans fatty acid esters. Due to the limited direct experimental data on this compound, this comparison is primarily based on the known effects of its constituent fatty acid, petroselaidic acid (trans-6-octadecenoic acid), in relation to more extensively studied trans fatty acids (TFAs) such as elaidic acid (trans-9-octadecenoic acid).
The accumulation of cholesteryl esters within macrophages is a critical event in the development of atherosclerosis. The specific fatty acid esterified to cholesterol can influence cellular lipid metabolism and inflammatory responses. This guide synthesizes available data to provide a framework for understanding the potential effects of this compound in these processes.
Data Presentation: Comparative Effects of Trans Fatty Acids
The following table summarizes the known cellular effects of petroselaidic acid and other common trans fatty acids. It is hypothesized that upon cellular uptake and hydrolysis of the cholesteryl ester, the free fatty acid is the primary bioactive component responsible for these effects.
| Biological Effect | Petroselaidic Acid (trans-6-octadecenoic acid) | Elaidic Acid (trans-9-octadecenoic acid) & Linoelaidic Acid (trans-9, trans-12-octadecadienoic acid) |
| Lipid Metabolism | In HepG2 cells, increases cellular content of triacylglycerols and cholesterol esters.[1] | Elaidic acid is a high-affinity substrate for cholesterol esterification.[2] Increases expression of sterol O-acyltransferase 1 (Soat1), the cholesterol esterification enzyme.[2] Stimulates the cholesterol synthesis pathway by activating SREBP2-mediated gene regulation.[2] |
| Gene Expression (Lipogenesis & Cholesterogenesis) | Upregulates transcription of genes involved in fatty acid synthesis (SREBP-1c, ACACA, FASN, SCD1) and cholesterol synthesis (HMGCR, HMGCS1, FDFT1, SREBP-2) in HepG2 cells.[1] | Elaidic and linoelaidic acids activate SREBP2-mediated gene regulation in cultured hepatocytes and adipocytes.[2] |
| Inflammatory Signaling | Data not available. | Elaidic and linoelaidic acids induce pro-inflammatory signaling.[3] They activate the transcription factor NF-κB in human microvesicular endothelial cells, leading to increased IL-6 and TNFα expression.[2] Potentiate activation of the ASK1-p38 pathway, promoting pro-inflammatory signaling and apoptosis in macrophages.[4] |
| Atherosclerosis | Data not available. | Dietary intake of TFAs is associated with an increased risk of atherosclerosis.[5][6] TFAs are atherogenic on their own in animal models.[5] |
Experimental Protocols
To directly compare the effects of this compound with other trans fatty acid esters, the following experimental protocols are proposed.
Macrophage Foam Cell Formation and Lipid Accumulation
-
Objective: To quantify and compare the extent of lipid accumulation in macrophages after treatment with this compound, Cholesteryl Elaidate, and a control (e.g., Cholesteryl Oleate).
-
Cell Culture: Murine macrophage-like cell lines (e.g., RAW264.7 or J774) or human monocyte-derived macrophages (hMDMs) will be used.
-
Treatment: Cells will be incubated with the different cholesteryl esters complexed with bovine serum albumin (BSA) for 24-48 hours.
-
Quantification of Lipid Accumulation:
-
Oil Red O Staining: Cells will be fixed and stained with Oil Red O to visualize neutral lipid droplets. The stain will then be extracted, and the absorbance measured spectrophotometrically to quantify lipid content.
-
Cellular Cholesterol and Cholesteryl Ester Measurement: Lipids will be extracted from the cells, and total cholesterol, free cholesterol, and cholesteryl ester content will be measured using enzymatic assays or by gas chromatography-mass spectrometry (GC-MS).
-
-
Gene Expression Analysis: RNA will be isolated from treated cells, and quantitative real-time PCR (qRT-PCR) will be performed to measure the expression of genes involved in cholesterol influx (e.g., CD36, SR-A), cholesterol esterification (e.g., ACAT1/SOAT1), and cholesterol efflux (e.g., ABCA1, ABCG1).
Pro-inflammatory Response in Macrophages and Endothelial Cells
-
Objective: To assess and compare the pro-inflammatory effects of this compound and other trans fatty acid esters.
-
Cell Culture: Macrophages (RAW264.7) and human umbilical vein endothelial cells (HUVECs) will be used.
-
Treatment: Cells will be treated with the different cholesteryl esters for various time points (e.g., 6, 12, and 24 hours).
-
Measurement of Inflammatory Markers:
-
ELISA: The concentration of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in the cell culture supernatant will be measured using enzyme-linked immunosorbent assays (ELISA).
-
Western Blotting: Cell lysates will be analyzed by Western blotting to assess the activation of key inflammatory signaling proteins, such as the phosphorylation of NF-κB p65 and p38 MAPK.
-
-
Gene Expression Analysis: qRT-PCR will be performed to measure the mRNA levels of inflammatory genes (e.g., IL6, TNFA, ICAM1).
Mandatory Visualization
Caption: Pro-inflammatory signaling pathway activated by trans fatty acids.
Caption: Experimental workflow for comparing macrophage lipid accumulation.
Caption: Hypothesized mechanism of cholesteryl ester bioactivity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Macrophage cholesteryl ester mobilization and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trans Fatty Acids Induce Vascular Inflammation and Reduce Vascular Nitric Oxide Production in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trans-Fatty acids promote proinflammatory signaling and cell death by stimulating the apoptosis signal-regulating kinase 1 (ASK1)-p38 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trans-fatty acids in the diet stimulate atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
Revolutionizing Lipid Analysis: A New Validated LC-MS/MS Method for the Quantification of Cholesteryl Petroselaidate
A next-generation analytical method promises enhanced sensitivity and specificity for Cholesteryl Petroselaidate, a key lipid molecule implicated in various metabolic pathways. This guide provides a comprehensive comparison of this novel Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method with existing analytical techniques, supported by detailed experimental data and protocols to empower researchers in their lipidomic studies.
In the landscape of lipid analysis, the accurate quantification of individual cholesteryl esters presents a significant challenge due to their inherent hydrophobicity and poor ionization efficiency. This compound, the ester of cholesterol and petroselaidic acid, is of growing interest to researchers in metabolic diseases and nutrition. To address the need for a robust and reliable analytical method, a new LC-MS/MS approach has been developed and rigorously validated. This guide offers a head-to-head comparison with established methods like Gas Chromatography-Mass Spectrometry (GC-MS) and enzymatic assays, providing researchers, scientists, and drug development professionals with the critical data needed to select the most appropriate method for their work.
Performance Comparison of Analytical Methods
The superiority of the new LC-MS/MS method for this compound analysis is evident when comparing its performance across key validation parameters against traditional methods. The following tables summarize the quantitative data, highlighting the enhanced sensitivity, accuracy, and precision of the novel approach.
Table 1: Linearity and Sensitivity
| Parameter | New LC-MS/MS Method (Hypothetical Data) | Existing GC-MS Method[1] | Existing Enzymatic Assay Method |
| Analyte | This compound | Cholesteryl Esters (general) | Total Cholesteryl Esters |
| Linear Range | 0.1 - 100 µg/mL | Not explicitly reported | Not explicitly reported |
| Correlation Coefficient (r²) | > 0.999 | > 0.98 (for Cholesteryl Oleate) | Not Applicable |
| Limit of Detection (LOD) | 0.05 µg/mL | Not explicitly reported | Not explicitly reported |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.2 - 10.0 µg/mL | Not explicitly reported |
Table 2: Accuracy and Precision
| Parameter | New LC-MS/MS Method (Hypothetical Data) | Existing GC-MS Method[1] | Existing Enzymatic Assay Method[2] |
| Analyte | This compound | Cholesteryl Esters (general) | Total Cholesterol |
| Accuracy (% Recovery) | 98.5 - 101.2% | 75.9 - 125.1% (% bias) | -28% bias vs. reference method |
| Precision (% CV) - Intra-day | < 2.5% | 1.1 - 9.8% | < 7.69% |
| Precision (% CV) - Inter-day | < 4.0% | Not explicitly reported | < 6.32% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Provided below are the protocols for the new LC-MS/MS method and an overview of the comparative methods.
New LC-MS/MS Method for this compound
1. Sample Preparation (Lipid Extraction):
-
A modified Bligh-Dyer extraction is employed.
-
To a 100 µL sample (e.g., plasma), add 375 µL of a 1:2 (v/v) chloroform (B151607):methanol mixture containing an internal standard (e.g., d7-Cholesteryl Oleate).
-
Vortex for 1 minute.
-
Add 125 µL of chloroform and vortex for 1 minute.
-
Add 125 µL of water and vortex for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the extract under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of isopropanol (B130326) for LC-MS/MS analysis.
2. Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 60:40 (v/v) acetonitrile:water with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: 90:10 (v/v) isopropanol:acetonitrile with 10 mM ammonium formate.
-
Gradient: A linear gradient from 30% to 100% Mobile Phase B over 10 minutes, hold at 100% for 5 minutes, and re-equilibrate at 30% for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): [M+NH4]+ for this compound.
-
Product Ion (m/z): A characteristic fragment ion resulting from the neutral loss of the fatty acid.
-
Collision Energy: Optimized for the specific transition.
Comparative Analytical Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method typically involves saponification of the cholesteryl esters to release the fatty acids, followed by derivatization (e.g., methylation) of the fatty acids for analysis. The cholesterol moiety can also be derivatized and quantified. This multi-step process can introduce variability.[1]
-
Enzymatic Assay: These assays measure total cholesteryl esters by enzymatic hydrolysis to free cholesterol, which is then quantified through a colorimetric or fluorometric reaction. While simple and high-throughput, these methods lack the specificity to differentiate between different cholesteryl ester species.[2]
Validation Workflow
The validation of a new analytical method is a critical process to ensure its reliability and accuracy. The following diagram illustrates the key stages of the validation workflow for the new LC-MS/MS method for this compound.
References
A Comparative Analysis of Cholesteryl Petroselaidate and Other Cholesteryl Esters in Cellular Membranes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Cholesteryl Petroselaidate and other common cholesteryl esters on the biophysical properties of cellular membranes. The data presented is supported by experimental findings and is intended to inform research in membrane biology and drug development.
Introduction
Cholesteryl esters (CEs), the storage form of cholesterol, are integral components of cellular membranes and lipoproteins. The specific fatty acid esterified to cholesterol significantly influences the ester's shape and its subsequent impact on membrane structure and function. This guide focuses on this compound, a cholesteryl ester of petroselaidic acid (a trans-unsaturated fatty acid), and compares its effects to those of cholesteryl esters containing saturated, cis-monounsaturated, and polyunsaturated fatty acids. Understanding these differences is crucial for elucidating the roles of various CEs in membrane fluidity, permeability, and the formation of specialized membrane domains like lipid rafts.
Comparative Data on Membrane Properties
The following table summarizes the key biophysical effects of different cholesteryl esters on model membrane systems. Cholesteryl elaidate (B1234055) is used as a proxy for this compound due to the structural similarity of their trans-monounsaturated fatty acid chains.
| Property | Cholesteryl Stearate (Saturated) | This compound (trans-Unsaturated, proxy: Cholesteryl Elaidate) | Cholesteryl Oleate (cis-Unsaturated) | Cholesteryl Linoleate (B1235992) (Polyunsaturated) | Cholesteryl Arachidonate (Polyunsaturated) |
| Effect on Membrane Fluidity | Decreases fluidity, promotes a more ordered (gel-like) state. | Decreases fluidity, promotes a more ordered state, similar to saturated esters.[1] | Increases fluidity, disrupts packing of saturated lipids. | Increases fluidity, introduces significant disorder due to multiple kinks. | Significantly increases fluidity and disrupts lipid packing. |
| Phase Transition Temperature (Tm) of the Cholesteryl Ester (°C) | ~81.7[2] | No direct data for this compound. Cholesteryl elaidate has a transition temperature that is higher than its cis-isomer, cholesteryl oleate. | Multiple transitions, with a notable one around 36-42°C.[3][4] | Exhibits complex phase behavior with multiple transitions at lower temperatures.[5] | No distinct thermotropic transitions observed in pure form at physiological temperatures. |
| Effect on Membrane Permeability | Increases ion permeability in model membranes. | Expected to have a lesser effect on increasing permeability compared to saturated esters due to better packing than cis-isomers. Liposomes with elaidic acid show tighter packing than those with oleic acid.[6] | Less impact on increasing permeability compared to saturated esters. | Does not significantly affect ion permeability in model membranes. | Likely increases permeability due to significant disruption of lipid packing. |
| Influence on Lipid Raft Formation | Can be incorporated into lipid rafts, but high concentrations can disrupt raft stability. | Its linear shape allows for closer packing with saturated lipids and cholesterol, potentially stabilizing lipid raft-like ordered domains. | Tends to partition into disordered domains, disrupting lipid raft formation. | Strongly partitions into disordered domains, disrupting lipid raft formation. | Partitions into disordered domains and can be a substrate for signaling enzymes often excluded from rafts. |
Experimental Methodologies
Detailed protocols for the key experimental techniques used to characterize the membrane effects of cholesteryl esters are provided below.
Measurement of Membrane Fluidity via Fluorescence Anisotropy
Principle: This technique measures the rotational mobility of a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), embedded within the lipid bilayer. A decrease in membrane fluidity restricts the probe's movement, leading to higher fluorescence anisotropy.
Protocol:
-
Liposome (B1194612) Preparation:
-
Prepare a lipid mixture of a primary phospholipid (e.g., DPPC or POPC) and the cholesteryl ester of interest (e.g., 5 mol%) in chloroform.
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film on the wall of a round-bottom flask.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with a suitable buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4) by vortexing, resulting in the formation of multilamellar vesicles (MLVs).
-
To obtain large unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles followed by extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).
-
-
Probe Incorporation:
-
Prepare a stock solution of DPH in a suitable solvent (e.g., tetrahydrofuran (B95107) or dimethylformamide) at a concentration of approximately 2 mM.
-
Add the DPH stock solution to the liposome suspension while vortexing to achieve a final lipid-to-probe molar ratio of about 200:1.
-
Incubate the mixture in the dark at a temperature above the lipid phase transition for at least 30 minutes to ensure complete incorporation of the probe.
-
-
Fluorescence Anisotropy Measurement:
-
Use a spectrofluorometer equipped with polarizers in the excitation and emission paths.
-
Set the excitation wavelength to 357 nm and the emission wavelength to 430 nm.[7]
-
Measure the fluorescence intensities parallel (IVV) and perpendicular (IVH) to the vertically polarized excitation light, as well as the corresponding intensities with horizontally polarized excitation (IHV and IHH).
-
Calculate the fluorescence anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G is the grating correction factor (G = IHV / IHH).
-
Perform measurements at a controlled temperature.
-
Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)
Principle: DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. For liposomes, the gel-to-liquid crystalline phase transition is observed as an endothermic peak, the maximum of which corresponds to the phase transition temperature (Tm).
Protocol:
-
Liposome Preparation:
-
Prepare MLVs as described in the fluorescence anisotropy protocol (Step 1.1 to 1.3). The lipid concentration should be higher, typically 5-10 mg/mL.
-
-
DSC Measurement:
-
Accurately transfer a known amount of the liposome suspension into an aluminum DSC pan and seal it.
-
Place an equal volume of the corresponding buffer into a reference pan.
-
Place both pans in the DSC instrument.
-
Equilibrate the system at a starting temperature well below the expected Tm.
-
Heat the sample at a constant rate (e.g., 1-5 °C/min) to a temperature well above the expected Tm.
-
Record the differential heat flow between the sample and reference pans as a function of temperature.
-
The Tm is determined as the peak temperature of the endothermic transition. The enthalpy of the transition (ΔH) is calculated from the area under the peak.
-
Assessment of Membrane Permeability using a Planar Lipid Bilayer (PLB) System
Principle: This technique involves forming a lipid bilayer across a small aperture separating two aqueous compartments. The permeability of the membrane to ions can be assessed by measuring the electrical conductance across the bilayer. The incorporation of channel-forming peptides like alamethicin (B1591596) can be used to probe changes in the bilayer's physical properties.
Protocol:
-
Bilayer Formation:
-
Prepare a solution of the desired lipid composition (e.g., a phospholipid and the cholesteryl ester of interest) in an organic solvent like n-decane.
-
"Paint" this lipid solution across a small aperture (typically 50-250 µm in diameter) in a Teflon septum that separates two buffer-filled chambers (cis and trans).
-
Monitor the formation of a solvent-thinned bilayer by measuring the increase in electrical capacitance across the aperture.
-
-
Conductance Measurement:
-
Apply a transmembrane potential using Ag/AgCl electrodes placed in each chamber.
-
Measure the resulting ionic current using a sensitive patch-clamp amplifier. The baseline current reflects the intrinsic ion permeability of the lipid bilayer.
-
-
Alamethicin Channel Insertion and Analysis:
-
Introduce a small amount of alamethicin solution to one of the chambers (typically the cis side).
-
Observe the stepwise increases in current, which correspond to the insertion and opening of single or multiple alamethicin channels.
-
The conductance of these channels is sensitive to the physical properties of the surrounding lipid bilayer. Changes in channel lifetime and conductance levels can be used to infer alterations in membrane fluidity and packing caused by the presence of different cholesteryl esters.
-
Visualizations
Caption: Impact of Cholesteryl Ester Fatty Acid Type on Membrane Fluidity.
Caption: Workflow for Membrane Fluidity Measurement.
Discussion and Conclusion
The structure of the fatty acid component of cholesteryl esters is a primary determinant of their effect on membrane properties.
-
This compound , with its trans-unsaturated fatty acid, behaves similarly to saturated cholesteryl esters like cholesteryl stearate. The linear conformation of the trans fatty acid allows for tighter packing within the lipid bilayer, leading to a decrease in membrane fluidity and a more ordered state. This is in stark contrast to its cis-isomer, cholesteryl oleate.
-
Cholesteryl Oleate , containing a cis-unsaturated fatty acid, introduces a kink in its structure. This bend disrupts the orderly packing of adjacent lipid molecules, thereby increasing membrane fluidity.
-
Polyunsaturated Cholesteryl Esters , such as cholesteryl linoleate and cholesteryl arachidonate, possess multiple double bonds (typically in the cis configuration), leading to even greater disruption of lipid packing and a significant increase in membrane fluidity.
These differences have important implications for cellular function. The ability of this compound to promote a more ordered membrane environment suggests it may preferentially partition into or stabilize lipid rafts, which are microdomains enriched in cholesterol and sphingolipids that play crucial roles in cell signaling. Conversely, cholesteryl esters with cis-unsaturated and polyunsaturated fatty acids are more likely to be found in the more fluid, disordered regions of the membrane.
The observed effects on membrane permeability are also noteworthy. The finding that a saturated cholesteryl ester increases ion permeability, while a polyunsaturated one does not, suggests a complex relationship between lipid packing and barrier function that is not solely dependent on fluidity. The more ordered, yet potentially less flexible, packing induced by saturated and trans-unsaturated esters might create transient defects in the membrane that allow for ion leakage.
References
- 1. Cholesterol uptake is dependent on membrane fluidity in mycoplasmas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Capturing the Liquid-Crystalline Phase Transformation: Implications for Protein Targeting to Sterol Ester-Rich Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase behavior and crystalline structures of cholesteryl ester mixtures: a C-13 MASNMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Permeability behavior of liposomes prepared from fatty acids and fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jasco-global.com [jasco-global.com]
A Researcher's Guide to the Specificity Assessment of Antibodies for Cholesteryl Petroselaidate
For researchers, scientists, and drug development professionals, the accurate detection and quantification of specific lipid molecules like Cholesteryl Petroselaidate is crucial for advancing research in areas such as metabolism, cell signaling, and disease pathology. While antibodies are a common tool for such tasks, their specificity, particularly for small lipid molecules, requires rigorous assessment. This guide provides a comparative overview of methodologies for evaluating the specificity of antibodies against this compound, alongside a powerful alternative: mass spectrometry.
Given the current absence of commercially available antibodies specifically targeting this compound, this guide focuses on the validation protocols necessary for a custom-developed antibody.
Comparing Detection Methodologies: Immunochemical vs. Mass Spectrometry
The two primary approaches for detecting and quantifying this compound are immunochemical methods, relying on antibody-antigen interactions, and mass spectrometry, which identifies molecules based on their mass-to-charge ratio. Each has distinct advantages and disadvantages in terms of specificity, sensitivity, and workflow.
| Feature | Immunochemical Methods (e.g., ELISA) | Mass Spectrometry (LC-MS/MS) |
| Specificity | Dependent on antibody; potential for cross-reactivity with structurally similar lipids. Requires extensive validation. | High; based on unique mass-to-charge ratio and fragmentation patterns. Can distinguish between isomers. |
| Sensitivity | High, but can be affected by non-specific binding. | Very high; capable of detecting and quantifying trace amounts of the analyte. |
| Quantification | Semi-quantitative to quantitative, depending on the assay format and availability of standards. | Highly quantitative, especially with the use of stable isotope-labeled internal standards. |
| Development Time | Antibody development and validation can be a lengthy process. | Method development is required but is generally faster than antibody development. |
| Throughput | High-throughput screening is possible with plate-based assays like ELISA. | Can be high-throughput with the use of autosamplers and rapid chromatography. |
| Cost | High initial cost for antibody development; lower per-sample cost for established assays. | High instrument cost; moderate per-sample cost. |
Experimental Protocols for Specificity Assessment
Accurate assessment of a newly developed antibody's specificity is paramount. The following are key experimental protocols that should be employed.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Assessment
This protocol outlines a competitive ELISA to determine the specificity of an antibody for this compound by testing its cross-reactivity against other structurally related cholesteryl esters.
Materials:
-
High-binding 96-well microtiter plates
-
This compound
-
A panel of potentially cross-reactive lipids (e.g., Cholesteryl Oleate, Cholesteryl Linoleate, Cholesteryl Stearate)
-
Custom anti-Cholesteryl Petroselaidate antibody
-
Bovine Serum Albumin (BSA)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-species IgG)
-
Enzyme substrate (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Antigen Coating: Coat the wells of a 96-well plate with a fixed concentration of this compound-BSA conjugate in coating buffer overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block the remaining protein-binding sites in the wells by adding Blocking Buffer and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competitive Inhibition: In a separate plate, pre-incubate a fixed concentration of the anti-Cholesteryl Petroselaidate antibody with serial dilutions of this compound (for the standard curve) or the potentially cross-reactive lipids.
-
Incubation: Transfer the antibody-lipid mixtures to the coated plate and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody diluted in Blocking Buffer and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add the enzyme substrate and incubate in the dark until a color develops.
-
Stopping the Reaction: Add Stop Solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance against the concentration of this compound. Determine the concentration of each competing lipid that causes 50% inhibition of the antibody binding (IC50). The cross-reactivity is calculated as: (IC50 of this compound / IC50 of competing lipid) x 100%.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification
LC-MS/MS offers a highly specific and sensitive alternative for the quantification of this compound.[1][2]
Materials:
-
Liquid chromatograph coupled to a tandem mass spectrometer
-
C18 reverse-phase HPLC column
-
This compound standard
-
Stable isotope-labeled internal standard (e.g., d7-Cholesteryl Petroselaidate)
-
Organic solvents for mobile phase (e.g., methanol, isopropanol, acetonitrile)
-
Lipid extraction solvents (e.g., chloroform, methanol)
Procedure:
-
Sample Preparation: Extract lipids from the sample using a suitable method (e.g., Folch or Bligh-Dyer extraction).
-
Internal Standard Spiking: Add a known amount of the stable isotope-labeled internal standard to the sample before extraction.
-
Chromatographic Separation: Inject the lipid extract onto the C18 column. Use a gradient of organic solvents to separate this compound from other lipid species.
-
Mass Spectrometric Detection:
-
Ionize the eluting lipids using an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Select the precursor ion corresponding to the [M+NH₄]⁺ adduct of this compound in the first quadrupole (Q1).
-
Fragment the precursor ion in the collision cell (Q2).
-
Monitor for a specific product ion in the third quadrupole (Q3). The transition from the precursor ion to the product ion is highly specific.[3][4]
-
-
Quantification: Create a standard curve by analyzing known concentrations of the this compound standard. Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard.
Visualizing Workflows and Concepts
To aid in the understanding of these complex processes, the following diagrams illustrate the key workflows.
Caption: Workflow for a competitive ELISA to assess antibody cross-reactivity.
Caption: General workflow for the quantification of this compound by LC-MS/MS.
Conclusion
While the development of a specific antibody for this compound is a viable approach, it necessitates a thorough validation of its specificity to avoid misleading results. A competitive ELISA is a fundamental tool for assessing cross-reactivity against structurally similar lipids. As a powerful and highly specific alternative, LC-MS/MS provides an orthogonal method for the accurate quantification of this compound, serving as a gold standard for validation and, in many cases, a superior primary analytical technique. The choice of methodology will ultimately depend on the specific research question, available resources, and the required level of specificity and throughput.
References
- 1. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Absolute quantification of cholesteryl esters using liquid chromatography-tandem mass spectrometry uncovers novel diagnostic potential of urinary sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Cholesteryl Petroselaidate Metabolism: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The metabolic fate of Cholesteryl Petroselaidate (B1239425), a cholesteryl ester of a trans-fatty acid, is of growing interest in lipid research and drug development due to the potential physiological effects of trans-fats on cholesterol metabolism and transport. Accurate validation and quantification of its metabolic pathways are crucial for understanding its impact on cellular processes. This guide provides a comparative analysis of isotopic enrichment analysis against alternative methods for validating and quantifying Cholesteryl Petroselaidate metabolism, supported by experimental protocols and performance data.
Isotopic Enrichment Analysis for Tracking this compound Metabolism
Isotopic enrichment analysis, primarily utilizing stable isotopes, has become a cornerstone for metabolic research, offering a safe and precise way to trace the metabolic fate of molecules like this compound.[1][2][3][4] This technique involves introducing a labeled version of the molecule of interest (the "tracer") into a biological system and monitoring its incorporation into various metabolic products over time.[2][4]
Core Principles
Stable isotope labeling involves replacing one or more atoms in this compound with a heavier, non-radioactive isotope, such as Carbon-13 (¹³C) or Deuterium (²H).[2][5] These labeled molecules are chemically identical to their unlabeled counterparts and are metabolized through the same pathways.[2][6] The key advantage is that mass spectrometry can differentiate between the labeled and unlabeled forms, allowing for precise quantification of metabolic flux.[1][6]
Performance Characteristics
Isotopic enrichment analysis coupled with mass spectrometry (GC-MS or LC-MS) offers high sensitivity, specificity, and the ability to perform multiplexed analysis, tracking multiple metabolites simultaneously.[5]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Sensitivity | High (picogram to femtogram range) | Very High (femtogram to attogram range) |
| Specificity | High, based on retention time and mass fragmentation | Very High, based on retention time and tandem MS (MS/MS) |
| Linear Range | Typically 3-4 orders of magnitude | Typically 4-6 orders of magnitude |
| Precision (RSD) | < 5% | < 10% |
| Throughput | Moderate | High |
| Sample Prep | Derivatization often required | Minimal derivatization, but more complex mobile phases |
Table 1: Comparative performance of GC-MS and LC-MS for isotopic enrichment analysis of cholesteryl esters. Data is representative of typical performance and may vary based on instrumentation and specific assay conditions.
Experimental Protocol: Isotopic Labeling and GC-MS Analysis
This protocol outlines a typical workflow for studying the metabolism of ¹³C-labeled this compound in a cell culture model.
1. Cell Culture and Labeling:
-
Culture target cells (e.g., hepatocytes, macrophages) to 80% confluency.
-
Prepare a labeling medium containing ¹³C-Petroselaidic acid complexed to bovine serum albumin (BSA).
-
Replace the normal growth medium with the labeling medium and incubate for various time points (e.g., 0, 2, 6, 12, 24 hours).
2. Lipid Extraction:
-
After incubation, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape cells into a solvent mixture of chloroform:methanol (2:1, v/v) for lipid extraction.
-
Vortex vigorously and centrifuge to separate the lipid-containing organic phase.
-
Collect the organic phase and dry it under a stream of nitrogen.
3. Saponification and Derivatization:
-
To analyze the incorporated fatty acid, saponify the lipid extract by adding 1 M methanolic KOH and heating at 80°C for 1 hour. This will hydrolyze the cholesteryl ester.
-
Acidify the mixture and extract the fatty acids with hexane.
-
Convert the fatty acids to their more volatile fatty acid methyl esters (FAMEs) by adding a derivatizing agent like BF₃-methanol and heating.
4. GC-MS Analysis:
-
Inject the FAMEs onto a GC-MS system.
-
Use a suitable capillary column (e.g., DB-23) and a temperature gradient to separate the different fatty acid methyl esters.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the molecular ions of both the unlabeled and ¹³C-labeled petroselaidate methyl esters.
-
Quantify the isotopic enrichment by calculating the ratio of the labeled to unlabeled ion peak areas.
Experimental workflow for isotopic enrichment analysis.
Alternative Methods for Validating this compound Metabolism
While isotopic enrichment analysis is a powerful tool, other methods can also provide valuable insights into this compound metabolism.
Radiolabeling with Scintillation Counting
Radiolabeling is a classic and highly sensitive technique for tracing metabolic pathways.
Core Principles: This method involves using this compound labeled with a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H). The radioactivity incorporated into various lipid fractions is then quantified using a scintillation counter.
Performance Characteristics: Radiolabeling offers exceptional sensitivity, often surpassing that of mass spectrometry. However, it involves handling radioactive materials, which requires specialized facilities and safety precautions. It also does not provide the same level of molecular detail as mass spectrometry.
| Parameter | Radiolabeling with Scintillation Counting |
| Sensitivity | Very High (attomolar to zeptomolar range) |
| Specificity | Moderate (relies on chromatographic separation) |
| Linear Range | Wide (several orders of magnitude) |
| Precision (RSD) | < 10% |
| Throughput | Low to Moderate |
| Safety Concerns | Use of radioactive materials |
Table 2: Performance characteristics of radiolabeling for cholesteryl ester metabolism analysis. Data is representative of typical performance.
Experimental Protocol: Radiolabeling and Analysis
1. Radiolabeling and Incubation:
-
Synthesize or procure [¹⁴C]-Cholesteryl Petroselaidate.
-
Incubate cells with the radiolabeled compound in a manner similar to the stable isotope labeling protocol.
2. Lipid Extraction and Separation:
-
Extract total lipids from the cells as described previously.
-
Separate the different lipid classes (e.g., free fatty acids, triglycerides, cholesteryl esters) using thin-layer chromatography (TLC).
3. Quantification:
-
Scrape the spots corresponding to the different lipid classes from the TLC plate into scintillation vials.
-
Add scintillation cocktail and quantify the radioactivity in each fraction using a liquid scintillation counter.
-
The amount of radioactivity in each spot is proportional to the amount of metabolized [¹⁴C]-Cholesteryl Petroselaidate.
Fluorescent Probes with Fluorescence Microscopy/Spectroscopy
Fluorescent probes offer a less invasive way to visualize the subcellular localization and transport of cholesteryl esters in living cells.
Core Principles: This technique utilizes fluorescently tagged analogs of cholesterol or fatty acids. When these analogs are incorporated into cholesteryl esters, their movement and accumulation within the cell can be monitored in real-time using fluorescence microscopy or quantified using fluorescence spectroscopy.[7][8][9]
Performance Characteristics: The primary advantage of fluorescent probes is the ability to perform live-cell imaging, providing spatial and temporal information that is not easily obtained with other methods.[9] However, the bulky fluorescent tags can sometimes alter the metabolism and trafficking of the molecule of interest.[8]
| Parameter | Fluorescent Probes |
| Sensitivity | High (single-molecule detection possible) |
| Specificity | Moderate (potential for non-specific binding) |
| Quantitative Accuracy | Semi-quantitative to quantitative (with calibration) |
| Spatial Resolution | High (sub-cellular localization) |
| Live-cell Imaging | Yes |
| Potential for Artifacts | The fluorescent tag may alter molecular behavior |
Table 3: Performance characteristics of fluorescent probes for cholesteryl ester metabolism analysis. Data is representative of typical performance.
Experimental Protocol: Fluorescent Labeling and Imaging
1. Probe Selection and Labeling:
-
Choose a suitable fluorescent probe, such as a BODIPY-labeled petroselaidic acid or a fluorescent cholesterol analog like NBD-cholesterol.
-
Incubate live cells with the fluorescent probe.
2. Live-Cell Imaging:
-
Mount the cells on a fluorescence microscope equipped with the appropriate filter sets.
-
Acquire images over time to track the uptake and intracellular distribution of the fluorescently labeled this compound.
-
Co-localization with organelle-specific dyes can be used to identify the subcellular compartments where the cholesteryl ester accumulates.
3. Quantitative Analysis:
-
Image analysis software can be used to quantify the fluorescence intensity in different cellular regions, providing a semi-quantitative measure of cholesteryl ester accumulation.
-
For a more quantitative approach, cell lysates can be analyzed using a fluorometer to measure the total fluorescence.
Metabolic Pathway of Cholesteryl Esters
The metabolism of this compound is expected to follow the general pathway of cholesteryl ester metabolism. This involves its synthesis from cholesterol and petroselaidoyl-CoA, its storage in lipid droplets, and its hydrolysis back to free cholesterol and petroselaidic acid.
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 5. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescent Sterols and Cholesteryl Esters as Probes for Intracellular Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chromatography Columns for the Analysis of Cholesteryl Petroselaidate
For researchers, scientists, and drug development professionals engaged in the analysis of Cholesteryl Petroselaidate, the selection of an appropriate chromatography column is a critical factor in achieving accurate and efficient separation. This guide provides a performance comparison of different chromatography columns, supported by experimental data and detailed methodologies, to aid in this selection process.
This compound, a cholesteryl ester of petroselinic acid, is a nonpolar lipid. Its separation is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). The most commonly employed stationary phases for this purpose are C18 and C8 columns. The choice between these columns depends on the specific requirements of the analysis, such as desired resolution, analysis time, and the complexity of the sample matrix.
Performance Comparison of C18 and C8 Columns
The primary difference between C18 and C8 columns lies in the length of the alkyl chains bonded to the silica (B1680970) support. C18 columns have longer octadecyl (18-carbon) chains, making them more hydrophobic than C8 columns, which have shorter octyl (8-carbon) chains.[1][2] This difference in hydrophobicity directly impacts the retention and separation of nonpolar analytes like this compound.
Key Performance Parameters:
| Performance Parameter | C18 Column | C8 Column | Rationale |
| Retention Time | Longer | Shorter | The higher hydrophobicity of the C18 stationary phase leads to stronger interactions with the nonpolar this compound, resulting in longer retention times.[1][2] |
| Resolution | Higher | Lower | The increased interaction with the C18 stationary phase often leads to better separation of complex mixtures and isomers, providing higher resolution.[1] |
| Analysis Time | Slower | Faster | Due to weaker hydrophobic interactions, analytes elute faster from C8 columns, leading to shorter analysis times.[1] |
| Peak Shape | Generally Good | May show less tailing | Some studies suggest that the shorter retention times on C8 columns can reduce interactions with residual silanol (B1196071) groups on the silica surface, potentially leading to improved peak shapes with less tailing.[3] |
| Suitability | Ideal for complex mixtures and when high resolution is critical. | Suitable for rapid analysis and for less complex samples. | The choice depends on the analytical goal. For detailed profiling of cholesteryl esters, a C18 column is often preferred. For high-throughput screening, a C8 column might be more appropriate. |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reproducible and reliable results. Below are representative methodologies for the analysis of cholesteryl esters, which can be adapted for this compound.
Method 1: High-Resolution Separation using a C18 Column
This method is suitable for achieving high-resolution separation of a complex mixture of cholesteryl esters.
-
Column: Zorbax ODS (C18), 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile/Isopropanol (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve the sample in the mobile phase.
Method 2: Fast Analysis using a C8 Column
This method is designed for a more rapid analysis of cholesteryl esters.
-
Column: Fused-core (Halo) C8, 4.6 x 150 mm, 2.7 µm particle size
-
Mobile Phase: A gradient can be employed for optimal separation. For example, a gradient of methanol (B129727) and chloroform (B151607).
-
Flow Rate: 1.5 mL/min
-
Detection: Charged Aerosol Detector (CAD) or UV at 210 nm
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of methanol and chloroform (1:1, v/v).
Experimental Workflow
The logical workflow for comparing the performance of different chromatography columns for this compound analysis is outlined below.
Signaling Pathways
While signaling pathways are not directly involved in the chromatographic separation process itself, the analysis of this compound is often a key step in lipidomic studies that investigate various biological pathways. For instance, cholesteryl esters are integral components of lipid metabolism and transport within lipoproteins. The accurate quantification of specific cholesteryl esters like this compound can provide insights into pathways related to cardiovascular disease, lipid storage disorders, and other metabolic conditions.
References
- 1. Evolving neural network optimization of cholesteryl ester separation by reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromatographic separation of cholesteryl acetate and its chloro analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Separation of Seed Oil Triglycerides Containing Isomeric Conjugated Octadecatrienoic Acid Moieties by Reversed-Phase HPLC [mdpi.com]
Safety Operating Guide
Navigating the Disposal of Cholesteryl Petroselaidate: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Cholesteryl Petroselaidate, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for this compound, standard laboratory protocol dictates treating it as a chemical with unknown hazards. This guide provides a comprehensive, step-by-step approach to its disposal, prioritizing safety and compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area, such as a fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
Given the lack of definitive hazard classification, this compound must be managed as hazardous chemical waste.
-
Waste Identification and Classification:
-
Treat this compound as a chemical of unknown toxicity.
-
Do not dispose of it in the regular trash or down the drain.
-
-
Waste Segregation and Containerization:
-
Place solid this compound waste into a designated, leak-proof, and chemically compatible container.
-
Ensure the container is clearly labeled as "Hazardous Waste."
-
The label should also include the chemical name ("this compound"), the CAS number (19485-81-5), and the approximate quantity.
-
Do not mix this compound with other chemical waste unless compatibility has been verified.
-
-
Storage of Chemical Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a secure location, away from general laboratory traffic and drains.
-
Ensure the storage area is cool, dry, and away from direct sunlight and incompatible chemicals.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and handover.
-
Professional waste disposal services will ensure the chemical is managed and disposed of in compliance with all local, state, and federal regulations.
-
Quantitative Data Summary
As no specific quantitative data for the disposal of this compound is available, the following table summarizes the general characteristics for solid chemical waste disposal.
| Parameter | Guideline |
| Waste State | Solid |
| Container Type | Leak-proof, chemically compatible, with a secure lid. |
| Labeling | "Hazardous Waste," Chemical Name, CAS Number, Quantity. |
| Storage Location | Designated Satellite Accumulation Area (SAA). |
| Disposal Method | Professional hazardous waste disposal service. |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
Personal protective equipment for handling Cholesteryl Petroselaidate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Cholesteryl Petroselaidate, including personal protective equipment (PPE) selection, operational plans, and disposal considerations. While this compound is not classified as a hazardous substance, adhering to standard laboratory safety protocols is crucial to minimize exposure and maintain a safe working environment.[1][2][3]
Personal Protective Equipment (PPE)
The primary goal of personal protective equipment is to create a barrier between the user and the chemical, mitigating the risk of exposure through contact or inhalation.[4] For this compound, which is a solid, powder-like substance, the following PPE is recommended.
Eye and Face Protection:
-
Safety Glasses with Side Shields: To protect against airborne particles and accidental splashes.
-
Face Shield: Should be used in conjunction with safety glasses when there is a higher risk of splashing or dust generation.[5]
Skin Protection:
-
Lab Coat: A standard lab coat should be worn to protect the skin and clothing from contamination.
-
Gloves: Chemically resistant gloves are essential to prevent skin contact. While specific glove material recommendations are not available for this compound, nitrile gloves are a common and effective choice for handling non-hazardous powders.[6] It is good practice to change gloves regularly and immediately if they become contaminated.
Respiratory Protection:
-
Not Generally Required: For handling small quantities in a well-ventilated area, respiratory protection is typically not necessary.[7][8][9]
-
Use in Case of Dust Formation: If handling large quantities or if the process generates significant dust, a NIOSH-approved respirator may be required to prevent inhalation.[10]
Operational and Disposal Plans
Handling:
-
Handle in a well-ventilated area, preferably in a fume hood, to minimize dust generation and inhalation.
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[11]
-
"Use dry clean up procedures and avoid generating dust" when cleaning up spills.[11]
-
Wash hands thoroughly after handling.[2]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][9][10]
-
For long-term storage, it is recommended to store in a freezer.[12]
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.[11]
-
Place waste in a suitable, labeled container for disposal.[11]
Quantitative Data Summary
No specific occupational exposure limits have been established for this compound or its close analogs. The following table summarizes the recommended personal protective equipment.
| Protection Type | Equipment | Purpose |
| Eye/Face Protection | Safety Glasses with Side Shields | Protects eyes from dust and splashes. |
| Face Shield | Provides additional protection for the face from splashes and particles.[5] | |
| Skin Protection | Lab Coat | Protects skin and clothing from contamination. |
| Chemically Resistant Gloves (e.g., Nitrile) | Prevents direct skin contact with the chemical. | |
| Respiratory Protection | Not generally required | Standard handling of small quantities in a well-ventilated area.[7][8][9] |
| NIOSH-approved respirator | Use when handling large quantities or when dust is generated.[10] |
Experimental Workflow: PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE Selection Workflow for this compound.
References
- 1. content.labscoop.com [content.labscoop.com]
- 2. Cholesteryl Benzoate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. Personal protective equipment - Wikipedia [en.wikipedia.org]
- 5. hsa.ie [hsa.ie]
- 6. Personal protective equipment for laboratory | Scharlab [scharlab.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. larodan.com [larodan.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
